Product packaging for (+)-Thienamycin(Cat. No.:CAS No. 59995-64-1)

(+)-Thienamycin

カタログ番号: B194209
CAS番号: 59995-64-1
分子量: 272.32 g/mol
InChIキー: WKDDRNSBRWANNC-ATRFCDNQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Thienamycin is a member of carbapenems.
Thienamycin has been reported in Streptomyces cattleya with data available.
beta-lactam antibiotic;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O4S B194209 (+)-Thienamycin CAS No. 59995-64-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDDRNSBRWANNC-ATRFCDNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10975412
Record name (+)-Thienamycin
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Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59995-64-1, 65750-57-4
Record name (+)-Thienamycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59995-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thienamycin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thienamycin, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Thienamycin
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Record name THIENAMYCIN, (±)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name THIENAMYCIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dawn of a New Era in β-Lactams: A Technical History of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of (+)-Thienamycin, the first carbapenem antibiotic, marked a pivotal moment in the fight against bacterial infections. Isolated from the soil bacterium Streptomyces cattleya, this groundbreaking molecule exhibited a remarkably broad spectrum of activity and potent efficacy against both Gram-positive and Gram-negative pathogens, including those resistant to traditional β-lactam antibiotics.[1][2] This technical guide delves into the history of this compound, detailing its discovery, the challenges of its isolation and characterization, its potent antibacterial activity, and the innovative solutions developed to overcome its inherent instability.

Discovery and Initial Screening

The journey to Thienamycin began in 1976 with a screening program designed to identify inhibitors of bacterial peptidoglycan biosynthesis.[1][2] Fermentation broths from Streptomyces cattleya (initially designated MA4297, NRRL 8057) showed promising activity in this screen.[3][4] The screening process was designed to specifically select for compounds that targeted the bacterial cell wall, a crucial structure absent in mammalian cells, thus promising a high therapeutic index.

Experimental Protocols: Screening for Peptidoglycan Biosynthesis Inhibitors

While the exact, detailed protocol used for the discovery of Thienamycin is not fully available in public literature, a general methodology for such screens involves a multi-step process:

  • Primary Screen: Culture broths of soil isolates are tested for their antimicrobial activity against a bacterium with a cell wall, such as Bacillus subtilis, and a bacterium lacking a cell wall, like Acholeplasma laidlawii. Cultures active against B. subtilis but inactive against A. laidlawii are selected for further investigation.

  • Secondary Screen: The selected broths are then tested for their ability to specifically inhibit the incorporation of radiolabeled precursors into the peptidoglycan of a test organism. A common method involves monitoring the incorporation of meso-[³H]diaminopimelic acid (a peptidoglycan-specific amino acid) and comparing it to the incorporation of a general protein precursor like L-[¹⁴C]leucine into the acid-insoluble fraction of growing bacterial cells. A specific inhibitor of cell wall synthesis will prevent the incorporation of the former without significantly affecting the latter.

  • Tertiary Screen: To exclude large, non-drug-like molecules, a molecular weight cut-off is often employed, for instance, by passing the active fractions through a Diaflo UM-2 membrane to select for compounds with a molecular weight under 1,000 daltons.

This systematic approach allowed for the identification of culture broths containing a novel, potent inhibitor of peptidoglycan synthesis, which was later identified as Thienamycin.

Isolation and Purification: A Battle Against Instability

The isolation of Thienamycin proved to be a formidable challenge due to its extreme chemical instability, particularly in concentrated solutions and at pH values above neutral.[1][5] The strained β-lactam ring makes it highly susceptible to hydrolysis and reaction with nucleophiles.[3][4]

Experimental Protocol: Isolation of this compound

The following protocol is a summary of the multi-step chromatographic procedure developed for the isolation of Thienamycin from the fermentation broth of S. cattleya:

  • Adsorption to Cation Exchange Resin: The clarified fermentation broth was first passed through a column of Dowex 50, a strong cation exchange resin. Thienamycin, being zwitterionic, adsorbs to the resin.

  • Elution and Anion Exchange Chromatography: The antibiotic was eluted from the Dowex 50 resin and then passed through a column of Dowex 1, a strong anion exchange resin, to remove acidic impurities.

  • Further Cation Exchange Chromatography: The eluate from the Dowex 1 column was then subjected to another round of chromatography on Dowex 50 for further purification.

  • Gel Filtration Chromatography: The partially purified Thienamycin was then chromatographed on a Bio-Gel P2 column, a polyacrylamide gel filtration resin, to separate it from other small molecules.

  • Final Purification and Desalting: The final step involved chromatography on an XAD-2 column, a non-polar polymeric adsorbent, for purification and desalting of the final product.

This laborious process, conducted under carefully controlled conditions to minimize degradation, eventually yielded Thienamycin in greater than 90% purity, enabling its structural elucidation.[2]

Structure Elucidation

The definitive structure of this compound was elucidated in 1979 through a combination of spectroscopic techniques.[2] The molecule was found to possess the elemental composition C₁₁H₁₆N₂O₄S, with a molecular weight of 272.18.[3][4]

Analytical Techniques
  • Ultraviolet (UV) Spectroscopy: Thienamycin exhibits a distinctive UV absorption maximum at 297 nm (ε = 7,900).[3][4]

cluster_key Key Structural Features Thienamycin A Carbapenem Core (β-lactam fused to a five-membered ring with a C=C bond) B Hydroxyethyl Side Chain C Cysteaminyl Side Chain

Figure 1. Chemical structure of this compound.

Antibacterial Activity

This compound demonstrated an exceptionally broad spectrum of potent antibacterial activity, inhibiting a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other antibiotics available at the time.[6][7]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of Thienamycin against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus≤ 0.031 - 0.5
Streptococcus pneumoniae≤ 0.031
Streptococcus pyogenes≤ 0.031
Enterococcus faecalis1.0
Escherichia coli0.1 - 4.0
Pseudomonas aeruginosa≤ 4.0
Enterobacter spp.≤ 4.0
Serratia marcescens≤ 4.0
Bacteroides fragilisHighly active

Data compiled from multiple sources.[8][9]

Experimental Protocol: MIC Determination by Broth Microdilution

The MIC values are typically determined using a standardized broth microdilution method:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

The Challenge of Instability and the Birth of Imipenem

The clinical development of Thienamycin was hampered by its inherent chemical instability.[5] The molecule is particularly unstable in aqueous solutions at physiological pH, with its β-lactam ring being susceptible to hydrolysis.[3][4] This instability also posed significant challenges for its formulation and storage.

Quantitative Data: Instability of Carbapenems

While specific half-life data for Thienamycin under various conditions is scarce in historical literature, studies on its close derivative, imipenem, provide insight into the stability challenges.

pHHalf-life of Imipenem at 37°C (hours)
6.0~20
7.4~10
8.0<5

This data is illustrative and based on studies of imipenem, a more stable derivative.

This inherent instability led to the development of a more stable crystalline derivative, N-formimidoyl thienamycin, known as imipenem .[5] Imipenem retained the broad-spectrum antibacterial activity of the parent compound and had significantly improved stability.[5]

However, a new challenge emerged with imipenem: it was rapidly metabolized in the kidneys by a renal dehydropeptidase-I (DHP-I) enzyme.[10][11] To overcome this, a specific inhibitor of DHP-I, cilastatin , was developed to be co-administered with imipenem.[10][11] This combination, known as Primaxin®, ensured that therapeutic concentrations of the active antibiotic could be maintained in the body.

Biosynthesis of Thienamycin

The biosynthetic pathway of Thienamycin in S. cattleya is distinct from that of classical β-lactams like penicillins and cephalosporins.[12] Isotope labeling studies have identified the primary precursors of the Thienamycin molecule.

  • C6 and C7 of the β-lactam ring: Derived from acetate.

  • Hydroxyethyl side chain at C6: Both carbons are derived from the methyl group of methionine.

  • Cysteaminyl side chain at C2: Derived from the amino acid cysteine.

The genes responsible for Thienamycin biosynthesis are located in a gene cluster.

cluster_pathway Simplified Biosynthetic Pathway of Thienamycin Acetate Acetate Precursor_A Precursor_A Acetate->Precursor_A Multiple Steps Carbapenem_Core Carbapenem_Core Precursor_A->Carbapenem_Core thn genes Methionine Methionine Precursor_B Precursor_B Methionine->Precursor_B Multiple Steps Precursor_B->Carbapenem_Core thn genes Cysteine Cysteine Precursor_C Precursor_C Cysteine->Precursor_C Multiple Steps Precursor_C->Carbapenem_Core thn genes Thienamycin Thienamycin Carbapenem_Core->Thienamycin

Figure 2. Precursors of Thienamycin Biosynthesis.

Conclusion

The discovery of this compound was a landmark achievement in antibiotic research. It introduced the potent and broad-spectrum carbapenem class of antibiotics, providing a new line of defense against resistant bacterial pathogens. The journey from its initial discovery in the fermentation broths of Streptomyces cattleya to the development of the clinically successful imipenem/cilastatin combination is a testament to the perseverance and ingenuity of the scientists involved. The story of Thienamycin highlights the critical interplay between natural product screening, the challenges of chemical instability, and the power of medicinal chemistry to overcome these obstacles, ultimately leading to a life-saving therapeutic agent.

References

An In-Depth Technical Guide to the (+)-Thienamycin Biosynthesis Pathway in Streptomyces cattleya

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Thienamycin, a potent broad-spectrum β-lactam antibiotic, was first isolated from the soil bacterium Streptomyces cattleya.[1][2] Its unique carbapenem structure confers resistance to most bacterial β-lactamases, making it a crucial scaffold for the development of last-resort antibiotics like imipenem.[3][4] This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic steps, and regulatory mechanisms. It is intended to serve as a resource for researchers engaged in natural product biosynthesis, antibiotic development, and synthetic biology.

The Thienamycin Biosynthetic Gene Cluster (thn)

The genetic blueprint for thienamycin biosynthesis in S. cattleya is located on a large linear megaplasmid, pSCAT.[5] The biosynthetic gene cluster, designated thn, spans approximately 25.4 kb and contains 22 open reading frames (ORFs), initially labeled thnA to thnV.[6] Mutational analyses have been instrumental in assigning functions to many of these genes, revealing a complex interplay of enzymes responsible for the assembly of the carbapenem core, the attachment of the characteristic side chains, and the regulation of the entire pathway.[6][7]

The Biosynthetic Pathway: From Primary Metabolites to Thienamycin

The biosynthesis of thienamycin is a multi-step process that utilizes precursors from primary metabolism. The core carbapenem structure is derived from glutamate and acetate, while the two side chains, the C-6 hydroxyethyl group and the C-2 cysteaminyl thioether, originate from methionine and coenzyme A, respectively.[8][9]

Formation of the Carbapenem Core

The initial steps in thienamycin biosynthesis are believed to mirror those of simpler carbapenems, involving the condensation of acetate and glutamate derivatives to form the bicyclic carbapenam ring. While the precise sequence of events is still under investigation, key enzymes encoded by the thn cluster have been implicated in this process.

  • ThnE and ThnM: These enzymes are homologous to CarB and CarA, respectively, which are involved in the biosynthesis of the simple carbapenem, (5R)-carbapenem-3-carboxylic acid.[8] It is proposed that ThnE and ThnM catalyze the initial steps of forming the carbapenam nucleus.[8][10]

  • Proposed Intermediate: Studies involving mutants of the thn gene cluster have led to the detection of a compound with a mass corresponding to carbapenam-3-carboxylic acid, suggesting it may be an early intermediate in the pathway.[6][11]

Installation of the C-6 Hydroxyethyl Side Chain

A defining feature of thienamycin is the hydroxyethyl side chain at the C-6 position. Early labeling studies demonstrated that both carbons of this side chain are derived from the methyl group of methionine, indicating two successive methylation events.[9]

  • Radical SAM Enzymes: The thn cluster encodes several radical S-adenosylmethionine (rSAM) enzymes, including ThnK, ThnL, and ThnP, which are often involved in complex methylation reactions.[10] ThnK has been shown to be involved in the formation of the ethyl side chain.[10]

Generation and Attachment of the C-2 Cysteaminyl Side Chain

The cysteaminyl thioether at the C-2 position is crucial for thienamycin's potent antibacterial activity. Contrary to early hypotheses of direct cysteine incorporation, recent biochemical studies have revealed that the cysteamine moiety is derived from the stepwise degradation of coenzyme A (CoA).[6][8] This process is catalyzed by a trio of enzymes encoded within the thn cluster.

  • ThnR (Nudix hydrolase): Cleaves CoA to produce 4'-phosphopantetheine.[8]

  • ThnH (Hydrolase): Removes the phosphate group from 4'-phosphopantetheine to yield pantetheine.[8]

  • ThnT (Acylase): Hydrolyzes the amide bond in pantetheine to release cysteamine.[8]

The attachment of the cysteamine side chain to the carbapenem core is a key step that is still being elucidated.

Late-Stage Modifications and N-Acetylthienamycin Formation

Following the assembly of the core structure and attachment of the side chains, further modifications are necessary to yield the final active compound.

  • ThnG (Oxidoreductase): The accumulation of a compound with a mass corresponding to 2,3-dihydrothienamycin in a thnG mutant suggests that ThnG is responsible for the final desaturation step to form the double bond in the five-membered ring of thienamycin.[6][11]

  • ThnF (N-acetyltransferase): S. cattleya also produces a cometabolite, N-acetylthienamycin. The enzyme ThnF has been shown to be capable of N-acetylating a model compound containing cysteamine in the presence of acetyl-CoA, indicating its role in the formation of this derivative.[8]

Quantitative Data

While specific enzyme kinetic parameters for the Thn enzymes are not yet available in the literature, the impact of gene inactivations on thienamycin production provides valuable quantitative insights into the roles of these genes.

Gene InactivatedEffect on Thienamycin ProductionPutative Function of Gene ProductReference
thnLAbolishedRadical SAM enzyme, early biosynthesis[6]
thnNAbolishedUnknown, early biosynthesis[6]
thnOAbolishedUnknown, early biosynthesis[6]
thnPAbolishedRadical SAM enzyme[6]
thnIAbolishedLysR-type transcriptional regulator[6]
thnG2- to 3-fold increaseOxidoreductase (final desaturation step)[6]
thnRNot affected under tested conditionsNudix hydrolase (CoA processing)[6]
thnTNot affected under tested conditionsAcylase (CoA processing)[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the thienamycin biosynthesis pathway. These are generalized protocols and may require optimization for specific laboratory conditions.

Gene Inactivation in Streptomyces cattleya

Insertional mutagenesis is a common technique to disrupt gene function in Streptomyces.

1. Construction of the Gene Disruption Vector: a. A suicide vector (unable to replicate in Streptomyces) containing a selectable marker (e.g., apramycin resistance) is used. b. An internal fragment of the target thn gene is cloned into the suicide vector.

2. Intergeneric Conjugation: a. The constructed vector is transformed into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002). b. The E. coli donor strain is conjugated with Streptomyces cattleya spores on a suitable agar medium (e.g., MS agar). c. Exconjugants are selected by overlaying the plates with an antibiotic corresponding to the selectable marker on the vector (e.g., apramycin) and a counter-selective antibiotic for E. coli (e.g., nalidixic acid).

3. Verification of Mutants: a. Genomic DNA is isolated from the putative mutants. b. PCR analysis using primers flanking the target gene is performed to confirm the single-crossover integration of the vector. c. Southern blot analysis can be used for further confirmation.

HPLC-MS Analysis of Thienamycin and Intermediates

1. Sample Preparation: a. S. cattleya wild-type and mutant strains are grown in a suitable production medium (e.g., R5A liquid medium). b. Culture supernatants are collected at various time points. c. Supernatants are clarified by centrifugation and filtration.

2. HPLC-MS Analysis: a. A reversed-phase C18 column is typically used for separation. b. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like formic acid, is employed. c. Mass spectrometry is performed in positive ion mode. d. Thienamycin and its intermediates are detected by selected ion monitoring (SIM) or selected reaction monitoring (SRM) based on their specific mass-to-charge ratios (m/z). For example, thienamycin can be detected at m/z 273.[8]

Protein Expression and Purification of Thn Enzymes

1. Gene Cloning and Expression: a. The target thn gene is cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag). b. The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Protein expression is induced under optimized conditions (e.g., temperature, IPTG concentration).

2. Cell Lysis and Protein Purification: a. Cells are harvested by centrifugation and lysed (e.g., by sonication). b. The soluble protein fraction is clarified by centrifugation. c. The tagged protein is purified by affinity chromatography (e.g., Ni-NTA for His-tagged proteins). d. Further purification steps like size-exclusion chromatography may be necessary.

Enzyme Assays

The specific assay for each Thn enzyme will depend on its function. As an example, a coupled enzyme assay can be used for the CoA processing enzymes.

1. Coupled Assay for ThnR, ThnH, and ThnT: a. Recombinant ThnR, ThnH, and ThnT are purified. b. The enzymes are incubated individually or in combination with CoA as the initial substrate. c. The reaction products (4'-phosphopantetheine, pantetheine, and cysteamine) are detected and quantified by HPLC-MS.

Quantitative Real-Time PCR (qRT-PCR) for thn Gene Expression

1. RNA Extraction and cDNA Synthesis: a. Total RNA is extracted from S. cattleya cultures grown under different conditions or from different mutant backgrounds. b. RNA quality is assessed, and genomic DNA is removed. c. RNA is reverse transcribed into cDNA using a reverse transcriptase.

2. qRT-PCR: a. qRT-PCR is performed using primers specific for the thn genes of interest and a suitable reference gene (e.g., hrdB). b. A fluorescent dye (e.g., SYBR Green) is used to monitor DNA amplification in real-time. c. The relative expression levels of the thn genes are calculated using the ΔΔCt method.

Mandatory Visualizations

Thienamycin_Biosynthesis_Pathway Glutamate Glutamate ThnE_M ThnE, ThnM Glutamate->ThnE_M Acetate Acetate Acetate->ThnE_M CoA Coenzyme A ThnR ThnR CoA->ThnR Methionine Methionine rSAM_enzymes ThnK, ThnL, ThnP (Radical SAM enzymes) Methionine->rSAM_enzymes Carbapenam_core Carbapenam-3-carboxylic acid (putative) Carbapenam_core->rSAM_enzymes Phosphopantetheine 4'-Phosphopantetheine ThnH ThnH Phosphopantetheine->ThnH Pantetheine Pantetheine ThnT ThnT Pantetheine->ThnT Cysteamine Cysteamine Dihydrothienamycin 2,3-Dihydrothienamycin Cysteamine->Dihydrothienamycin Thioether formation Carbapenam_intermediate Carbapenam Intermediate Carbapenam_intermediate->Dihydrothienamycin Thioether formation ThnG ThnG Dihydrothienamycin->ThnG Thienamycin This compound ThnF ThnF Thienamycin->ThnF NAcThienamycin N-Acetylthienamycin ThnE_M->Carbapenam_core ThnR->Phosphopantetheine ThnH->Pantetheine ThnT->Cysteamine rSAM_enzymes->Carbapenam_intermediate ThnG->Thienamycin ThnF->NAcThienamycin

Caption: Proposed biosynthetic pathway of this compound in Streptomyces cattleya.

Gene_Inactivation_Workflow Start Start: Identify Target Gene (thn) Cloning Clone internal gene fragment into suicide vector Start->Cloning Conjugation Intergeneric conjugation: E. coli -> S. cattleya Cloning->Conjugation Selection Select for exconjugants (single crossover) Conjugation->Selection Verification Verify mutants (PCR, Southern Blot) Selection->Verification Fermentation Ferment wild-type and mutant strains Verification->Fermentation Analysis Analyze culture supernatants by HPLC-MS Fermentation->Analysis Result Compare thienamycin production and intermediate accumulation Analysis->Result

Caption: Experimental workflow for gene inactivation and phenotypic analysis.

ThnI_Regulation ThnI_gene thnI gene ThnI_protein ThnI protein (LysR-type regulator) ThnI_gene->ThnI_protein Expression thn_operon thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, thnQ genes ThnI_protein->thn_operon Activates transcription Thienamycin_biosynthesis Thienamycin Biosynthesis thn_operon->Thienamycin_biosynthesis Encode biosynthetic enzymes

Caption: Transcriptional regulation of the thn gene cluster by ThnI.

References

An In-depth Technical Guide on the Mechanism of Action of (+)-Thienamycin on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Thienamycin, a potent naturally derived β-lactam antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of its mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs), the critical enzymes in peptidoglycan biosynthesis. This document includes quantitative data on its binding affinities and antimicrobial efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Discovered in Streptomyces cattleya, this compound was the first of the carbapenem class of antibiotics.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with its resistance to many β-lactamase enzymes, has made it a subject of significant scientific interest.[1] This guide delves into the core of its antibacterial action: the disruption of peptidoglycan synthesis, a process vital for bacterial integrity and survival.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Similar to other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[2] The bacterial cell wall, a rigid structure composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. Peptidoglycan synthesis is a multi-step process culminating in the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

This compound acts as a suicide inhibitor of these transpeptidases.[3] Its strained β-lactam ring mimics the D-alanyl-D-alanine substrate of the PBP, leading to the acylation of a serine residue in the enzyme's active site. This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP and halting peptidoglycan cross-linking.[4] The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in morphological changes, such as the formation of spheroplasts, and ultimately, cell lysis.[1][5]

Targeting Penicillin-Binding Proteins (PBPs)

This compound exhibits a high affinity for a range of PBPs. In Escherichia coli, it preferentially binds to PBP-1 and PBP-2, which are primarily involved in cell wall elongation.[1][5] It also demonstrates high affinity for PBPs 4, 5, and 6, while showing a lower affinity for PBP-3, which is associated with septum formation during cell division.[1][5] This preferential binding to elongation-specific PBPs leads to the formation of large, osmotically fragile, spherical cells before lysis occurs.[1][5]

Quantitative Data

Due to the inherent instability of this compound, much of the quantitative analysis has been performed on its more stable derivative, N-formimidoyl thienamycin (imipenem). The mechanism of action is considered to be highly similar.

PBP Binding Affinity

The following table summarizes the 50% inhibitory concentrations (IC50) of imipenem for various PBPs in Escherichia coli and Pseudomonas aeruginosa. A lower IC50 value indicates a higher binding affinity.

OrganismPBP TargetIC50 (µg/mL)Reference
Escherichia coliPBP-1a~0.1[4]
PBP-1b~0.1[4]
PBP-2<0.1[4]
PBP-3>10[4]
PBP-4<0.1[4]
PBP-5~0.5[4]
PBP-6~0.5[4]
Pseudomonas aeruginosaPBP-1a~0.5[4]
PBP-1b~0.5[4]
PBP-2<0.1[4]
PBP-3>10[4]
PBP-4<0.1[4]
Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values of N-formimidoyl thienamycin (imipenem) required to inhibit the growth of various clinically relevant bacteria.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible0.015 - 0.06[6]
Methicillin-Resistant3.12 - 12.5[6]
Escherichia coliMultiple Isolates0.06 - 0.25[6]
Pseudomonas aeruginosaMultiple Isolates0.5 - 4.0[6]
Enterococcus faecalisMultiple Isolates0.5 - 2.0[7]
Streptococcus pneumoniaePenicillin-Susceptible≤0.015[6]

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay

This protocol details a competitive binding assay to determine the affinity of this compound for bacterial PBPs using radiolabeled penicillin G.

Materials:

  • Bacterial cell culture (e.g., E. coli)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)

  • This compound solutions of varying concentrations

  • [14C]Benzylpenicillin (radiolabeled penicillin G)

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Membrane Preparation:

    • Grow bacterial cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in lysis buffer and lyse by sonication or French press.

    • Centrifuge the lysate at low speed to remove unlysed cells and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer.

  • Competitive Binding:

    • Incubate aliquots of the membrane preparation with varying concentrations of this compound for a defined period (e.g., 10 minutes at 30°C).

    • Add a saturating concentration of [14C]benzylpenicillin to each reaction and incubate for a further 10 minutes.

    • Stop the reaction by adding an excess of non-radiolabeled penicillin G and placing the samples on ice.

  • SDS-PAGE and Detection:

    • Solubilize the membrane proteins in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

  • Data Analysis:

    • Quantify the band intensity corresponding to each PBP.

    • Plot the percentage of [14C]benzylpenicillin binding against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the binding of the radiolabeled penicillin.

Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton broth (or other appropriate growth medium)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to wells 1 through 11.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Spectrophotometric Bacterial Cell Lysis Assay

This protocol outlines a method to monitor the kinetics of bacterial cell lysis induced by this compound by measuring the decrease in optical density.

Materials:

  • Bacterial cell culture in logarithmic growth phase

  • This compound solution

  • Spectrophotometer and cuvettes

Procedure:

  • Culture Preparation:

    • Grow a bacterial culture to an optical density (OD) at 600 nm of approximately 0.4-0.6.

  • Lysis Monitoring:

    • Add a specific concentration of this compound to the bacterial culture. A control culture with no antibiotic should be run in parallel.

    • Immediately begin monitoring the OD600 of both the treated and control cultures at regular time intervals (e.g., every 15-30 minutes) for several hours.

  • Data Analysis:

    • Plot the OD600 values against time for both the treated and control cultures.

    • A significant and sustained decrease in the OD600 of the treated culture compared to the control indicates cell lysis.

Visualizations

Signaling Pathway of Thienamycin's Action

Thienamycin_Action Thienamycin This compound PBP Penicillin-Binding Protein (PBP) Thienamycin->PBP Binds to active site AcylEnzyme Acyl-Enzyme Complex (Inactive) PBP->AcylEnzyme Acylation Peptidoglycan Peptidoglycan Cross-linking AcylEnzyme->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Workflow for PBP Binding Assay

PBP_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Competitive Binding cluster_analysis Analysis start Bacterial Culture lysis Cell Lysis & Centrifugation start->lysis membranes Isolated Membranes lysis->membranes incubation1 Incubate with This compound membranes->incubation1 incubation2 Add [14C]Penicillin G incubation1->incubation2 stop Stop Reaction incubation2->stop sds_page SDS-PAGE stop->sds_page autorad Autoradiography sds_page->autorad quant Quantify Bands autorad->quant ic50 Determine IC50 quant->ic50

Caption: Workflow for the competitive PBP binding assay.

Conclusion

This compound remains a cornerstone in the study of antibiotic mechanisms. Its potent inhibition of bacterial cell wall synthesis through the irreversible acylation of penicillin-binding proteins provides a clear and effective mode of bactericidal action. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of antibiotic discovery and development, facilitating further investigation into this important class of antimicrobial agents.

References

Biological Activity Spectrum of (+)-Thienamycin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Thienamycin, a naturally occurring carbapenem antibiotic isolated from Streptomyces cattleya, exhibits a remarkably broad spectrum of potent bactericidal activity against a wide range of gram-negative and gram-positive bacteria.[1][2] Its efficacy extends to many pathogens resistant to other β-lactam antibiotics, a characteristic attributed to its high stability against bacterial β-lactamases.[1][2] This technical guide provides an in-depth analysis of the biological activity of this compound against clinically relevant gram-negative bacteria. It includes a comprehensive summary of its in vitro activity, a detailed description of its mechanism of action, and standardized experimental protocols for its evaluation.

In Vitro Activity Spectrum

This compound and its more stable derivative, imipenem, demonstrate exceptional in vitro activity against a majority of clinically important gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for thienamycin and imipenem against various gram-negative species. The data presented are a compilation from multiple studies and represent the concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Gram-Negative BacteriaAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coliImipenem0.12 - 0.250.25 - 0.5[3][4]
Klebsiella pneumoniaeImipenem0.12 - 0.250.25 - 0.5[3][4]
Pseudomonas aeruginosaImipenem1.0 - 4.04.0 - 8.0[3][4][5][6]
Enterobacter spp.Thienamycin≤0.1 - 0.780.78 - 12.5[7][8]
Enterobacter spp.Imipenem0.12 - 0.50.5 - 2.0[1][5]
Serratia marcescensThienamycin≤0.1 - 1.563.12 - 25[7][8]
Serratia marcescensImipenem0.25 - 1.01.0 - 4.0[1][5]

Mechanism of Action: Inhibition of Cell Wall Synthesis and Subsequent Lysis

The primary mechanism of action of this compound involves the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is initiated by the covalent binding of thienamycin to Penicillin-Binding Proteins (PBPs).[2][9][10]

Targeting Penicillin-Binding Proteins (PBPs)

Thienamycin exhibits a high affinity for multiple PBPs in gram-negative bacteria, with a particular preference for PBP-1 and PBP-2 in Escherichia coli.[2] These proteins are crucial transpeptidases and transglycosylases involved in the final steps of peptidoglycan assembly, specifically the cross-linking of peptide side chains which provides the cell wall with its structural integrity.[9][10][11] By binding to the active site of these enzymes, thienamycin effectively blocks their catalytic activity.[10][11]

Downstream Signaling Cascade to Cell Lysis

The inhibition of PBP-mediated peptidoglycan cross-linking triggers a cascade of events culminating in bacterial cell death.

Signaling_Pathway Thienamycin This compound PBPs Penicillin-Binding Proteins (PBP-1 & PBP-2) Thienamycin->PBPs Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Blocks Wall_Integrity Loss of Cell Wall Integrity Peptidoglycan->Wall_Integrity Autolysins Activation of Autolysins Wall_Integrity->Autolysins Triggers Lysis Cell Lysis Autolysins->Lysis Induces

Caption: Signaling pathway of this compound leading to bacterial cell lysis.

The weakened peptidoglycan structure, unable to withstand the internal osmotic pressure of the cell, leads to morphological changes such as filamentation or the formation of spheroplasts.[11] Concurrently, the disruption of cell wall synthesis is believed to trigger the activity of endogenous autolytic enzymes (autolysins).[12][13][14][15] These enzymes further degrade the peptidoglycan matrix, leading to the formation of pores in the cell wall and ultimately resulting in cell lysis.[12][13][14]

Experimental Protocols

The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against gram-negative bacteria using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19][20]

Broth Microdilution MIC Assay Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Thienamycin Stock Solution Serial_Dilution Perform Serial Dilutions of Thienamycin in Microtiter Plate Stock_Solution->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with no growth) Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology

3.2.1. Materials

  • This compound or Imipenem standard powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or McFarland turbidity standards

  • Quality control bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)[21][22][23][24][25]

  • Test bacterial isolates

3.2.2. Preparation of Antimicrobial Stock Solution [26][27][28][29][30]

  • Accurately weigh the required amount of thienamycin or imipenem powder.

  • Dissolve the powder in the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Due to the instability of thienamycin in solution, it is recommended to prepare fresh stock solutions for each experiment or store aliquots at -60°C or lower for a limited time.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3.2.3. Inoculum Preparation

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.2.4. Broth Microdilution Procedure [16][17][18][19][20]

  • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. This will result in a final volume of 200 µL and the desired final bacterial concentration.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

3.2.5. Interpretation of Results

  • Following incubation, examine the microtiter plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

3.2.6. Quality Control

  • Concurrently test the appropriate ATCC quality control strains.

  • The resulting MIC values for the QC strains must fall within the acceptable ranges as defined by the latest CLSI M100 document.[24]

Conclusion

This compound continues to be a cornerstone in the study of carbapenem antibiotics due to its potent and broad-spectrum activity against gram-negative bacteria. Its unique stability in the presence of β-lactamases makes it an effective agent against many resistant strains. Understanding its mechanism of action and employing standardized methods for susceptibility testing are crucial for its effective application in research and clinical settings. The data and protocols presented in this guide serve as a comprehensive resource for professionals in the field of antimicrobial drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, the first discovered member of the carbapenem class of β-lactam antibiotics, remains a landmark molecule in the field of antibacterial drug discovery. Isolated in 1976 from the fermentation broths of Streptomyces cattleya, its exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many resistant strains, and its high potency, immediately distinguished it from previously known antibiotics.[1][2][3] However, its inherent chemical instability in solution posed significant challenges for its clinical development.[4] This guide provides a detailed technical overview of the elucidation of the complex molecular structure and absolute stereochemistry of this compound, a critical foundation for the subsequent development of stable and clinically successful carbapenem analogs like imipenem.

Molecular Structure and Absolute Configuration

The definitive structure and absolute stereochemistry of this compound were established through a combination of spectroscopic techniques, chemical degradation, and X-ray crystallography of a key derivative. The IUPAC name for this compound is (5R,6S)-3-[(2-Aminoethyl)sulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[5]

The core structure consists of a carbapenem nucleus, which is a bicyclic system composed of a β-lactam ring fused to a five-membered pyrroline ring.[6] A key feature that distinguishes carbapenems from penicillins is the substitution of the sulfur atom in the five-membered ring with a carbon atom. The molecule possesses three contiguous chiral centers at positions C-5, C-6, and C-8, with the absolute configuration determined to be 5R, 6S, and 8R.[2]

A crucial aspect of its stereochemistry is the trans configuration of the protons at C-5 and C-6, which is in contrast to the cis arrangement found in penicillins and cephalosporins. This trans configuration, along with the (R)-stereochemistry of the 1-hydroxyethyl side chain at C-6, is believed to contribute significantly to thienamycin's resistance to many bacterial β-lactamase enzymes.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound relied heavily on spectroscopic analysis. The following table summarizes key quantitative data obtained from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as reported in the seminal 1978 paper by Albers-Schoenberg et al. in the Journal of the American Chemical Society.

Parameter Value Reference
Molecular Formula C₁₁H₁₆N₂O₄S[1]
Molecular Weight 272.32 g/mol [5]
UV Absorption (λmax) 297 nm (ε = 7,900)[1][2]
¹H NMR (D₂O, pD 6.8) See Table 2[6]
¹³C NMR (D₂O, pD 6.8) See Table 3[6]

Table 2: ¹H NMR Spectroscopic Data for this compound Recorded at 220 MHz in D₂O buffered at pD 6.8. Chemical shifts (δ) are in ppm relative to internal DSS.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-9 (CH₃)1.25d6.3
H-11, H-12 (SCH₂CH₂N)~3.15 (multiplet with H-4)m
H-4~3.15 (multiplet with H-11, H-12)m
H-63.38dd2.5, 6
H-54.20m
H-84.20m

Table 3: ¹³C NMR Spectroscopic Data for this compound Recorded at 20 MHz in D₂O buffered at pD 6.8. Chemical shifts (δ) are in ppm relative to internal dioxane at 67.4 ppm.

Carbon Assignment Chemical Shift (δ, ppm)
C-922.1
C-1129.4
C-439.6
C-553.3
C-665.8 or 65.9
C-865.9 or 65.8
C-12Not reported
C-2132.8
C-3137.6
C-7166.1
C-10 (COOH)177.5

Experimental Protocols for Structure Elucidation

The determination of the intricate stereochemistry of this compound required a series of carefully designed experiments. Below are detailed methodologies for the key experiments cited in the primary literature.

X-ray Crystallography of N-acetylthienamycin methyl ester

Due to the inherent instability and difficulty in crystallizing native this compound, a more stable derivative, N-acetylthienamycin methyl ester, was prepared for single-crystal X-ray diffraction analysis. This was a pivotal experiment that confirmed the overall molecular structure and the relative stereochemistry of the chiral centers.

Methodology:

  • Derivative Preparation: this compound was first esterified, followed by acetylation of the primary amine of the cysteaminyl side chain to yield crystalline N-acetylthienamycin methyl ester.

  • Crystallization: Suitable single crystals for X-ray analysis were obtained by slow evaporation from a suitable solvent system (details not specified in the primary literature).

  • Data Collection: A single crystal was mounted on a goniometer head of an automated four-circle diffractometer. X-ray diffraction data were collected at room temperature using a suitable radiation source (e.g., Cu Kα or Mo Kα). The crystal system, space group, and unit cell dimensions were determined from the initial diffraction patterns.

  • Structure Solution and Refinement: The structure was solved using direct methods. The positions of the non-hydrogen atoms were located from the initial electron density map. The structure was then refined by full-matrix least-squares methods. Hydrogen atoms were typically placed in calculated positions and included in the refinement with fixed isotropic thermal parameters. The final refined structure provided the precise three-dimensional arrangement of the atoms, confirming the bicyclic core structure and the relative stereochemistry of the substituents.

Chemical Degradation for Determination of C-5 Absolute Configuration

The absolute configuration at C-5 was established by oxidative degradation of a derivative of this compound to a product of known absolute stereochemistry.

Methodology:

  • Derivative Preparation: A derivative of thienamycin, the enelactam 9 (as denoted in the 1978 J. Am. Chem. Soc. paper), was prepared.

  • Ozonolysis: A solution of the enelactam derivative in methylene chloride was cooled to -78 °C, and a stream of ozone was passed through the solution until a blue color persisted, indicating complete reaction.

  • Oxidative Workup: The reaction mixture was purged with nitrogen to remove excess ozone. The ozonide was then treated with hydrogen peroxide in glacial acetic acid at 25 °C to oxidize the intermediate fragments to carboxylic acids.

  • Hydrolysis: The resulting product was subjected to acid hydrolysis with 6 N hydrochloric acid at 100 °C to cleave amide and ester bonds.

  • Product Analysis: The residue from the hydrolysis was analyzed by NMR, TLC, and amino acid analysis. This revealed a mixture of aspartic acid and taurine.

  • Stereochemical Analysis: The optical rotation of the crude product mixture and circular dichroism (CD) measurements on the copper complex of the purified aspartic acid revealed the R configuration. Since the aspartic acid is derived from carbons 3, 4, 5, and 6 and the bridgehead nitrogen, the isolation of (R)-aspartic acid established the absolute configuration of C-5 in this compound as R.

Mosher's Method for Determination of C-8 Absolute Configuration

The absolute configuration of the secondary alcohol at C-8 in the hydroxyethyl side chain was determined using the Mosher's ester method, a technique that utilizes the NMR analysis of diastereomeric esters.

Methodology:

  • Derivative Preparation: A protected derivative of thienamycin, N-benzyloxycarbonylthienamycin benzyl ester, was prepared.

  • Esterification with Mosher's Acid Chlorides: Two separate reactions were carried out. In one, the thienamycin derivative was acylated with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride). In the other, it was acylated with (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride. This resulted in the formation of two diastereomeric Mosher esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of the two purified diastereomeric esters were recorded.

  • Chemical Shift Comparison: The chemical shifts of the protons on either side of the newly formed ester linkage were carefully assigned and compared between the two diastereomers. The differences in chemical shifts (Δδ = δS - δR) were calculated for protons on both sides of the chiral center.

  • Configuration Assignment: Based on the established model for Mosher's esters, the sign of the Δδ values for protons on either side of the carbinol center allows for the unambiguous assignment of the absolute configuration. For this compound, this analysis confirmed the R configuration at C-8.

Mandatory Visualizations

The following diagrams illustrate the key structural features and the logical workflow for determining the absolute configuration of this compound.

thienamycin_structure cluster_molecule This compound mol C5 5R C6 6S C8 8R stereochem_determination Thienamycin This compound Derivative1 N-acetylthienamycin methyl ester Thienamycin->Derivative1 Derivative2 Enelactam derivative Thienamycin->Derivative2 Derivative3 N-Cbz-thienamycin benzyl ester Thienamycin->Derivative3 Xray X-ray Crystallography Derivative1->Xray Degradation Chemical Degradation (Ozonolysis) Derivative2->Degradation Mosher Mosher's Method Derivative3->Mosher Result1 Relative Stereochemistry Xray->Result1 Result2 Absolute Configuration at C-5 (R) Degradation->Result2 Result3 Absolute Configuration at C-8 (R) Mosher->Result3 Final Absolute Structure (5R, 6S, 8R) Result1->Final Result2->Final Result3->Final

References

The Antibacterial Spectrum of Naturally Produced (+)-Thienamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 1976 from the fermentation broths of Streptomyces cattleya, (+)-Thienamycin stands as one of the most potent naturally produced antibiotics identified to date. Its discovery heralded the advent of the carbapenem class of β-lactam antibiotics, renowned for their exceptionally broad spectrum of activity. Thienamycin's potent antibacterial action extends across a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many strains resistant to other β-lactam antibiotics.[1][2][3] This is largely attributed to its unique structure, featuring a carbapenem core that confers resistance to hydrolysis by most bacterial β-lactamases.[4][5] Despite its remarkable efficacy, the inherent instability of the thienamycin molecule in solution has limited its direct clinical application.[5] This led to the development of more stable derivatives, most notably imipenem (N-formimidoyl thienamycin), which has seen widespread clinical use.[5][6] This technical guide provides an in-depth overview of the antibacterial spectrum of naturally produced this compound, supported by quantitative data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Data Presentation: Antibacterial Spectrum

The following tables summarize the in vitro activity of this compound and its more stable derivative, imipenem, against a range of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values in micrograms per milliliter (µg/mL). It is important to note that while data for imipenem is extensive, specific MIC values for naturally produced this compound are less commonly reported in recent literature. However, studies have indicated that imipenem's antibacterial properties are significantly superior to thienamycin in terms of stability, though in some instances, thienamycin has been observed to be more potent, with imipenem having MICs that are sometimes double that of thienamycin.[5][7]

Table 1: In Vitro Activity against Gram-Positive Aerobic Bacteria

Bacterial SpeciesThis compound MIC (µg/mL)Imipenem MIC (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)-≤0.016 - 0.5[8]
Staphylococcus aureus (Methicillin-resistant)-27.2 (MIC90)[9]
Staphylococcus epidermidis-High activity[4]
Streptococcus pneumoniae-High activity[1]
Streptococcus pyogenes-High activity[3]
Enterococcus faecalis-3.1 (MIC90)[9]
Enterococcus faecium-Resistant[4]
Listeria monocytogenes-Active[10]

Table 2: In Vitro Activity against Gram-Negative Aerobic Bacteria

Bacterial SpeciesThis compound MIC (µg/mL)Imipenem MIC (µg/mL)
Escherichia coli-≤0.25 (MIC90)[11]
Klebsiella pneumoniae-≤0.25 (MIC90)[11]
Enterobacter spp.Inhibition at ≤25 µg/mL (88% of isolates)[3]≤0.25 (MIC90)[11]
Serratia marcescensInhibition at ≤25 µg/mL (97% of isolates)[3]≤0.25 (MIC90)[11]
Proteus mirabilis-0.5 (Mode MIC)[8]
Pseudomonas aeruginosa-<8 (98% of isolates)[4]
Acinetobacter spp.-≤0.25 (MIC90)[11]
Haemophilus influenzae-0.5 (Mode MIC)[8]
Neisseria gonorrhoeae-0.25 - 1[8]
Pseudomonas maltophilia-Resistant (MIC50 >32)[9]
Pseudomonas cepacia-Resistant[4]

Table 3: In Vitro Activity against Anaerobic Bacteria

Bacterial SpeciesThis compound MIC (µg/mL)Imipenem (N-F-thienamycin) MIC (µg/mL)
Bacteroides fragilis group-0.25 (MIC90)[12]
Bacteroides distasonis-Active[13]
Bacteroides thetaiotaomicron-Active[13]
Clostridium difficile-Some strains resistant[9]
Clostridium perfringens-0.06 (Mode MIC)[8]
Anaerobic cocci-All tested strains inhibited by ≤1 µg/mL[8]

Experimental Protocols

The determination of the antibacterial spectrum of thienamycin is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MICs). The following are detailed methodologies for two standard assays.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms, supplementation with lysed horse blood or other growth factors may be necessary.[10][14]

  • Antimicrobial Agent: Prepare a stock solution of this compound or imipenem in a suitable solvent and sterilize by filtration. Due to the instability of thienamycin in solution, fresh preparations are crucial.[5]

  • Microtiter Plates: Sterile 96-well microtiter plates.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[10]

2. Assay Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of the microtiter plate.

  • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antimicrobial concentrations.

  • Prepare a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth).

  • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

1. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) is the standard. For anaerobic bacteria, a supplemented agar like Brucella blood agar is used.[15]

  • Antimicrobial Agent: Prepare a series of twofold dilutions of the antimicrobial agent from a stock solution.

  • Agar Plates: Add a defined volume of each antimicrobial dilution to molten and cooled agar (approximately 45-50°C) and pour into sterile petri dishes. Allow the agar to solidify.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.

2. Assay Procedure:

  • Using a multipoint inoculator, apply a standardized inoculum of each test organism to the surface of the agar plates, starting with the plate containing the lowest antimicrobial concentration. An antibiotic-free plate should also be inoculated as a growth control.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35 ± 2°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment for 48 hours.[11]

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism on the agar surface.

Mechanism of Action and Visualization

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Specifically, it targets the final step in peptidoglycan synthesis, which is the cross-linking of peptidoglycan chains. This process is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[16] Thienamycin forms a covalent bond with the active site of these enzymes, thereby inactivating them. The inhibition of peptidoglycan cross-linking leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

The following diagrams illustrate the mechanism of action of thienamycin and a general workflow for determining its antibacterial spectrum.

thienamycin_mechanism cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by Thienamycin UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Multiple enzymatic steps Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_Chain Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Transglycosylase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_Chain->Cross_linked_Peptidoglycan Transpeptidase (PBP) PBP Penicillin-Binding Proteins (PBPs) Thienamycin This compound Thienamycin->PBP Binds to Inactivated_PBP Inactivated PBP Weakened_Cell_Wall Weakened Cell Wall Inactivated_PBP->Weakened_Cell_Wall Inhibition of cross-linking Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of this compound.

experimental_workflow cluster_mic MIC Determination Start Start: Isolate and Culture Bacterial Strain Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Antibiotic_Prep Prepare Serial Dilutions of this compound Start->Antibiotic_Prep Broth_Dilution Broth Microdilution Assay Inoculum_Prep->Broth_Dilution Agar_Dilution Agar Dilution Assay Inoculum_Prep->Agar_Dilution Antibiotic_Prep->Broth_Dilution Antibiotic_Prep->Agar_Dilution Incubation Incubate at 35°C (16-20h aerobic, 48h anaerobic) Broth_Dilution->Incubation Agar_Dilution->Incubation Read_Results Read and Record MIC Value (Lowest concentration with no visible growth) Incubation->Read_Results End End: Determine Susceptibility Read_Results->End

Caption: Experimental workflow for MIC determination.

Conclusion

Naturally produced this compound possesses a remarkably broad and potent antibacterial spectrum, a characteristic that has established the carbapenems as a critically important class of antibiotics. While its inherent instability has been a hurdle for direct clinical use, the extensive data available for its stable derivative, imipenem, underscores the powerful antimicrobial activity of the thienamycin scaffold. The methodologies outlined in this guide provide a framework for the accurate in vitro assessment of this and other novel antimicrobial agents. Understanding the potent and broad-spectrum activity of natural products like this compound continues to be vital for the ongoing development of new and effective treatments against multidrug-resistant bacteria.

References

The Genetic Basis of (+)-Thienamycin Production in Streptomyces cattleya: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, a potent broad-spectrum β-lactam antibiotic, was first isolated from the soil bacterium Streptomyces cattleya. Its discovery marked the advent of the carbapenem class of antibiotics, which remain critically important for treating severe bacterial infections. Due to its inherent instability, thienamycin itself is not used clinically; however, its more stable derivatives, such as imipenem, are widely employed. Understanding the genetic blueprint for thienamycin biosynthesis is paramount for developing improved production strains and for the bio-engineering of novel carbapenem antibiotics. This technical guide provides an in-depth overview of the genetic basis of this compound production, detailing the biosynthetic gene cluster, the functions of key enzymes, regulatory networks, and the experimental methodologies used to elucidate this complex pathway.

The Thienamycin Biosynthetic Gene Cluster (thn)

The biosynthesis of thienamycin in Streptomyces cattleya is orchestrated by a dedicated gene cluster, designated as the thn cluster. This cluster spans approximately 25.4 kb and comprises 22 open reading frames (ORFs), from thnA to thnV. The genes within this cluster encode the core biosynthetic enzymes, regulatory proteins, and putative resistance and transport functions.

Table 1: Genes of the Thienamycin Biosynthetic Cluster in Streptomyces cattleya
GeneProposed or Confirmed FunctionQuantitative Data/Notes
Core Biosynthesis
thnEβ-lactam synthetase; involved in the formation of the carbapenam ring.Homologous to CarB.
thnMβ-lactam synthetase; involved in the formation of the carbapenam ring.Homologous to CarA.
thnG2-oxoglutarate-dependent dioxygenase; proposed to catalyze the final desaturation step to form the double bond in the thienamycin core.A thnG mutant shows a 2- to 3-fold increase in thienamycin production and accumulates 2,3-dihydrothienamycin.[1]
thnKRadical S-adenosylmethionine (rSAM) methylase; involved in the formation of the C6-ethyl side chain through sequential methylations.[2]
thnLEssential for thienamycin biosynthesis; function not fully elucidated.A thnL mutant is a non-producer.
thnPEssential for thienamycin biosynthesis; function not fully elucidated.A thnP mutant is a non-producer.
thnQ2-oxoglutarate-dependent dioxygenase; putative role in carbapenem ring modification.
Side Chain Biosynthesis
thnHPhosphatase; involved in the cleavage of 4'-phosphopantetheine to pantetheine.Part of the CoA truncation pathway for the cysteamine side chain.[3]
thnRPyrophosphatase; catalyzes the cleavage of coenzyme A (CoA) to 4'-phosphopantetheine.Part of the CoA truncation pathway for the cysteamine side chain.[3]
thnTAmidohydrolase; cleaves pantetheine to cysteamine.Part of the CoA truncation pathway for the cysteamine side chain.[3]
thnFN-acetyltransferase; likely responsible for the formation of N-acetylthienamycin.
Regulation
thnILysR-type transcriptional activator; essential for the expression of a regulon of at least nine other thn genes.[4]Deletion of thnI abolishes thienamycin production.[4]
thnUSARP-family transcriptional activator; essential for cephamycin C biosynthesis, not thienamycin.[4]
Resistance and Transport
thnSMetallo-β-lactamase; provides self-resistance to thienamycin.[5]
thnJPutative transporter.
thnOEssential for thienamycin biosynthesis; function not fully elucidated, possibly involved in transport or resistance.A thnO mutant is a non-producer.
Other/Unknown Function
thnA-DFlanking genes; not essential for thienamycin biosynthesis.
thnVFlanking gene; not essential for thienamycin biosynthesis.
thnNEssential for thienamycin biosynthesis; function not fully elucidated.A thnN mutant is a non-producer.

Biosynthetic and Regulatory Pathways

The production of thienamycin involves a complex interplay of enzymatic reactions and tight regulatory control. The biosynthetic pathway can be broadly divided into the formation of the carbapenem core, the synthesis and attachment of the side chains, and final modifying steps. The expression of the biosynthetic genes is controlled by at least one key transcriptional activator, ThnI.

Thienamycin Biosynthetic Pathway

The biosynthesis of thienamycin begins with the formation of the carbapenam nucleus, a reaction catalyzed by the products of the thnE and thnM genes.[2] A key feature of thienamycin biosynthesis is the origin of its C2-cysteaminyl side chain. It is now understood that this side chain is derived from coenzyme A through a series of enzymatic cleavages carried out by ThnR, ThnH, and ThnT.[3][6] This pathway is a notable departure from earlier hypotheses that proposed the direct incorporation of cysteine.[7] The C6-hydroxyethyl side chain is formed through the action of the radical SAM methylase, ThnK.[2] The final steps in the pathway are thought to involve desaturation of the carbapenem ring, a reaction likely catalyzed by the dioxygenase ThnG.[1]

Thienamycin_Biosynthesis precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA, Amino Acids) carbapenam_core Carbapenam Core precursors->carbapenam_core ThnE, ThnM CoA Coenzyme A phosphopantetheine 4'-Phosphopantetheine CoA->phosphopantetheine ThnR side_chain_attachment Side Chain Attachment carbapenam_core->side_chain_attachment pantetheine Pantetheine phosphopantetheine->pantetheine ThnH cysteamine Cysteamine pantetheine->cysteamine ThnT cysteamine->side_chain_attachment dihydrothienamycin 2,3-Dihydrothienamycin side_chain_attachment->dihydrothienamycin ThnK, ThnL, ThnP thienamycin This compound dihydrothienamycin->thienamycin ThnG n_acetylthienamycin N-Acetylthienamycin thienamycin->n_acetylthienamycin ThnF

A simplified overview of the this compound biosynthetic pathway.
Regulatory Network of the thn Gene Cluster

The expression of the thienamycin biosynthetic genes is, at least in part, under the control of the LysR-type transcriptional regulator, ThnI.[4] Deletion of thnI results in the complete abolishment of thienamycin production. ThnI has been shown to be a transcriptional activator for a regulon that includes at least nine other thn genes: thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, and thnQ.[4] The expression of thnI itself is thought to be autoregulated. While a quorum-sensing system has been identified within the cluster, its specific role in regulating thienamycin biosynthesis is yet to be fully elucidated.[8]

ThnI_Regulation ThnI_protein ThnI Protein thnI_gene thnI gene ThnI_protein->thnI_gene autoregulation thn_regulon thn Regulon (thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, thnQ) ThnI_protein->thn_regulon activates transcription thnI_gene->ThnI_protein expression thienamycin_production Thienamycin Production thn_regulon->thienamycin_production unknown_signal Unknown Signal (e.g., precursor, intermediate) unknown_signal->ThnI_protein activates

The regulatory cascade controlled by the ThnI transcriptional activator.

Experimental Protocols

The elucidation of the genetic basis of thienamycin production has relied on a variety of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Inactivation by Homologous Recombination

This protocol describes a general method for creating targeted gene knockouts in Streptomyces species, which has been applied to the study of the thn gene cluster.

1. Construction of the Gene Replacement Vector: a. Amplify ~1.5-2.0 kb fragments of the upstream and downstream flanking regions of the target gene from S. cattleya genomic DNA using high-fidelity PCR. b. Clone the upstream and downstream fragments into a suitable E. coli - Streptomyces shuttle vector (e.g., a derivative of pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV). c. Verify the sequence of the final construct.

2. Intergeneric Conjugation: a. Transform the gene replacement vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). b. Grow the E. coli donor strain and the recipient S. cattleya strain to mid-log phase. c. Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP4) without selection. Incubate at 30°C for 16-20 hours. d. Overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for the integrated plasmid).

3. Selection of Double Crossover Mutants: a. Subculture the primary exconjugants on a medium containing the selection antibiotic to encourage the second crossover event. b. Screen for colonies that have lost the vector backbone (and its associated resistance marker, if any) but have retained the antibiotic resistance cassette within the target gene. This can be done by replica plating. c. Confirm the gene replacement by PCR using primers that anneal outside the flanking regions used for recombination and by Southern blot analysis.

Transcriptional Analysis by Reverse Transcription PCR (RT-PCR)

This protocol is used to determine the expression profile of the thn genes under different conditions or in different mutant backgrounds.

1. RNA Isolation: a. Grow S. cattleya cultures to the desired growth phase in a suitable production medium. b. Harvest the mycelium by centrifugation and immediately freeze it in liquid nitrogen. c. Disrupt the cells by grinding the frozen mycelium to a fine powder. d. Extract total RNA using a suitable method, such as the TRIzol method, followed by purification with an RNA cleanup kit that includes a DNase I treatment step to remove any contaminating genomic DNA.

2. cDNA Synthesis: a. Quantify the purified RNA and assess its integrity. b. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers. c. Perform a control reaction without reverse transcriptase to check for genomic DNA contamination.

3. PCR Amplification: a. Use the synthesized cDNA as a template for PCR with primers specific to the thn gene of interest. b. Use primers for a constitutively expressed gene (e.g., hrdB) as a positive control. c. Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates that the gene is transcribed.

Metabolite Analysis by HPLC-Mass Spectrometry (HPLC-MS)

This technique is used to detect and quantify thienamycin and its biosynthetic intermediates in culture supernatants.

1. Sample Preparation: a. Grow S. cattleya cultures under conditions that support thienamycin production. b. Pellet the mycelium by centrifugation. c. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

2. HPLC Separation: a. Inject the filtered supernatant onto a reverse-phase HPLC column (e.g., a C18 column). b. Elute the metabolites using a gradient of an appropriate mobile phase, such as acetonitrile and water with a small amount of a modifying agent like formic acid or trifluoroacetic acid.

3. Mass Spectrometry Detection: a. Couple the HPLC eluent to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument). b. Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratio (m/z) of thienamycin and its expected intermediates. c. Quantify the production levels by comparing the peak areas to a standard curve of purified thienamycin.

Experimental Workflow

The following diagram illustrates a typical workflow for the functional analysis of a gene within the thn cluster.

Experimental_Workflow start Hypothesize Gene Function gene_knockout Gene Knockout via Homologous Recombination start->gene_knockout mutant_verification Verify Mutant Genotype (PCR, Southern Blot) gene_knockout->mutant_verification phenotypic_analysis Phenotypic Analysis mutant_verification->phenotypic_analysis complementation Gene Complementation mutant_verification->complementation if non-producer metabolite_profiling Metabolite Profiling (HPLC-MS) phenotypic_analysis->metabolite_profiling transcriptional_analysis Transcriptional Analysis (RT-PCR) phenotypic_analysis->transcriptional_analysis conclusion Elucidate Gene Function metabolite_profiling->conclusion transcriptional_analysis->conclusion complementation->metabolite_profiling restores production

A workflow for the functional characterization of a thn gene.

Conclusion

The genetic basis of this compound production in Streptomyces cattleya is a complex and fascinating area of research. The complete sequencing of the thn gene cluster has provided a roadmap for understanding the biosynthesis of this important antibiotic. Through a combination of genetic manipulation, transcriptional analysis, and metabolite profiling, the functions of many of the key genes have been elucidated. This knowledge not only provides fundamental insights into the biochemistry of carbapenem biosynthesis but also opens up opportunities for the rational design of novel antibiotics and the development of high-titer production strains. Further research into the regulatory networks governing the expression of the thn cluster, including the role of the putative quorum-sensing system, will be crucial for unlocking the full potential of Streptomyces cattleya as a producer of these life-saving drugs.

References

(+)-Thienamycin's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity of (+)-Thienamycin and its close derivative, imipenem, to penicillin-binding proteins (PBPs). It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental procedures.

Introduction to this compound and its Mechanism of Action

This compound is a potent, broad-spectrum β-lactam antibiotic naturally produced by the bacterium Streptomyces cattleya. Its antibacterial activity stems from its ability to inhibit bacterial cell wall synthesis. Like other β-lactam antibiotics, thienamycin targets and acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This covalent modification is effectively irreversible and leads to the inhibition of the PBP's transpeptidase activity, ultimately causing cell lysis and bacterial death[1].

Thienamycin exhibits a high affinity for a majority of PBPs in both Gram-positive and Gram-negative bacteria, with a notable exception being PBP3 in some species, for which it has a lower affinity[2][3][4]. Its primary targets are often PBP-1 and PBP-2, which are associated with cell wall elongation[2][3][4]. Due to its inherent instability, the more stable crystalline derivative, N-formimidoyl thienamycin (imipenem), has been more extensively studied and is used clinically.

Quantitative Binding Affinity Data

While specific quantitative binding affinity data (IC50 or Ki values) for this compound is scarce in publicly available literature, extensive research has been conducted on its stable and clinically relevant derivative, imipenem. The following tables summarize the available quantitative data for imipenem's binding affinity to various PBPs. It is important to note that imipenem is considered a close surrogate for thienamycin in terms of its PBP binding profile.

Table 1: IC50 Values of Imipenem for Penicillin-Binding Proteins (PBPs) of Streptococcus pneumoniae

Penicillin-Binding Protein (PBP)IC50 (nM)
PBP2x5.1

Data sourced from a study on penicillin-sensitive PBP2x from Streptococcus pneumoniae, determined using a fluorescence polarization assay with BOCILLIN FL as the fluorescent probe.[5]

Table 2: Qualitative Binding Affinity of Imipenem for PBPs in Various Bacteria

BacteriumPBP(s) with High AffinityPBP(s) with Low AffinityReference
Escherichia coliPBP-1A, PBP-1B, PBP-2, PBP-4, PBP-5PBP-3[6]
Pseudomonas aeruginosaPBP-2, PBP-4, and most other major PBPsPBP-3[6]
Staphylococcus aureusPBP-1, PBP-2, PBP-3, PBP-4 (extraordinarily high)-[7]

Experimental Protocols

The determination of the binding affinity of β-lactam antibiotics to PBPs is most commonly achieved through a competitive binding assay. This method involves competing for the binding to PBPs between the unlabeled test antibiotic (e.g., thienamycin or imipenem) and a labeled β-lactam probe (e.g., radiolabeled penicillin or a fluorescent penicillin derivative).

Detailed Methodology for a Competitive PBP Binding Assay:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

    • Resuspend the cells in the same buffer and lyse them using a French press or sonication.

    • Remove unbroken cells and large debris by a low-speed centrifugation step.

    • Isolate the cell membranes by high-speed ultracentrifugation.

    • Wash the membrane pellet to remove any remaining cytoplasmic components.

    • Resuspend the final membrane preparation in a suitable buffer and store at -70°C.

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of the unlabeled test antibiotic (e.g., this compound or imipenem).

    • Allow the unlabeled antibiotic to bind to the PBPs for a specific incubation period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25-37°C).

    • Add a saturating concentration of a labeled β-lactam probe (e.g., [³H]benzylpenicillin or a fluorescent penicillin like BOCILLIN FL) to each tube.

    • Incubate for a further period to allow the labeled probe to bind to any PBPs that were not inhibited by the test antibiotic.

    • Terminate the binding reaction by adding a large excess of cold (unlabeled) penicillin G to prevent further binding of the labeled probe.

  • SDS-PAGE and Visualization:

    • Solubilize the membrane proteins by adding a sample buffer containing sodium dodecyl sulfate (SDS) and a reducing agent, and heat the samples.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates proteins based on their molecular weight.

    • After electrophoresis, visualize the PBP-probe complexes.

      • For radiolabeled probes, use autoradiography or fluorography by exposing the dried gel to X-ray film.

      • For fluorescently labeled probes, visualize the bands using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the PBP-probe complexes in each lane.

    • The concentration of the test antibiotic that inhibits 50% of the binding of the labeled probe is determined as the IC50 value. This is a measure of the binding affinity of the test antibiotic for that specific PBP.

Visualizations

Diagram 1: Experimental Workflow for Competitive PBP Binding Assay

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_analysis Analysis bacterial_culture Bacterial Culture (Mid-log phase) centrifugation1 Harvest Cells (Centrifugation) bacterial_culture->centrifugation1 lysis Cell Lysis (French Press/Sonication) centrifugation1->lysis centrifugation2 Isolate Membranes (Ultracentrifugation) lysis->centrifugation2 membrane_prep Washed Membrane Preparation centrifugation2->membrane_prep incubation1 Incubate Membranes with Unlabeled Thienamycin (Varying Conc.) membrane_prep->incubation1 incubation2 Add Labeled Penicillin Probe incubation1->incubation2 termination Terminate Reaction (Excess Cold Penicillin) incubation2->termination sds_page SDS-PAGE Separation termination->sds_page visualization Visualization (Autoradiography/Fluorescence) sds_page->visualization quantification Band Quantification visualization->quantification ic50 IC50 Determination quantification->ic50

Caption: Workflow for determining PBP binding affinity.

Diagram 2: Mechanism of PBP Inhibition by this compound

mechanism_of_inhibition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_consequence Consequence pbp Active PBP (with Serine in active site) acylation Nucleophilic Attack by Serine Hydroxyl pbp->acylation thienamycin This compound (β-lactam ring) thienamycin->acylation ring_opening β-lactam Ring Opening acylation->ring_opening inactive_pbp Inactive Acyl-Enzyme Complex (Covalent Bond) ring_opening->inactive_pbp inhibition Inhibition of Transpeptidase Activity inactive_pbp->inhibition cell_lysis Bacterial Cell Lysis inhibition->cell_lysis

Caption: Inhibition of PBP by this compound.

References

The Shield of Thienamycin: A Technical Guide to its Intrinsic Resistance Against Bacterial β-Lactamases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underpinning the remarkable resistance of (+)-Thienamycin and its derivatives to bacterial β-lactamase enzymes. We will delve into the structural features that confer this stability, present quantitative data on its efficacy against various β-lactamase-producing organisms, and provide detailed experimental protocols for assessing its activity.

Introduction: The Carbapenem Advantage

This compound, a naturally occurring carbapenem produced by Streptomyces cattleya, represents a class of β-lactam antibiotics with an exceptionally broad spectrum of activity. A key feature contributing to its potent efficacy is its inherent stability against a wide array of bacterial β-lactamases, enzymes that are the primary mechanism of resistance to many penicillin and cephalosporin antibiotics.[1] This resistance is largely attributed to its unique chemical structure, which includes a carbapenem core and a 6α-hydroxyethyl side chain.

Due to the inherent chemical instability of this compound, its more stable derivative, imipenem, was developed for clinical use and has been the subject of extensive research.[2] Imipenem shares the same core structural motifs responsible for β-lactamase resistance. Therefore, the quantitative data presented in this guide will primarily feature imipenem as a close and clinically relevant surrogate for this compound's activity.

The Molecular Basis of Resistance

The resistance of thienamycin and other carbapenems to β-lactamase hydrolysis is not absolute but is characterized by a significantly reduced rate of inactivation compared to other β-lactam antibiotics. The primary mechanism of resistance for serine-based β-lactamases (Classes A, C, and D) involves two key steps: acylation and deacylation.[3] While acylation, the formation of a covalent bond between the antibiotic and the enzyme's active site serine, occurs readily, the subsequent deacylation step is dramatically impeded.[4]

The crucial structural feature responsible for this is the 6α-hydroxyethyl side chain .[5] This side chain sterically hinders the approach of the water molecule required for hydrolysis of the acyl-enzyme intermediate. In the acylated state, the bulky side chain forces the antibiotic's carbonyl group to rotate away from the optimal position for nucleophilic attack by the hydrolytic water molecule.[6] This results in a very stable, long-lived acyl-enzyme complex, effectively sequestering and inactivating the β-lactamase.

Figure 1: Thienamycin's inhibition of serine β-lactamases.

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro activity of imipenem against a range of bacterial isolates producing various types of β-lactamases. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of Imipenem against β-Lactamase-Producing Enterobacteriaceae

Bacterial Speciesβ-Lactamase TypeImipenem MIC₅₀ (µg/mL)Imipenem MIC₉₀ (µg/mL)Reference(s)
Escherichia coliESBL (CTX-M, TEM, SHV)≤0.250.5[7]
Klebsiella pneumoniaeESBL (CTX-M, TEM, SHV)0.251[7]
Klebsiella pneumoniaeKPC (Carbapenemase)8>64[7]
Enterobacter cloacaeAmpC (overproduced)0.52[8]
EnterobacteriaceaeOXA-48-like (Carbapenemase)18[7]
EnterobacteriaceaeNDM (Metallo-β-lactamase)16>64[7]
EnterobacteriaceaeVIM (Metallo-β-lactamase)832[7]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Kinetic Parameters of Imipenem against Purified β-Lactamases

β-Lactamase ClassEnzyme Examplekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference(s)
Class A KPC-2961307.4 x 10⁵[8]
TEM-1Very low hydrolysis--[8]
Class C E. cloacae P99 AmpC0.00020.12.0 x 10³[9]
P. aeruginosa AmpC0.00040.31.3 x 10³[9]
Class D OXA-100.00031102.7[8]

kcat (turnover number), Km (Michaelis constant). Lower Km indicates higher affinity. kcat/Km represents catalytic efficiency.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of thienamycin or its derivatives against β-lactamase-producing bacteria.

Materials:

  • This compound or Imipenem analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of the carbapenem in an appropriate solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antibiotic stock solution in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Leave a column for a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

β-Lactamase Kinetic Assay

This protocol describes a spectrophotometric method to determine the kinetic parameters (Km and kcat) of a purified β-lactamase with a carbapenem substrate.

Materials:

  • Purified β-lactamase enzyme of known concentration

  • This compound or Imipenem

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • UV-Vis spectrophotometer with temperature control (25°C)

  • Quartz cuvettes

Procedure:

  • Prepare Substrate Solutions: Prepare a series of dilutions of the carbapenem in the phosphate buffer. The concentration range should span from below to above the expected Km value.

  • Enzyme Preparation: Dilute the purified β-lactamase in the same buffer to a suitable working concentration.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer and the substrate solution in the cuvette to 25°C.

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

    • Monitor the hydrolysis of the β-lactam ring by measuring the decrease in absorbance at the appropriate wavelength (around 297 nm for carbapenems) over time.

    • Record the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Repeat the measurement for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Figure 2: Generalized workflow for a β-lactamase kinetic assay.

Conclusion

This compound and its derivatives exhibit remarkable stability against a broad range of bacterial β-lactamases. This resistance is primarily due to the unique 6α-hydroxyethyl side chain, which effectively traps the enzyme in a long-lived acyl-intermediate state by sterically hindering the deacylation step. The quantitative data for its derivative, imipenem, demonstrates potent activity against many β-lactamase-producing strains, although resistance mediated by potent carbapenemases, particularly metallo-β-lactamases, remains a significant clinical challenge. The experimental protocols provided herein offer a standardized approach for the continued evaluation of carbapenems and the development of novel β-lactamase inhibitors. Understanding the intricate molecular interactions between thienamycin and β-lactamases is crucial for the design of future generations of antibiotics that can overcome emerging resistance mechanisms.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thienamycin, a potent broad-spectrum carbapenem antibiotic, was first isolated from Streptomyces cattleya. Its unique structure, featuring a β-lactam ring fused to a five-membered dihydrothiazole ring, and its remarkable bioactivity have made it a significant target for total synthesis. The inherent instability of thienamycin has also driven the development of more stable synthetic analogs, such as imipenem. This document provides a detailed protocol for the landmark enantioselective total synthesis of (+)-thienamycin, as pioneered by Salzmann and coworkers at Merck, starting from the chiral pool material L-aspartic acid.[1][2][3] This seminal work established a viable pathway to the natural product and laid the groundwork for future research in the field of carbapenem antibiotics.

Overall Synthetic Workflow

The total synthesis of this compound from L-aspartic acid can be conceptually divided into several key stages:

  • Formation of the Chiral Azetidinone Core: Construction of the β-lactam ring from L-aspartic acid, establishing the initial stereochemistry.

  • Introduction of the Hydroxyethyl Side Chain: Stereoselective installation of the C6 hydroxyethyl group with the correct (R)-configuration.

  • Formation of the Bicyclic Carbapenam Skeleton: Intramolecular N-H insertion of a diazo ketoester via rhodium-catalyzed carbene formation to construct the fused ring system.

  • Functionalization and Installation of the Cysteaminyl Side Chain: Conversion of the bicyclic ketone to an enol phosphate, followed by displacement with a protected cysteamine moiety.

  • Final Deprotection: Removal of protecting groups to yield the final natural product, this compound.

Below is a graphical representation of this workflow.

thienamycin_synthesis_workflow cluster_0 Azetidinone Formation cluster_1 Side Chain Installation cluster_2 Bicyclization cluster_3 Final Functionalization aspartic_acid L-Aspartic Acid azetidinone Chiral Azetidinone aspartic_acid->azetidinone Cyclization acetyl_azetidinone 3-Acetylazetidinone azetidinone->acetyl_azetidinone Acylation hydroxyethyl_azetidinone Hydroxyethyl Azetidinone acetyl_azetidinone->hydroxyethyl_azetidinone Stereoselective Reduction diazo_ketoester Diazo Ketoester hydroxyethyl_azetidinone->diazo_ketoester Esterification & Diazo Transfer bicyclic_ketone Bicyclic Ketone diazo_ketoester->bicyclic_ketone Rh(II)-catalyzed Carbene N-H Insertion protected_thienamycin Protected Thienamycin bicyclic_ketone->protected_thienamycin Enol Phosphate Formation & Side Chain Coupling thienamycin This compound protected_thienamycin->thienamycin Deprotection start start->aspartic_acid

Caption: Overall workflow of the Merck total synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of the Key Azetidinone Intermediate

The initial steps of the synthesis focus on the construction of a key chiral azetidinone intermediate from L-aspartic acid. This involves protection of the functional groups, cyclization to the β-lactam, and subsequent functional group manipulations.

Step 1: Preparation of Dibenzyl L-aspartate

  • Protocol: L-aspartic acid is subjected to esterification with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect both carboxylic acid moieties as benzyl esters.

  • Note: This is a standard procedure for amino acid protection.

Step 2: N-Silylation and Cyclization to Azetidinone

  • Protocol: The resulting dibenzyl L-aspartate is treated with a silylating agent, such as trimethylsilyl chloride (Me3SiCl), in the presence of a base like triethylamine (Et3N). This protects the amine. Subsequent treatment with a Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), induces cyclization to the desired azetidinone. An acidic workup removes the silyl group.[1]

  • Yield: Approximately 70% over 3 steps from dibenzyl L-aspartate.[1]

Step 3: Acylation to form (3S)-3-Acetyl-azetidinone derivative

  • Protocol: The azetidinone from the previous step is acylated at the C3 position. This is achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an acetylating agent such as N-acetylimidazole.[4]

  • Note: This step sets the stage for the crucial stereoselective reduction to install the hydroxyethyl side chain.

Step 4: Stereoselective Reduction of the Acetyl Group

  • Protocol: The 3-acetylazetidinone is reduced stereoselectively to the corresponding (R)-hydroxyethyl side chain. This is a key step for establishing the correct stereochemistry at C8 of thienamycin. The reduction is accomplished using a sterically hindered reducing agent, potassium tri-sec-butylborohydride (K-Selectride).[1][2]

  • Stereoselectivity: This reduction proceeds with high diastereoselectivity to afford the desired R-epimer.

Step 5: Protection of the Hydroxyethyl Side Chain

  • Protocol: The secondary alcohol of the hydroxyethyl side chain is protected with a bulky silyl group, typically tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like triethylamine or imidazole in a solvent such as dimethylformamide (DMF).[4]

Step Transformation Key Reagents Yield Reference
1-2L-Aspartic Acid to Chiral Azetidinone1. BnOH, TsOH; 2. Me3SiCl, Et3N; 3. t-BuMgCl~70%[1]
3Acylation of AzetidinoneLDA, N-acetylimidazole-[4]
4Stereoselective ReductionK-SelectrideHigh[1][2]
5Silyl ProtectionTBSCl, imidazole, DMF-[4]
Part 2: Bicyclization and Final Elaboration

This part of the synthesis involves the formation of the bicyclic carbapenam core and the introduction of the final side chain.

Step 6: Esterification and Diazo Transfer

  • Protocol: The carboxylic acid moiety of the azetidinone intermediate is esterified with p-nitrobenzyl bromide (PNBBr). The resulting β-keto ester is then converted to a diazo ketoester. The diazo transfer is typically achieved using a sulfonyl azide, such as p-toluenesulfonylazide (TsN3), in the presence of a base like triethylamine.[4]

Step 7: Rhodium-Catalyzed Intramolecular N-H Insertion

  • Protocol: The crucial bicyclic ring system is formed via an intramolecular N-H insertion of the diazo ketoester. This reaction is catalyzed by a rhodium(II) salt, typically rhodium(II) acetate dimer (Rh2(OAc)4), in a non-polar solvent such as benzene or toluene at elevated temperatures.[2] This reaction is highly efficient for forming the sterically hindered bicyclic core.[1]

Step 8: Enol Phosphate Formation and Side Chain Introduction

  • Protocol: The resulting bicyclic ketone is converted to a more reactive enol phosphate. This is done by deprotonation with a strong base followed by quenching with a phosphoryl chloride derivative. The enol phosphate is then displaced by the sulfur nucleophile of a protected cysteamine derivative, N-(p-nitrobenzyloxycarbonyl)cysteamine.[4][5] This reaction is typically carried out in a polar aprotic solvent like acetonitrile in the presence of a base such as diisopropylethylamine.[5]

Step 9: Final Deprotection

  • Protocol: The final step is the global deprotection of the p-nitrobenzyl (PNB) ester and the p-nitrobenzyloxycarbonyl (PNZ) protecting groups. This is accomplished by catalytic hydrogenation. A mixture of the fully protected thienamycin, a catalyst such as 10% Palladium on carbon (Pd/C), in a solvent system like tetrahydrofuran, aqueous dipotassium hydrogen phosphate, and 2-propanol is hydrogenated under a hydrogen atmosphere (e.g., 40 psi).[4][5] The product is then purified by filtration and lyophilization to yield this compound.[5]

Step Transformation Key Reagents Yield Reference
6Esterification & Diazo TransferPNBBr; TsN3, Et3N-[4]
7N-H InsertionRh2(OAc)4High[1][2]
8Side Chain Introduction1. Base, (RO)2POCl; 2. PNZ-protected cysteamine, DIPEA-[4][5]
9DeprotectionH2, 10% Pd/C-[4][5]

Logical Relationship Diagram for Key Transformations

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

thienamycin_transformations cluster_azetidinone Azetidinone Core Synthesis cluster_bicyclization Bicyclization and Elaboration A Dibenzyl L-aspartate B Silylated Amine A->B N-Silylation C (3S,4S)-Azetidinone-2-carboxylate B->C Grignard-mediated cyclization D 3-Acetylazetidinone C->D Acylation E (3S,4R)-3-((R)-1-Hydroxyethyl)azetidinone D->E K-Selectride Reduction F Protected Diazo Ketoester E->F Protection, Esterification, Diazo Transfer E->F G Bicyclic Ketoester F->G Rh2(OAc)4 N-H Insertion H Protected Thienamycin G->H Side Chain Coupling I This compound H->I Catalytic Hydrogenation (Deprotection)

Caption: Key chemical transformations in the enantioselective total synthesis of this compound.

The total synthesis of this compound pioneered by the Merck group is a landmark achievement in organic synthesis. It demonstrates a highly strategic approach to constructing a complex, stereochemically rich, and biologically important molecule from a simple chiral precursor. The key steps, including the stereoselective reduction and the rhodium-catalyzed carbene insertion, have become classic examples in synthetic methodology. This protocol provides a detailed guide for researchers aiming to replicate or build upon this foundational work in the development of new antibacterial agents.

References

Application Notes and Protocols: Enantioselective Synthesis of (+)-Thienamycin Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the enantioselective synthesis of key intermediates of (+)-Thienamycin, a potent broad-spectrum carbapenem antibiotic. The focus is on practical and efficient methods for establishing the critical stereochemistry of the carbapenem core.

Introduction

This compound, first isolated from Streptomyces cattleya, exhibits remarkable antibacterial activity. However, its inherent instability has driven the development of numerous synthetic analogues. A crucial aspect of these syntheses is the stereocontrolled construction of the bicyclic carbapenem skeleton, particularly the azetidin-2-one ring with its substituents. This document outlines three prominent enantioselective strategies to access key chiral intermediates, primarily focusing on the synthesis of (3S,4R)-3-[(R)-1-(hydroxyethyl)]-4-alkoxy/acetoxy-azetidin-2-one derivatives, which are versatile precursors for this compound and other carbapenem antibiotics.

The strategies covered are:

  • Asymmetric Reduction of a β-Ketoester: A nine-step formal synthesis employing a substrate-controlled diastereoselective reduction to set the initial stereocenter.

  • Catalytic Asymmetric [2+2] Cycloaddition: A convergent approach utilizing a chiral catalyst to control the formation of the β-lactam ring.

  • Chiral Auxiliary-Mediated Synthesis: A classical and reliable method using a recoverable chiral auxiliary to direct stereoselective transformations.

Comparative Data of Synthetic Routes

The following tables summarize quantitative data for the key stereochemistry-defining steps in the synthesis of thienamycin intermediates.

Table 1: Asymmetric Reduction Approach [1][2]

StepReactantsReagents and ConditionsProductYield (%)Enantiomeric Excess (%)
Asymmetric ReductionMethyl 4-cyano-3-oxobutanoateNaBH₄, D-(-)-Tartaric acid, THF/MeOH, -20 °C to rtMethyl (R)-4-cyano-3-hydroxybutanoate7885
β-Lactam FormationMesylated O-methyl hydroxamate derivativeK₂CO₃, CH₃CN, reflux(R)-4-(cyanomethyl)azetidin-2-one derivative85N/A
Diastereoselective AldolN-acetyl azetidinone derivativeLiHMDS, Acetaldehyde, THF, -78 °C(3S,4R)-3-[(R)-1-hydroxyethyl]-4-(cyanomethyl)azetidin-2-one derivative60>95 (d.r.)

Table 2: Catalytic Asymmetric [2+2] Cycloaddition [3]

EntryKetene Precursor (Acid Chloride)ImineCatalystProduct (cis-Azetidinone)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
1Propionyl chlorideN-p-methoxyphenyl-p-anisalimineBQ(3S,4S)-3-ethyl-1-(p-methoxyphenyl)-4-(p-methoxyphenyl)azetidin-2-one85>99:196
2Butyryl chlorideN-p-methoxyphenyl-p-anisalimineBQ(3S,4S)-3-propyl-1-(p-methoxyphenyl)-4-(p-methoxyphenyl)azetidin-2-one82>99:195
3(S)-3-(TBSO)-butyryl chlorideN-p-methoxyphenyl-p-anisalimineBQd(3S,4R)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-1,4-bis(p-methoxyphenyl)azetidin-2-one75>99:198

BQ = O-Benzoylquinine, BQd = O-Benzoylquinidine

Experimental Protocols

Protocol 1: Asymmetric Reduction of a β-Ketoester and Subsequent Transformations

This protocol is adapted from the formal synthesis of a thienamycin precursor reported by Breunig, et al.[1][2]

Step 1: Asymmetric Reduction of Methyl 4-cyano-3-oxobutanoate

  • To a solution of D-(-)-tartaric acid (1.2 equiv.) in a 1:1 mixture of THF and methanol at 0 °C, add sodium borohydride (1.2 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -20 °C and add a solution of methyl 4-cyano-3-oxobutanoate (1.0 equiv.) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of acetone.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl (R)-4-cyano-3-hydroxybutanoate.

Step 2: Formation of the Azetidin-2-one Ring

This is a multi-step sequence involving transamination, mesylation, and cyclization.

  • Transamination: Treat the product from Step 1 with O-methylhydroxylamine hydrochloride and LiHMDS at -78 °C to form the corresponding O-methyl hydroxamate.

  • Mesylation: React the resulting secondary alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in dichloromethane at 0 °C.

  • Cyclization: Subject the mesylated intermediate to intramolecular SN2 reaction using potassium carbonate in acetonitrile at reflux to yield the (R)-4-(cyanomethyl)azetidin-2-one derivative.

Step 3: Diastereoselective Aldol Addition

  • Protect the nitrogen of the azetidin-2-one from Step 2 (e.g., as an N-acetyl derivative).

  • To a solution of the N-protected azetidin-2-one in dry THF at -78 °C, add LiHMDS (1.1 equiv.) and stir for 30 minutes to form the enolate.

  • Add freshly distilled acetaldehyde (1.5 equiv.) and stir at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography to obtain the desired (3S,4R)-3-[(R)-1-hydroxyethyl] substituted azetidin-2-one.

Protocol 2: Catalytic Asymmetric [2+2] Cycloaddition

This protocol is based on the method developed by Townsend and coworkers.[3]

  • To a solution of the imine (1.0 equiv.), the chiral catalyst (BQ or BQd, 0.1 equiv.), and In(OTf)₃ (0.1 equiv.) in toluene at -78 °C, add triethylamine (1.2 equiv.).

  • Slowly add a solution of the acid chloride (1.2 equiv.) in toluene over 1 hour.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the cis-azetidinone.

Protocol 3: Synthesis of (3R,4R)-4-Acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone via Chiral Auxiliary

This protocol is a general representation of the synthesis of a key thienamycin intermediate.

  • Acylation of Chiral Auxiliary: Acylate a chiral auxiliary, such as (R)-4-benzyl-2-oxazolidinone, with an appropriate acid chloride (e.g., 3-(tert-butyldimethylsilyloxy)butyryl chloride) in the presence of a base (e.g., n-BuLi or LDA) to form the N-acyloxazolidinone.

  • Enolate Formation and Cycloaddition: React the N-acyloxazolidinone with a suitable ketene equivalent or perform a [2+2] cycloaddition with an imine to form the β-lactam ring with high diastereoselectivity.

  • Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions that do not epimerize the newly formed stereocenters. For an oxazolidinone auxiliary, this can be achieved by treatment with lithium hydroperoxide (LiOOH).

  • Functional Group Manipulation: The resulting carboxylic acid can then be converted to the corresponding 4-acetoxy derivative through oxidative decarboxylation (e.g., using lead tetraacetate).

Visualizations

Diagram 1: General Workflow for Asymmetric Synthesis of Thienamycin Intermediate

G cluster_start Starting Materials cluster_strategy Enantioselective Strategy cluster_intermediate Key Intermediate cluster_final Target Molecule A Acyclic Precursors B Asymmetric Reduction A->B C Catalytic Asymmetric [2+2] Cycloaddition A->C D Chiral Auxiliary Mediated Reaction A->D E Chiral Azetidin-2-one Precursor B->E C->E D->E F This compound E->F Further Transformations G start Methyl 4-cyano-3-oxobutanoate step1 Asymmetric Reduction start->step1 product1 Methyl (R)-4-cyano- 3-hydroxybutanoate step1->product1 step2 Transamination, Mesylation, Cyclization product1->step2 product2 (R)-4-(cyanomethyl) azetidin-2-one derivative step2->product2 step3 Diastereoselective Aldol Addition product2->step3 product3 Key Thienamycin Intermediate step3->product3 G cluster_reactants Reactants ketene Ketene Precursor (Acid Chloride) cycloaddition [2+2] Cycloaddition ketene->cycloaddition imine Imine imine->cycloaddition catalyst Chiral Catalyst (e.g., BQ, BQd) catalyst->cycloaddition product cis-Azetidinone cycloaddition->product

References

Application Notes and Protocols for the Purification of (+)-Thienamycin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Thienamycin is a potent, broad-spectrum β-lactam antibiotic naturally produced by the fermentation of Streptomyces cattleya. Its inherent instability, particularly in concentrated solutions and at pH values outside the neutral range, presents significant challenges for its purification.[1][2] This document provides detailed application notes and protocols for the laboratory-scale purification of this compound from fermentation broth, focusing on established chromatographic techniques. The methods described aim to achieve high purity while minimizing degradation of the target compound.

Overview of the Purification Strategy:

The purification of this compound from the complex matrix of a fermentation broth is a multi-step process designed to isolate the target molecule from cellular debris, proteins, salts, and other metabolites. The zwitterionic nature of Thienamycin allows for its effective separation using ion-exchange chromatography. Subsequent purification steps involving gel filtration and adsorption chromatography are employed for desalting and removal of remaining impurities.[1]

Data Presentation

Due to the limited availability of specific, publicly accessible quantitative data for each step of this compound purification, the following table presents an illustrative summary based on typical recovery and purity rates for multi-step antibiotic purification processes. This table should be used as a general guide and for comparative purposes. Actual results will vary depending on the specific fermentation conditions and purification parameters.

Purification StepPurity (%)Yield (%)Recovery (%)Key Impurities Removed
Clarified Fermentation Broth <1100100Mycelia, insoluble materials
Cation Exchange Chromatography (Dowex 50) 10-2080-9080-90Basic and neutral compounds, some proteins
Anion Exchange Chromatography (Dowex 1) 30-5070-8585-95Acidic compounds, remaining proteins
Gel Filtration (Bio-Gel P2) 70-8560-7585-95High molecular weight proteins, salts
Adsorption Chromatography (Amberlite XAD-2) >9550-6580-90Polar impurities, salts

Experimental Protocols

Important Precautionary Note: this compound is highly unstable at pH values above 8.0.[1] All purification steps should be carried out at or below room temperature (4-25°C), and buffers should be maintained at a neutral or slightly acidic pH (6.0-7.5) to minimize degradation.

Protocol 1: Clarification of Fermentation Broth

Objective: To remove Streptomyces cattleya mycelia and other insoluble materials from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or a microfiltration system)

Procedure:

  • Harvest the fermentation broth.

  • Centrifuge the broth at 8,000-10,000 x g for 20 minutes at 4°C to pellet the mycelia.

  • Carefully decant the supernatant.

  • Filter the supernatant through Whatman No. 1 filter paper or a 0.45 µm microfiltration membrane to remove any remaining fine particles.

  • The resulting clarified broth is now ready for chromatographic purification.

Protocol 2: Cation Exchange Chromatography

Objective: To capture the zwitterionic this compound and remove basic and neutral impurities.

Materials:

  • Dowex 50 (or equivalent strong cation exchange resin), Na+ form

  • Chromatography column

  • Equilibration Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0

  • Elution Buffer: Deionized water or a mild saline solution (e.g., 0.1-0.5 M NaCl in Equilibration Buffer)

  • Peristaltic pump

Procedure:

  • Pack the chromatography column with Dowex 50 resin and equilibrate with at least 5 column volumes (CV) of Equilibration Buffer.

  • Adjust the pH of the clarified fermentation broth to 7.0.

  • Load the clarified broth onto the column at a flow rate of 1-2 CV/hour.

  • Wash the column with 3-5 CV of Equilibration Buffer to remove unbound impurities.

  • Elute the bound this compound with deionized water or a shallow gradient of the Elution Buffer.

  • Collect fractions and monitor for the presence of Thienamycin using a suitable assay (e.g., HPLC with UV detection at 297 nm).

  • Pool the fractions containing pure this compound.

Protocol 3: Anion Exchange Chromatography (Optional Polishing Step)

Objective: To remove acidic impurities and further purify the Thienamycin-containing fractions.

Materials:

  • Dowex 1 (or equivalent strong anion exchange resin), Cl- form

  • Chromatography column

  • Equilibration Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.0

  • Elution Buffer: A salt gradient (e.g., 0-1 M NaCl) in Equilibration Buffer

  • Peristaltic pump

Procedure:

  • Pool the Thienamycin-containing fractions from the cation exchange step.

  • Pack the chromatography column with Dowex 1 resin and equilibrate with at least 5 CV of Equilibration Buffer.

  • Load the pooled fractions onto the column at a flow rate of 1-2 CV/hour. This compound, being zwitterionic, should ideally not bind strongly under these conditions, allowing for the separation of negatively charged impurities.

  • Collect the flow-through and wash fractions, as these will contain the Thienamycin.

  • Monitor fractions for Thienamycin and pool the relevant fractions.

Protocol 4: Gel Filtration Chromatography

Objective: To desalt the Thienamycin solution and remove high molecular weight impurities.

Materials:

  • Bio-Gel P2 (or equivalent gel filtration resin)

  • Chromatography column

  • Mobile Phase: Deionized water or 0.1 M 2,6-lutidine acetate buffer, pH 7.0

  • Peristaltic pump

Procedure:

  • Pack the chromatography column with Bio-Gel P2 resin and equilibrate with at least 3 CV of the Mobile Phase.

  • Concentrate the pooled Thienamycin fractions from the previous step if necessary.

  • Load the concentrated solution onto the gel filtration column. The sample volume should not exceed 5% of the total column volume for optimal resolution.

  • Elute with the Mobile Phase at a flow rate of 0.5-1 CV/hour.

  • Collect fractions and monitor for Thienamycin. Thienamycin should elute after the void volume and before the salt peak.

  • Pool the desalted, Thienamycin-containing fractions.

Protocol 5: Adsorption Chromatography for Final Polishing and Desalting

Objective: To remove remaining polar impurities and ensure the final product is desalted.

Materials:

  • Amberlite XAD-2 (or equivalent non-ionic polymeric adsorbent resin)

  • Chromatography column

  • Mobile Phase: Deionized water

  • Eluent: Aqueous solutions with increasing concentrations of a polar organic solvent (e.g., 0-50% isopropanol or acetone in water)

  • Peristaltic pump

Procedure:

  • Pack the chromatography column with Amberlite XAD-2 resin and wash thoroughly with deionized water.

  • Load the pooled fractions from the gel filtration step onto the column at a flow rate of 1-2 CV/hour.

  • Wash the column with 3-5 CV of deionized water to remove any remaining salts.

  • Elute the this compound using a stepwise or linear gradient of the eluent.

  • Collect fractions and monitor for Thienamycin.

  • Pool the pure fractions and lyophilize to obtain purified this compound as a solid.

Visualizations

Thienamycin_Purification_Workflow cluster_fermentation Fermentation cluster_clarification Initial Processing cluster_chromatography Chromatographic Purification cluster_final Final Product Fermentation Streptomyces cattleya Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Harvested Broth Filtration Filtration Centrifugation->Filtration Supernatant CationExchange Cation Exchange (Dowex 50) Filtration->CationExchange Clarified Broth AnionExchange Anion Exchange (Dowex 1) CationExchange->AnionExchange Thienamycin Fractions GelFiltration Gel Filtration (Bio-Gel P2) AnionExchange->GelFiltration Partially Purified Thienamycin Adsorption Adsorption Chromatography (Amberlite XAD-2) GelFiltration->Adsorption Desalted Thienamycin Lyophilization Lyophilization Adsorption->Lyophilization Pure Thienamycin Solution PureThienamycin This compound (>95% pure) Lyophilization->PureThienamycin

Caption: Overall workflow for the purification of this compound.

Ion_Exchange_Logic cluster_cation Cation Exchange (Dowex 50) cluster_anion Anion Exchange (Dowex 1) ClarifiedBroth {Clarified Broth | this compound (zwitterion) + Basic Impurities + Acidic Impurities + Neutral Impurities } CationColumn Load Wash Elute ClarifiedBroth->CationColumn:f0 CationColumn:f0->CationColumn:f1 CationColumn:f1->CationColumn:f2 AnionColumn Load Collect Flow-through CationColumn:f2->AnionColumn:f0 Thienamycin & Acidic Impurities Waste1 Waste CationColumn:f1->Waste1 Basic & Neutral Impurities AnionColumn:f0->AnionColumn:f1 Waste2 Waste AnionColumn:f0->Waste2 Acidic Impurities (Bound) ToGelFiltration To Gel Filtration AnionColumn:f1->ToGelFiltration Purified Thienamycin

Caption: Logical flow of the ion-exchange chromatography steps.

References

Application Notes and Protocols for In Vitro Antibacterial Assay of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for determining the in vitro antibacterial activity of (+)-Thienamycin. The methodologies detailed herein are based on established standards for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.

Introduction

This compound is a potent, broad-spectrum β-lactam antibiotic naturally produced by the bacterium Streptomyces cattleya.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and Gram-negative pathogens.[1][2] Notably, Thienamycin exhibits resistance to hydrolysis by many bacterial β-lactamase enzymes, which are a common cause of antibiotic resistance.[1][2] This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Mechanism of Action

This compound exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall. The structural integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer cross-linked by penicillin-binding proteins (PBPs). Thienamycin, like other β-lactam antibiotics, mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate and covalently binds to the active site of PBPs. This acylation inactivates the enzymes, preventing the cross-linking of peptidoglycan strands. In Escherichia coli, Thienamycin shows a high affinity for PBP-1 and PBP-2, which are crucial for cell elongation.[1][2] The inhibition of these enzymes leads to the formation of osmotically unstable spherical cells and ultimately results in cell lysis.[3]

cluster_bacterium Bacterial Cell Thienamycin This compound PBPs Penicillin-Binding Proteins (PBPs) (e.g., PBP-1, PBP-2) Thienamycin->PBPs Binds to and inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBPs->Cell_lysis Inhibition leads to Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains

Caption: Mechanism of action of this compound.

Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Imipenem, a stable derivative of Thienamycin, against common bacterial strains. These values provide an expected range of activity for this compound.

Bacterial StrainATCC NumberMIC Range (µg/mL)
Staphylococcus aureusATCC 292130.008 - 0.39[4][5]
Escherichia coliATCC 259220.1 - 0.6[3]
Pseudomonas aeruginosaATCC 278532 - 4
Enterococcus faecalisATCC 292120.5 - 1[6]

Experimental Protocol: Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M07 for broth microdilution antimicrobial susceptibility testing.[7][8][9][10][11][12]

Materials:

  • This compound (analytical grade)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the instability of Thienamycin in solution, prepare the stock solution immediately before use.

    • Accurately weigh a small amount of this compound and dissolve it in a suitable sterile buffer (e.g., cold 10 mM potassium phosphate buffer, pH 7.0) to a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down each row. Discard the final 100 µL from the last well. This will create a range of concentrations of this compound.

    • Include a positive control (wells with CAMHB and bacterial inoculum, but no antibiotic) and a negative control (wells with CAMHB only) on each plate.

  • Inoculation:

    • Using a multichannel pipette, add 10 µL of the diluted bacterial suspension (from step 2) to each well (except the negative control wells), resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL. The final volume in each well will be 110 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Experimental Workflow Diagram:

A Prepare this compound Stock Solution C Prepare 96-well Plate with Serial Dilutions A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC Value E->F

Caption: Broth microdilution workflow for MIC determination.

References

Application Notes and Protocols for the Use of (+)-Thienamycin as a Scaffold for Novel Carbapenem Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the natural product (+)-Thienamycin as a foundational scaffold for the semi-synthesis of novel carbapenem antibiotics. Due to its potent and broad-spectrum antibacterial activity, coupled with inherent chemical instability, Thienamycin has served as a critical starting point for the development of more stable and clinically effective derivatives, such as Imipenem. This document outlines the key synthetic strategies, presents biological activity data, and provides detailed experimental protocols relevant to this field of research.

Introduction

This compound, a potent carbapenem antibiotic isolated from Streptomyces cattleya, exhibits remarkable broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its unique structure, featuring a carbapenem core and a hydroxyethyl side chain, confers resistance to many bacterial β-lactamases. However, the clinical development of Thienamycin itself was hampered by its instability in aqueous solutions and its susceptibility to metabolism by renal dehydropeptidase-I (DHP-I).

To overcome these limitations, research has focused on the chemical modification of the Thienamycin scaffold, particularly at the C-2 position, to enhance stability while retaining or improving antibacterial potency. The most notable success in this area is the synthesis of N-formimidoyl Thienamycin, known as Imipenem, which demonstrates significantly improved chemical stability. This document will detail the synthetic approaches to such derivatives and the methods for evaluating their biological activity.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Thienamycin and its key derivative, Imipenem, against a range of bacterial pathogens. This data is compiled from various studies to provide a comparative overview of their antibacterial spectra.

Table 1: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) of Thienamycin and Imipenem

Bacterial SpeciesThienamycinImipenem
Staphylococcus aureus0.008 - 0.1250.004 - 0.06
Streptococcus pneumoniae≤0.008 - 0.06≤0.008 - 0.015
Enterococcus faecalis0.5 - 40.5 - 4
Escherichia coli0.06 - 0.50.06 - 0.25
Klebsiella pneumoniae0.06 - 10.125 - 0.5
Pseudomonas aeruginosa0.5 - 81 - 4
Bacteroides fragilis0.06 - 0.50.06 - 0.25

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Protocol 1: Semi-synthesis of N-formimidoyl Thienamycin (Imipenem) from a Thienamycin Precursor

This protocol describes the key steps for the introduction of the cysteamine side chain to a carbapenem core to form a protected Thienamycin intermediate, followed by the addition of the N-formimidoyl group. This process is adapted from established industrial synthesis patents.

Materials:

  • p-Nitrobenzyl (3R, 5R, 6S)-2-oxo-6-[(1R)-1-hydroxyethyl)]carbapenem-3-carboxylate

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Diisopropylethylamine (DIPEA)

  • Diphenylchlorophosphate

  • 2-Aminoethanethiol hydrochloride (Cysteamine HCl)

  • Benzyl formimidate hydrochloride

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Aqueous buffer solutions

  • Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

  • Activation of the Carbapenem Core:

    • Dissolve p-nitrobenzyl (3R, 5R, 6S)-2-oxo-6-[(1R)-1-hydroxyethyl)]carbapenem-3-carboxylate (1 equivalent) in a mixture of DMAc and DCM.

    • Cool the solution to -55°C.

    • Add DMAP (catalytic amount) followed by DIPEA (2.5 equivalents).

    • Stir for 5 minutes at -55°C.

    • Add a solution of diphenylchlorophosphate (1.2 equivalents) in DCM dropwise, maintaining the temperature between -55°C and -45°C.

    • Stir the reaction mixture for 30 minutes to form the enol phosphate intermediate.

  • Introduction of the Cysteamine Side Chain (Formation of Thienamycin Ester):

    • Cool the reaction mixture from the previous step to -70°C to -75°C.

    • Add a solution of 2-aminoethanethiol hydrochloride (1.5 equivalents) in DMAc over 10 minutes, maintaining the temperature between -75°C and -60°C.

    • Stir the reaction mixture for 60 minutes to produce the p-nitrobenzyl ester of Thienamycin.

  • Formation of the N-formimidoyl Group (Synthesis of Protected Imipenem):

    • To the above reaction mixture, add DIPEA (2.0 equivalents) and benzyl formimidate hydrochloride (1.5 equivalents) at -50°C to -55°C.

    • Maintain the reaction at this temperature for 1.5 hours.

    • Raise the temperature to -20°C and stir for an additional 20-30 minutes to obtain the protected Imipenem ester.

  • Deprotection to Yield Imipenem:

    • Adjust the pH of the reaction mixture to 7.0-8.0 with a suitable base (e.g., N-methylmorpholine).

    • Add a Pd/C catalyst to the reaction mixture.

    • Carry out hydrogenation at 10-25°C under a hydrogen atmosphere (4-6 kg/cm ²) for approximately 3 hours.

    • Filter the catalyst. The resulting aqueous solution contains Imipenem.

    • Purify Imipenem from the aqueous solution using appropriate chromatographic techniques.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of novel carbapenem compounds, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Novel carbapenem compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 1024 µg/mL).

  • Preparation of Microtiter Plates:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Add 50 µL of the antibiotic stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL to the subsequent wells.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 3: Penicillin-Binding Protein (PBP) Inhibition Assay

This protocol describes a competitive binding assay to assess the ability of novel carbapenems to inhibit the binding of a fluorescent penicillin analog to PBPs.

Materials:

  • Novel carbapenem compounds

  • Bacterial membrane fractions containing PBPs

  • Bocillin FL (fluorescent penicillin analog)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE apparatus

  • Fluorescence gel scanner

Procedure:

  • PBP Preparation:

    • Isolate bacterial membranes from an overnight culture by sonication and ultracentrifugation.

    • Resuspend the membrane pellet in PBS and determine the protein concentration.

  • Competitive Binding:

    • In separate microcentrifuge tubes, pre-incubate the membrane preparation with varying concentrations of the novel carbapenem compound for 15 minutes at 37°C.

    • Include a control with no inhibitor.

  • Fluorescent Labeling:

    • Add Bocillin FL to each tube to a final concentration of 25 µM and incubate for another 10 minutes at 37°C.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • A decrease in the fluorescence intensity of the PBP bands in the presence of the test compound indicates inhibition.

Visualizations

G cluster_0 Synthesis of Protected Thienamycin Ester cluster_1 Synthesis of Imipenem A Carbapenem Precursor (p-nitrobenzyl ester) B Activation with Diphenylchlorophosphate A->B C Enol Phosphate Intermediate B->C D Reaction with Cysteamine HCl C->D E Protected Thienamycin Ester D->E F Reaction with Benzyl Formimidate HCl E->F Key Intermediate G Protected Imipenem F->G H Hydrogenation (Pd/C) G->H I Imipenem H->I

Caption: Synthetic workflow for Imipenem from a carbapenem precursor.

G cluster_0 Mechanism of Action A Carbapenem Antibiotic B Penicillin-Binding Proteins (PBPs) A->B Binds to C Transpeptidation Reaction B->C Inhibits D Peptidoglycan Cross-linking C->D Blocks E Bacterial Cell Wall Synthesis D->E Essential for F Cell Lysis E->F Inhibition leads to

Caption: Inhibition of bacterial cell wall synthesis by carbapenems.

G cluster_0 Structure-Activity Relationship (SAR) Logic A This compound Scaffold B Modification at C-2 (e.g., N-formimidoyl group) A->B D Modification at C-1 (e.g., 1-β-methyl group) A->D C Increased Chemical Stability B->C F Broad-Spectrum Antibacterial Activity C->F E Increased Stability to Renal Dehydropeptidase-I D->E E->F

Caption: Key SAR points for novel carbapenem design.

laboratory procedures for handling and storing (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin is a potent, broad-spectrum β-lactam antibiotic naturally produced by the bacterium Streptomyces cattleya.[1] It exhibits excellent activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics, due to its high stability against bacterial β-lactamase enzymes.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking.[1][3]

However, this compound is characterized by significant chemical instability in both solid state and, particularly, in concentrated aqueous solutions.[4][5] This inherent instability has largely precluded its direct clinical use and led to the development of more stable derivatives, such as Imipenem. These application notes provide comprehensive guidelines for the laboratory handling, storage, and analysis of this compound, with a focus on mitigating its instability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O₄S[1]
Molecular Weight 272.32 g/mol [1]
Appearance White to off-white powderInferred from related compounds
UV Absorption (λmax) 297 nm in aqueous solution[1]
Ionic Nature Zwitterionic at pH 7[2][3]

Stability Profile

This compound is highly unstable. Due to its rapid degradation, extensive quantitative stability studies are scarce in the literature. The information below is a summary of its known qualitative stability and quantitative data for its more stable analog, Imipenem, is provided for context. Note: this compound is known to be substantially less stable than Imipenem.

Qualitative Stability of this compound
  • pH Sensitivity: The β-lactam ring of Thienamycin is exceptionally sensitive to hydrolysis at pH values above 8.[1] It is most stable in the neutral pH range of 6.5 to 7.5.[6]

  • Concentration Dependence: Inactivation is accelerated at high antibiotic concentrations due to intermolecular reactions.[1]

  • Nucleophile Reactivity: It readily reacts with nucleophiles, including its own primary amine group, leading to degradation.[1]

  • Solution Instability: Aqueous solutions are highly unstable and should be prepared fresh for immediate use.[4][5]

  • Solid-State Instability: The compound is also noted to be unstable in the solid state.[4][5]

Quantitative Stability of Imipenem (as a More Stable Analog)

The following tables summarize the stability of Imipenem in solution. This data is provided as a guide, with the understanding that this compound will degrade more rapidly under the same conditions.

Table 1: Stability of Imipenem (5 mg/mL) in 0.9% NaCl Solution at Various Temperatures

TemperatureTime to 90% ConcentrationHalf-Life (t½)Reference
4°C (Refrigerated) ~72 hours> 44 hours[6][7]
23-25°C (Room Temp) ~6 - 9 hours~6 hours[6][7]
30°C < 1 hour (for 10 mg/mL)Not specified[4]
37°C Not specified~2 hours[6]
40°C < 1 hour (for 10 mg/mL)Not specified[4]

Data synthesized from multiple sources indicating stability is defined as retaining ≥90% of the initial concentration.

Table 2: Effect of Concentration and Temperature on Imipenem Stability in 0.9% NaCl

ConcentrationTemperatureTime to 90% ConcentrationReference
5 mg/mL 25°C> 6 hours[4]
10 mg/mL 25°C3 - 6 hours[4]
5 mg/mL 30°C> 6 hours[4]
10 mg/mL 30°C< 1 hour[4]
5 mg/mL 40°C> 6 hours[4]
10 mg/mL 40°C< 1 hour[4]

Handling and Storage Protocols

Safety Precautions

This compound should be handled as a hazardous chemical. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is required. All handling of the solid material should be performed in a chemical fume hood to avoid inhalation.

Storage of Solid this compound
  • Temperature: For long-term storage, it is recommended to store solid this compound at -80°C . Given the conflicting information and its known instability, this conservative approach is advised.

  • Conditions: Store in a tightly sealed container, protected from light and moisture.

Preparation of Stock Solutions

Due to its high instability in solution, stock solutions of this compound should be prepared fresh immediately before use.

Protocol 4.3.1: Preparation of a Buffered Stock Solution

  • Equilibrate the sealed vial of solid this compound to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh the desired amount of powder.

  • Dissolve the powder in a cold (4°C), sterile buffer with a pH between 6.5 and 7.5. A 10 mM phosphate buffer is a suitable choice.

  • Use the solution immediately. Do not store.

Analytical Methods

Protocol for Purity and Stability Analysis by HPLC

This protocol is a recommended starting point for the analysis of this compound, based on established methods for other carbapenems.[2] Method validation and optimization will be required.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer. A common mobile phase is 95:5 (v/v) of 10-25 mM phosphate or ammonium acetate buffer (pH ~6.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 298-300 nm .

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the freshly prepared Thienamycin solution in the mobile phase to a suitable concentration (e.g., 10-50 µg/mL).

  • Injection Volume: 10-20 µL.

Procedure for Stability Study:

  • Prepare a solution of this compound in the desired matrix (e.g., buffer at a specific pH, cell culture media).

  • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.

  • Store the solution under the desired test conditions (e.g., specific temperature).

  • At predetermined time points, withdraw aliquots, dilute if necessary, and inject into the HPLC system.

  • Calculate the percentage of remaining this compound at each time point relative to the t=0 concentration.

Waste Disposal

Unused stock solutions and other waste containing this compound should be treated as hazardous chemical waste.[4][7] Collect the waste in a designated, properly labeled, and sealed container. Dispose of the waste according to your institution's environmental health and safety guidelines. Do not dispose of Thienamycin solutions down the drain.

Visualizations

Experimental Workflow

G Workflow for Handling this compound cluster_storage Storage cluster_prep Solution Preparation (Immediate Use) cluster_use Application cluster_disposal Disposal storage Store Solid this compound -80°C, Dark, Dry weigh Weigh Solid in Fume Hood storage->weigh Equilibrate to RT dissolve Dissolve in Cold, Neutral Buffer (e.g., 10mM Phosphate, pH 6.5-7.5) weigh->dissolve assay Perform Experiment (e.g., MIC Assay, Enzyme Kinetics) dissolve->assay hplc Analyze by HPLC (Purity/Stability Check) dissolve->hplc waste Collect Waste in Labeled Container assay->waste hplc->waste dispose Dispose as Hazardous Chemical Waste waste->dispose

Caption: Recommended laboratory workflow for this compound.

Mechanism of Action

G Mechanism of Action of this compound thienamycin This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) thienamycin->pbp Binds to pbp->inhibition crosslinking Peptidoglycan Cross-Linking cell_wall Stable Cell Wall Synthesis crosslinking->cell_wall lysis Cell Wall Weakening & Bacterial Lysis inhibition->crosslinking Inhibits

Caption: Inhibition of bacterial cell wall synthesis.

References

Synthesis of Stable (+)-Thienamycin Derivatives for Clinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, a potent broad-spectrum β-lactam antibiotic naturally produced by Streptomyces cattleya, exhibits remarkable antibacterial activity. However, its inherent chemical instability has limited its direct clinical application. This has spurred the development of several stable synthetic derivatives that retain the potent antibacterial efficacy of the parent compound while exhibiting improved pharmacokinetic profiles and stability. This document provides detailed application notes and protocols for the synthesis of three clinically significant thienamycin derivatives: Ertapenem, Meropenem, and Imipenem.

The synthesis of these carbapenem antibiotics involves multi-step processes, often culminating in a key coupling reaction between a carbapenem core and a specific side chain, followed by deprotection steps. Stability is a critical parameter, and this document also outlines protocols for assessing the stability of these derivatives under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Data Presentation: Synthesis and Stability of Thienamycin Derivatives

The following tables summarize key quantitative data related to the synthesis and stability of Ertapenem, Meropenem, and Imipenem, compiled from various studies.

Table 1: Overview of Synthetic Yields for Thienamycin Derivatives
DerivativeKey Synthesis StepsOverall Yield (%)Purity (%)Reference
Ertapenem Coupling of carbapenem enol phosphate with a thiol derived from trans-4-hydroxy-L-proline, followed by hydrogenolysis.59 - 64>98[1][2]
Final two steps (coupling and hydrogenolysis).90Not Specified[3][4]
Meropenem Condensation of a 1β-methyl carbapenem enol phosphate with a protected thiopyrrolidine side chain, followed by hydrogenolysis.63>98[5]
Wittig ring closure followed by hydrolysis and hydrogenation.80.1Not Specified[6]
Imipenem Coupling of an enol phosphate derivative with 2-aminoethanethiol, followed by reaction with a formimidate and hydrogenation.6099[7]
Table 2: Stability of Ertapenem under Forced Degradation Conditions
Stress ConditionReagents and ConditionsDegradation (%)Reference
Acidic0.1 N HCl, 80°C, 60 min4.8[8]
Basic0.1 N NaOH, 80°C, 60 min88.45[8]
Oxidative3% H₂O₂, 60 min21.2[8]
PhotolyticUV light (222 nm), 48 h10.3[8]
Thermal80°C, 60 minStable[9]
Table 3: Stability of Meropenem in Solution
TemperatureTime (hours) to 90% of Initial ConcentrationReference
22°C7.4[10]
33°C5.7[10]
Table 4: Stability of Imipenem in Solution
ConditionObservationReference
Aqueous SolutionUnstable, especially at high concentrations.[11]
Infusion Solutions (NaCl 0.9%, Glucose 5%)Degradation products identified include the β-lactam ring cleavage product and a dimer.[12][13]

Experimental Protocols

Synthesis of Ertapenem Sodium

This protocol is a generalized procedure based on reported large-scale syntheses.[1][2][3][4]

Step 1: Coupling of Carbapenem Enol Phosphate with Thiol Side Chain

  • Dissolve the carbapenem enol phosphate intermediate in a suitable organic solvent (e.g., N,N-dimethylformamide).

  • Cool the solution to a low temperature (e.g., -40 to -20 °C).

  • Add the thiol side chain derived from trans-4-hydroxy-L-proline.

  • Slowly add a base, such as 1,1,3,3-tetramethylguanidine, to the reaction mixture while maintaining the low temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).

  • Upon completion, quench the reaction by adding a suitable reagent.

Step 2: Hydrogenolysis and Purification

  • To the reaction mixture from Step 1, add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Add sodium bicarbonate to protect the pyrrolidine amine as a sodium carbamate, which improves stability.[1][2]

  • Perform hydrogenolysis by introducing hydrogen gas at a specified pressure.

  • Monitor the reaction for the removal of the p-nitrobenzyl protecting group.

  • After completion, filter off the catalyst.

  • Perform an aqueous work-up, including an ion-pairing extraction to remove the base.

  • Adjust the pH of the aqueous solution to induce crystallization of Ertapenem sodium.

  • Collect the crystals by filtration, wash with a suitable solvent, and dry under vacuum.

Synthesis of Meropenem

This protocol is a generalized procedure based on reported syntheses.[5][6]

Step 1: Condensation Reaction

  • Dissolve the 4-nitrobenzyl (4R,5S,6S)-3-[(diphenylphosphono)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (enol phosphate) and the (2S,4S)-2-dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (side chain) in a suitable solvent mixture (e.g., ethyl acetate and N-methyl pyrrolidinone).

  • Cool the reaction mixture to 0-5 °C.

  • Add a base (e.g., diisopropylethylamine) and stir until the condensation is complete, forming the diprotected meropenem.

Step 2: Hydrogenolysis and Crystallization

  • Subject the reaction mixture directly to hydrogenolysis without isolating the intermediate.

  • Add a palladium on carbon catalyst (e.g., 5% Pd/C) and conduct the reaction in an aqueous buffer (e.g., N-methylmorpholine-acetic acid buffer at pH 6.0).

  • After the deprotection is complete, filter the reaction mixture to remove the catalyst.

  • Separate the aqueous layer and treat it with acetone to induce the crystallization of meropenem trihydrate.

  • Collect the crystals by filtration, wash with cold acetone, and dry.

Synthesis of Imipenem

This protocol is a generalized procedure based on reported syntheses.[7][14][15]

Step 1: Thienamycin Ester Formation

  • Dissolve the p-nitrobenzyl (3R, 5R, 6S)-2-oxo-6-[(1R)-1-hydroxyethyl)]carbapenem-3-carboxylate in a mixture of solvents like N,N-dimethylacetamide and dichloromethane.

  • Cool the solution to a very low temperature (e.g., -70 to -50 °C).

  • Add a base (e.g., diisopropylethylamine) and an activating agent (e.g., diphenylchlorophosphate).

  • Add a solution of 2-aminoethanethiol hydrochloride to form the p-nitrobenzyl ester of thienamycin.

Step 2: Formimidoyl Group Introduction and Deprotection

  • To the reaction mixture, add a formimidating agent such as benzyl formimidate hydrochloride in the presence of a base.

  • After the reaction is complete, pour the mixture into a buffered aqueous solution (e.g., containing N-methylmorpholine).

  • Perform catalytic hydrogenation using a palladium on carbon catalyst to remove the p-nitrobenzyl protecting group.

  • After hydrogenation, filter the catalyst and purify the aqueous solution, for example, by reverse phase column chromatography.

  • Isolate the Imipenem monohydrate by crystallization from a suitable solvent system (e.g., water/acetone).

Stability-Indicating HPLC Method for Thienamycin Derivatives

This is a general protocol for assessing the stability of carbapenem derivatives under forced degradation conditions.[8][9][10][12][13][16]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the thienamycin derivative in a suitable solvent (e.g., water for injection or a buffer).

  • Prepare working solutions by diluting the stock solution to a known concentration (e.g., 10-100 µg/mL) with the appropriate stressor solution or buffer.

2. Forced Degradation Studies:

  • Acidic Degradation: Mix the drug solution with an equal volume of 0.1 N HCl and keep at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before injection.

  • Basic Degradation: Mix the drug solution with an equal volume of 0.1 N NaOH and keep at a specified temperature (e.g., 80°C) for a defined period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration.

  • Thermal Degradation: Keep the solid drug or its solution at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a specified duration.

3. HPLC Analysis:

  • Chromatographic System: A standard HPLC system with a UV detector is typically used.

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) is used. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: The wavelength for detection is chosen based on the UV absorbance maximum of the specific thienamycin derivative (e.g., around 298 nm for Ertapenem and Meropenem).

  • Analysis: Inject the stressed samples into the HPLC system and record the chromatograms. The peak area of the parent drug is monitored to quantify its degradation. The appearance of new peaks indicates the formation of degradation products.

4. Data Analysis:

  • Calculate the percentage of the remaining drug and the percentage of degradation for each stress condition.

  • The method is considered stability-indicating if it can resolve the parent drug peak from all the degradation product peaks.

Mandatory Visualizations

Synthesis of Ertapenem

Ertapenem_Synthesis cluster_0 Core Synthesis cluster_1 Side Chain Synthesis Carbapenem_Enol_Phosphate Carbapenem Enol Phosphate Intermediate Coupling Coupling Reaction (Low Temperature, Base) Carbapenem_Enol_Phosphate->Coupling Thiol_Side_Chain Thiol Side Chain from trans-4-hydroxy-L-proline Thiol_Side_Chain->Coupling Protected_Ertapenem Protected Ertapenem Coupling->Protected_Ertapenem Hydrogenolysis Hydrogenolysis (Pd/C, H₂, NaHCO₃) Protected_Ertapenem->Hydrogenolysis Ertapenem_Sodium Ertapenem Sodium (Final Product) Hydrogenolysis->Ertapenem_Sodium

Caption: Synthetic pathway of Ertapenem.

Synthesis of Meropenem

Meropenem_Synthesis cluster_0 Core Synthesis cluster_1 Side Chain Synthesis Meropenem_Enol_Phosphate 1β-Methyl Carbapenem Enol Phosphate Condensation Condensation (Base) Meropenem_Enol_Phosphate->Condensation Thiopyrrolidine_Side_Chain Protected Thiopyrrolidine Side Chain Thiopyrrolidine_Side_Chain->Condensation Diprotected_Meropenem Diprotected Meropenem Condensation->Diprotected_Meropenem Hydrogenolysis Hydrogenolysis (Pd/C, H₂) Diprotected_Meropenem->Hydrogenolysis Meropenem_Trihydrate Meropenem Trihydrate (Final Product) Hydrogenolysis->Meropenem_Trihydrate

Caption: Synthetic pathway of Meropenem.

Synthesis of Imipenem

Imipenem_Synthesis Carbapenem_Precursor Carbapenem Precursor Enol_Phosphate_Formation Enol Phosphate Formation Carbapenem_Precursor->Enol_Phosphate_Formation Enol_Phosphate Enol Phosphate Intermediate Enol_Phosphate_Formation->Enol_Phosphate Coupling Coupling with 2-Aminoethanethiol Enol_Phosphate->Coupling Thienamycin_Ester Thienamycin Ester Coupling->Thienamycin_Ester Formimidoylation Formimidoylation Thienamycin_Ester->Formimidoylation Protected_Imipenem Protected Imipenem Formimidoylation->Protected_Imipenem Hydrogenolysis Hydrogenolysis (Pd/C, H₂) Protected_Imipenem->Hydrogenolysis Imipenem_Monohydrate Imipenem Monohydrate (Final Product) Hydrogenolysis->Imipenem_Monohydrate Stability_Testing_Workflow Start Prepare Drug Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

References

protocol for testing (+)-Thienamycin susceptibility in bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial strains to (+)-Thienamycin. Given that this compound is a research compound and not a clinically approved antibiotic, standardized interpretive criteria for susceptible, intermediate, and resistant categories have not been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the results of these tests should be reported as the minimal inhibitory concentration (MIC) or zone of inhibition diameter. These protocols are based on the general principles and methodologies outlined by CLSI for antimicrobial susceptibility testing.[1][2][3][4][5][6]

Introduction

This compound is a naturally occurring β-lactam antibiotic with a broad spectrum of activity.[7][8][9] Due to its inherent instability, it was chemically modified to produce more stable derivatives, such as imipenem, for clinical use.[10] Understanding the intrinsic activity of this compound against various bacterial strains is crucial for research and development of new carbapenem antibiotics. These protocols describe three standard methods for determining the susceptibility of aerobic bacteria to this compound: Broth Microdilution, Agar Dilution, and Disk Diffusion.

Data Presentation

All quantitative data, specifically the Minimum Inhibitory Concentrations (MICs), should be summarized in a clear and structured table for easy comparison across different bacterial strains.

Table 1: Example of MIC Data Summary for this compound

Bacterial StrainATCC NumberGram StainThis compound MIC (µg/mL)
Escherichia coli25922Gram-Negative
Staphylococcus aureus29213Gram-Positive
Pseudomonas aeruginosa27853Gram-Negative
Enterococcus faecalis29212Gram-Positive
Klebsiella pneumoniae700603Gram-Negative
[Test Isolate 1]-
[Test Isolate 2]-

Experimental Protocols

Preparation of this compound Stock Solution

Due to the instability of thienamycin in solution, it is crucial to prepare fresh stock solutions on the day of the experiment.

  • Weighing: Accurately weigh the required amount of pure this compound powder using an analytical balance.

  • Solvent: Dissolve the powder in an appropriate sterile buffer as thienamycin is known to be unstable at pH values outside of a narrow range around neutral. A common buffer used for thienamycin preparation is a 0.01 M 2-(N-morpholino)ethane sulfonic acid (MES) buffer at pH 7.0.[11]

  • Calculation: Prepare a stock solution at a concentration of at least 1000 µg/mL. Use the following formula to calculate the amount of powder needed: Weight (mg) = (Volume (mL) × Concentration (µg/mL)) / Potency (µg/mg) Note: The potency of the antibiotic powder should be provided by the manufacturer.

  • Sterilization: Do not autoclave the stock solution. Sterilize by filtering through a 0.22 µm syringe filter.

  • Storage: Use the stock solution immediately after preparation. If short-term storage is unavoidable, keep it on ice and protected from light. Do not freeze and reuse thienamycin solutions.

Workflow for Preparation of this compound Stock Solution start Start weigh Accurately weigh This compound powder start->weigh dissolve Dissolve in sterile buffer (e.g., 0.01 M MES, pH 7.0) weigh->dissolve calculate Prepare a stock solution (e.g., 1000 µg/mL) dissolve->calculate filter Sterilize through a 0.22 µm filter calculate->filter use Use immediately filter->use end End use->end

Preparation of this compound Stock Solution
Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[1][3][4]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or CAMHB)

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the appropriate dilution of the this compound stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic).

    • Well 12 should serve as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a pure culture grown on an agar plate for 18-24 hours, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[12][13] This can be determined by visual inspection or using a microplate reader.

Broth Microdilution Workflow start Start prepare_plate Prepare serial dilutions of This compound in a 96-well plate start->prepare_plate prepare_inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute prepare_plate->prepare_inoculum inoculate Inoculate the wells with the bacterial suspension prepare_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read the MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Broth Microdilution Workflow
Agar Dilution Method

This method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[5][9][14]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • This compound stock solution

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Inoculum replicating device (optional)

Procedure:

  • Prepare Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations in a series of plates. Ensure thorough mixing.

    • Pour the agar into sterile petri dishes to a depth of 3-4 mm and allow to solidify.

    • Prepare a growth control plate without any antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspensions. A single plate can accommodate multiple strains.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or one or two colonies at the inoculation spot should be disregarded.[12]

Agar Dilution Workflow start Start prepare_plates Prepare MHA plates with serial dilutions of this compound start->prepare_plates prepare_inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute prepare_plates->prepare_inoculum spot_inoculate Spot-inoculate the plates with bacterial suspensions prepare_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read the MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Agar Dilution Workflow
Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[2][15][16]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 6-mm paper disks

  • This compound solution of a known concentration

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Prepare Disks:

    • Since commercial disks for this compound are not available, they must be prepared in-house.

    • Apply a precise volume (e.g., 20 µL) of a known concentration of this compound solution to sterile 6-mm paper disks and allow them to dry completely under sterile conditions. The final amount of drug per disk should be standardized (e.g., 10 µg).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the area with no visible growth) to the nearest millimeter using a ruler or caliper.[7][17][18][19]

Disk Diffusion Workflow start Start prepare_disk Prepare this compound impregnated disks start->prepare_disk prepare_inoculum Prepare bacterial inoculum to 0.5 McFarland standard prepare_disk->prepare_inoculum inoculate_plate Inoculate MHA plate with a confluent lawn of bacteria prepare_inoculum->inoculate_plate apply_disk Apply the antibiotic disk to the agar surface inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone end End measure_zone->end

Disk Diffusion Workflow

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing.[20][21][22] Since there are no established QC ranges for this compound, the use of standard ATCC strains is recommended to monitor the consistency of the test performance.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

These strains should be tested with each batch of susceptibility tests. While there are no target MIC or zone diameter ranges for this compound, consistent results for these QC strains over time will indicate that the testing is being performed correctly. It is advisable to establish in-house acceptable ranges based on the mean and standard deviation of results from multiple runs. Any significant deviation from the established in-house range would indicate a potential issue with the reagents or procedure.

References

Application Notes and Protocols for Monitoring (+)-Thienamycin Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin is a potent, broad-spectrum β-lactam antibiotic naturally produced by Streptomyces cattleya.[1] Despite its excellent antimicrobial activity, its inherent instability in aqueous solutions has limited its direct clinical application.[1] Understanding the degradation pathways and kinetics of this compound is crucial for the development of stable formulations and for defining appropriate storage and handling conditions.

These application notes provide detailed methodologies for monitoring the degradation of this compound in aqueous solutions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols for forced degradation studies are outlined to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Signaling Pathways and Degradation Mechanisms

The primary degradation pathway for thienamycin in aqueous solution involves the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. This hydrolysis is susceptible to catalysis by both acid and base. Furthermore, at higher concentrations, intermolecular reactions can occur, leading to the formation of dimers and oligomers. In biological systems, thienamycin can be enzymatically degraded by renal dipeptidases, specifically dehydropeptidase-I (DHP-I), which hydrolyzes the β-lactam ring.[2][3][4]

Degradation Pathways of this compound Thienamycin This compound Aqueous_Solution Aqueous Solution (pH, Temperature, Concentration) Thienamycin->Aqueous_Solution Dissolution Enzymatic_Degradation Enzymatic Degradation (Dehydropeptidase-I) Thienamycin->Enzymatic_Degradation In vivo Hydrolysis Hydrolysis of β-Lactam Ring Aqueous_Solution->Hydrolysis Oligomerization Intermolecular Reaction (High Concentration) Aqueous_Solution->Oligomerization Inactive_Products Inactive Degradation Products Hydrolysis->Inactive_Products Oligomerization->Inactive_Products Enzymatic_Degradation->Inactive_Products

Caption: Degradation Pathways of this compound.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.

3.1.1. Materials and Equipment

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Monobasic sodium phosphate and dibasic sodium phosphate (or phosphoric acid and sodium hydroxide for pH adjustment)

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.22 µm)

  • pH meter

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Sodium Phosphate Buffer (pH 6.5) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Detection UV at 297 nm[5]
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 15 minutes

3.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM sodium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in HPLC grade water to achieve a pH of 6.5. Filter through a 0.22 µm filter. Mix with acetonitrile in a 95:5 (v/v) ratio and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of cold (2-8 °C) mobile phase. This solution should be prepared fresh daily.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

3.1.4. Sample Preparation

For aqueous solutions under investigation, dilute an aliquot of the sample with cold mobile phase to a final concentration within the linear range of the assay. Filter the diluted sample through a 0.22 µm syringe filter before injection.

3.1.5. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main peak from degradation products generated during forced degradation studies.

  • Linearity: Assessed by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Determined by the recovery of known amounts of the reference standard spiked into a placebo solution.

  • Precision: Evaluated at the system (repeat injections of the same standard) and method (analysis of multiple, independent sample preparations) levels. The relative standard deviation (RSD) should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and to demonstrate the stability-indicating capability of the HPLC method. A target degradation of 10-20% is generally desired.

Forced Degradation Experimental Workflow Start Prepare this compound Solution (e.g., 100 µg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 4h) Stress->Acid Acidic Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 1h) Stress->Base Basic Oxidative Oxidative Degradation (e.g., 3% H2O2, RT, 6h) Stress->Oxidative Oxidative Thermal Thermal Degradation (e.g., 60°C, 24h) Stress->Thermal Thermal Photolytic Photolytic Degradation (ICH Q1B conditions) Stress->Photolytic Photolytic Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidative->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Thermal->Analyze Photolytic->Analyze Neutralize->Analyze End Evaluate Peak Purity and Identify Degradation Products Analyze->End

Caption: Forced Degradation Experimental Workflow.

3.2.1. General Procedure

  • Prepare a solution of this compound in water at a concentration of approximately 100 µg/mL.

  • Expose the solution to the stress conditions outlined below.

  • At specified time points, withdraw an aliquot of the solution.

  • Neutralize the sample if it was subjected to acidic or basic stress.

  • Dilute the sample with the mobile phase to a suitable concentration.

  • Analyze the sample by the validated stability-indicating HPLC method.

  • Analyze a control sample (unstressed) for comparison.

3.2.2. Stress Conditions

  • Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature and analyze at appropriate time intervals (e.g., 0, 1, 2, 4 hours).

  • Basic Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature and analyze at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60 minutes). Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature and analyze at appropriate time intervals (e.g., 0, 2, 4, 6 hours).

  • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60 °C) in a water bath or oven. Analyze at appropriate time intervals (e.g., 0, 8, 16, 24 hours).

  • Photolytic Degradation: Expose the drug solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in tables to facilitate comparison. The degradation of this compound is expected to follow first-order kinetics. The percentage of remaining drug can be calculated using the following formula:

% Remaining = (Peak Area of Thienamycin at time t / Initial Peak Area of Thienamycin) x 100

Table 1: Effect of pH on the Degradation of this compound at 25 °C (Illustrative Data)

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
198.592.175.3
297.084.856.7
494.171.932.1
888.551.710.3
Half-life (t½) ~48 hours~6.5 hours~2.5 hours

Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0 (Illustrative Data)

Time (hours)% Remaining (4 °C)% Remaining (25 °C)% Remaining (40 °C)
0100.0100.0100.0
299.284.860.5
498.471.936.6
896.851.713.4
2490.713.9< 1
Half-life (t½) ~150 hours~6.5 hours~2.2 hours

Table 3: Forced Degradation of this compound under Various Stress Conditions (Illustrative Data)

Stress ConditionDuration% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl4 hours~15%DP1 (4.2 min), DP2 (5.8 min)
0.1 M NaOH1 hour~45%DP3 (3.5 min), DP4 (6.1 min)
3% H₂O₂6 hours~20%DP5 (4.8 min)
60 °C24 hours~85%DP1 (4.2 min), DP3 (3.5 min)
PhotolyticICH Q1B~10%DP6 (7.2 min)

Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for each specific study.

Conclusion

The methods described in these application notes provide a comprehensive framework for monitoring the degradation of this compound in aqueous solutions. A validated stability-indicating HPLC method is essential for accurately quantifying the parent drug and its degradation products. Forced degradation studies are crucial for understanding the degradation pathways and for ensuring the specificity of the analytical method. The provided protocols and data presentation formats will aid researchers in systematically evaluating the stability of this compound, which is a critical step in the development of new and stable carbapenem antibiotic formulations.

References

Application Notes & Protocols: Enhancing the Stability of (+)-Thienamycin through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Thienamycin is a potent, broad-spectrum β-lactam antibiotic naturally produced by Streptomyces cattleya. Its exceptional antibacterial activity is, however, overshadowed by its inherent chemical instability, particularly in aqueous solutions at neutral to alkaline pH. This instability, primarily due to intramolecular aminolysis involving the primary amine of the cysteamine side chain and the β-lactam ring, has precluded its direct clinical use. To overcome this limitation, various derivatization techniques have been developed to enhance the stability of the thienamycin molecule while preserving its remarkable antibacterial properties.

These application notes provide a detailed overview of the primary and most successful derivatization strategy for improving the stability of this compound: N-formimidoylation to produce Imipenem. Additionally, other potential derivatization approaches are discussed. The provided protocols and data are intended to guide researchers in the synthesis and evaluation of more stable thienamycin derivatives.

Primary Derivatization Technique: N-Formimidoylation

The most effective and widely implemented method to stabilize this compound is the derivatization of its primary amine to form an N-formimidoyl derivative, known as Imipenem. This modification significantly enhances the molecule's stability in both solution and the solid state.[1][2][3] The formimidoyl group reduces the nucleophilicity of the nitrogen atom, thereby inhibiting the intramolecular degradation pathway.

Quantitative Stability Data

The derivatization of this compound to Imipenem results in a substantial improvement in its chemical stability. While precise side-by-side half-life comparisons in simple aqueous buffers are not extensively detailed in publicly available literature, the practical utility and development of Imipenem as a commercial drug underscore its enhanced stability. The inherent instability of thienamycin in concentrated solutions and as a solid has been a major hurdle, a problem that was overcome with the synthesis of the crystalline N-formimidoyl derivative.[1][2]

CompoundDerivatizationKey Stability Observations
This compound -Highly unstable in concentrated aqueous solutions and as an amorphous solid.[1][2] Prone to degradation via intramolecular aminolysis.
Imipenem N-formimidoylationCrystalline solid with markedly improved stability in solution and the solid state, making it suitable for pharmaceutical formulation.[1][2]
Experimental Protocol: Synthesis of N-Formimidoyl Thienamycin (Imipenem)

This protocol is a synthesized methodology based on established principles for the N-formimidoylation of thienamycin.

Materials:

  • This compound

  • Benzyl formimidate hydrochloride (or another suitable formimidating agent)

  • 0.1 M Phosphate buffer, pH 7.0

  • 2.5 N Sodium hydroxide (NaOH) solution

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Reaction vessel

  • Purification system (e.g., chromatography)

Procedure:

  • Preparation of Thienamycin Solution:

    • Dissolve a known quantity of this compound in cold (0-4 °C) 0.1 M phosphate buffer (pH 7.0).

    • Maintain the temperature of the solution using an ice bath and stir gently with a magnetic stirrer.

  • pH Adjustment:

    • Carefully adjust the pH of the thienamycin solution to approximately 8.5 using a 2.5 N NaOH solution. Monitor the pH continuously with a calibrated pH meter. The reaction is typically conducted in a pH range of 7.0 to 8.5.

  • Formimidoylation Reaction:

    • Once the desired pH is stable, add the formimidating agent (e.g., benzyl formimidate hydrochloride) to the reaction mixture. The molar ratio of the formimidating agent to thienamycin should be optimized, but a ratio of 1.5:1 to 10:1 has been reported.

    • Continue stirring the reaction mixture in the ice bath, maintaining the temperature at 0-4 °C.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the consumption of thienamycin and the formation of Imipenem.

  • Purification:

    • Upon completion of the reaction, the N-formimidoyl thienamycin (Imipenem) can be purified from the reaction mixture using appropriate chromatographic techniques, such as reversed-phase chromatography.

  • Isolation and Characterization:

    • The purified Imipenem can be isolated, for instance by lyophilization, to yield a stable crystalline product.

    • Characterize the final product using standard analytical methods (e.g., NMR, Mass Spectrometry, HPLC) to confirm its identity and purity.

DerivatizationWorkflow Thienamycin This compound (Unstable) Reaction Reaction (pH 8.5, 0-4 °C) Thienamycin->Reaction FormimidatingAgent Formimidating Agent (e.g., Benzyl formimidate HCl) FormimidatingAgent->Reaction Imipenem N-formimidoyl Thienamycin (Imipenem - Stable) Reaction->Imipenem Purification Purification (Chromatography) Imipenem->Purification FinalProduct Crystalline Imipenem Purification->FinalProduct

Caption: Workflow for the N-formimidoylation of this compound to produce stable Imipenem.

Other Potential Derivatization Techniques

While N-formimidoylation is the most prominent, other derivatization strategies have been explored to enhance the stability of thienamycin.

N-Acetimidoylation

Similar to N-formimidoylation, the introduction of an N-acetimidoyl group at the primary amine of the cysteamine side chain can also improve stability. This modification also reduces the nucleophilicity of the amine, mitigating intramolecular degradation.

A general approach would involve reacting this compound with an acetimidating agent under controlled pH and temperature conditions, analogous to the synthesis of Imipenem.

Modification of the C-2 Cysteamine Side Chain

Alterations to the cysteamine side chain at the C-2 position of the thienamycin core have been investigated to improve stability and modify the pharmacokinetic profile. This can involve the introduction of different thioether substituents. These modifications aim to influence the molecule's susceptibility to degradation and interaction with renal dehydropeptidase-I (DHP-I), an enzyme responsible for the metabolism of thienamycin and its derivatives.[4][5]

StabilityLogic cluster_thienamycin This compound Core Instability cluster_derivatization Stabilization via Derivatization Thienamycin Primary Amine (Cysteamine Side Chain) BetaLactam β-Lactam Ring Thienamycin->BetaLactam Intramolecular Nucleophilic Attack Degradation Degradation BetaLactam->Degradation DerivatizedAmine Derivatized Amine (e.g., N-formimidoyl) StableBetaLactam Stable β-Lactam Ring DerivatizedAmine->StableBetaLactam Reduced Nucleophilicity (Inhibition of Attack) Stability Enhanced Stability StableBetaLactam->Stability

Caption: Logical diagram illustrating the mechanism of thienamycin instability and stabilization through derivatization.

The derivatization of this compound, particularly through N-formimidoylation to yield Imipenem, is a critical strategy to overcome the inherent instability of this potent antibiotic. The provided application notes and protocols offer a foundational understanding for researchers to synthesize and evaluate stable thienamycin derivatives. Further exploration of other derivatization techniques, such as modifications at the C-2 side chain, may lead to the development of novel carbapenem antibiotics with improved stability and tailored pharmacological profiles. It is crucial for researchers to meticulously control reaction conditions and employ robust analytical methods to ensure the successful synthesis and characterization of these valuable therapeutic agents.

References

Application Notes and Protocols for the Pharmacokinetic Evaluation of (+)-Thienamycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Thienamycin, a naturally occurring β-lactam antibiotic isolated from Streptomyces cattleya, exhibits potent broad-spectrum antibacterial activity. However, its inherent chemical instability has limited its direct clinical application. This has led to the development of more stable and clinically effective analogs, such as imipenem, meropenem, and ertapenem. The evaluation of the pharmacokinetic (PK) properties of novel this compound analogs is a critical step in the drug development process, providing essential information on their absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining appropriate dosing regimens and predicting clinical efficacy and safety.

These application notes provide a comprehensive overview of the experimental design and detailed protocols for the preclinical pharmacokinetic evaluation of this compound analogs.

Mechanism of Action Context: Inhibition of Bacterial Cell Wall Synthesis

This compound and its analogs exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They specifically target and acylate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. A critical factor in the metabolism of many thienamycin analogs is their susceptibility to hydrolysis by human renal dehydropeptidase-I (DPEP1), an enzyme located in the brush border of the proximal renal tubules.[1][2] This metabolic inactivation can lead to low urinary recovery of the active drug. Consequently, some analogs, like imipenem, are co-administered with a DPEP1 inhibitor, such as cilastatin, to protect the antibiotic from degradation.[1][2]

cluster_bacterial_cell Bacterial Cell cluster_drug_action Drug Action cluster_human_metabolism Human Metabolism (Kidney) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis ThienamycinAnalog This compound Analog ThienamycinAnalog->PBP Inhibits DPEP1 Renal Dehydropeptidase-I (DPEP1) InactiveMetabolite Inactive Metabolite DPEP1->InactiveMetabolite Produces ThienamycinAnalog_Metabolism This compound Analog ThienamycinAnalog_Metabolism->DPEP1 Metabolized by Cilastatin Cilastatin (DPEP1 Inhibitor) Cilastatin->DPEP1 Inhibits

Mechanism of Action and Metabolism of Thienamycin Analogs.

Preclinical Pharmacokinetic Workflow

The evaluation of a new this compound analog typically follows a structured workflow designed to characterize its ADME properties. This process involves a combination of in vitro and in vivo studies.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation InVitro In Vitro Assays InVivo In Vivo Studies (Rodent Model) InVitro->InVivo Inform PlasmaStability Plasma Stability Assay ProteinBinding Plasma Protein Binding Assay MetabolicStability Metabolic Stability (Renal Homogenates) Dosing Dosing (IV and/or PO) DataAnalysis Pharmacokinetic Data Analysis CandidateSelection Candidate Selection & Further Development DataAnalysis->CandidateSelection Sampling Blood Sampling (Serial) Dosing->Sampling Quantification Bioanalytical Quantification (LC-MS/MS) Sampling->Quantification Quantification->DataAnalysis

Preclinical Pharmacokinetic Evaluation Workflow.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for several known carbapenem antibiotics, providing a reference for the evaluation of new this compound analogs.

Table 1: In Vitro Stability and Protein Binding of Selected Carbapenems

CompoundPlasma Half-life (t½) at 37°C (human plasma)Plasma Protein Binding (%) (human)Reference(s)
Imipenem~1 hour~20[3]
Meropenem~1 hour~2[4]
Ertapenem~4 hours>90[4][5]
Doripenem~1 hour~8[6]
Biapenem~1 hour~4[7]
Panipenem~1 hour~3[7]

Table 2: Preclinical Pharmacokinetic Parameters of Selected Carbapenems in Rodents (Intravenous Administration)

CompoundSpeciesDose (mg/kg)t½ (h)CL (L/h/kg)Vd (L/kg)Reference(s)
ImipenemMouse100.21.80.4[8]
MeropenemRat200.31.20.5[7]
ErtapenemRat101.00.30.3[4]
SM-295291Rat10.131.340.24[9]
SM-369926Rat10.131.300.24[9]

Note: CL = Clearance, Vd = Volume of distribution. These values can vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the stability of a this compound analog in plasma, which can indicate susceptibility to enzymatic degradation.

Materials:

  • Test this compound analog

  • Control compound (e.g., a known stable and unstable carbapenem)

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test analog and control compounds in a suitable solvent (e.g., DMSO).

  • Warm the pooled plasma to 37°C.

  • In a 96-well plate, add a small volume of the stock solution to pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Vortex the samples to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).[10][11][12]

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a this compound analog that is bound to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.

Materials:

  • Test this compound analog

  • Pooled plasma from the desired species

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)

  • Incubator at 37°C with shaking capability

  • Acetonitrile with internal standard

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test analog.

  • Spike the pooled plasma with the test analog to the desired concentration.

  • Assemble the equilibrium dialysis device according to the manufacturer's instructions.

  • Add the spiked plasma to one chamber of the device and an equal volume of PBS to the other chamber.

  • Incubate the device at 37°C with shaking for a predetermined time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • After incubation, take aliquots from both the plasma and the buffer chambers.

  • Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot to create matched matrices.

  • Quench the samples with cold acetonitrile containing an internal standard.

  • Process the samples as described in the plasma stability assay (vortex, centrifuge).

  • Analyze the concentration of the test analog in the supernatant from both chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic profile of a this compound analog after intravenous administration in a rodent model (e.g., rats or mice).

Materials:

  • Test this compound analog

  • Sterile vehicle for injection (e.g., saline)

  • Rodents (e.g., male Sprague-Dawley rats, 250-300g)

  • Cannulated animals (e.g., jugular vein cannulation for blood sampling) are recommended to minimize stress.

  • Blood collection tubes (e.g., with anticoagulant like EDTA or heparin)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Acclimatize the animals to the housing conditions for at least 3 days prior to the study.

  • Fast the animals overnight before dosing, with free access to water.

  • Prepare the dosing solution of the test analog in the sterile vehicle.

  • Administer a single intravenous (IV) bolus dose of the test analog via the tail vein or a dedicated cannula.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process the blood samples immediately by centrifuging to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the test analog in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters such as:

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Area under the plasma concentration-time curve (AUC)

Analytical Method: Quantification by LC-MS/MS

Objective: To accurately quantify the concentration of this compound analogs in biological matrices (plasma, urine).

General Procedure:

  • Sample Preparation: Protein precipitation is a common and effective method for sample cleanup. Add a cold organic solvent like acetonitrile or methanol (typically 3-4 volumes) containing a suitable internal standard to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

  • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and product ions of the analyte and the internal standard.

Note: The specific parameters for the LC-MS/MS method (e.g., column type, mobile phase composition, gradient, and MRM transitions) must be optimized and validated for each specific this compound analog.

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic evaluation of novel this compound analogs. A thorough understanding of the ADME properties of these compounds is essential for their successful development as next-generation antibacterial agents. The provided data tables and diagrams serve as valuable resources for researchers in this field.

References

Application Notes & Protocols: (+)-Thienamycin in β-Lactamase Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Thienamycin in the research and development of β-lactamase inhibitors. This document includes details on its mechanism of action, available quantitative data on its interaction with β-lactamases, and detailed protocols for relevant experimental assays.

Introduction

This compound, a naturally occurring carbapenem antibiotic isolated from Streptomyces cattleya, is renowned for its potent and broad-spectrum antibacterial activity.[1] Its unique structure, featuring a carbapenem core, confers resistance to many bacterial β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1] While thienamycin itself is chemically unstable, its more stable derivative, imipenem (N-formimidoyl thienamycin), has been extensively studied and is used clinically.[2][3] Research into thienamycin and its analogues continues to be crucial for understanding the mechanisms of β-lactamase inhibition and for the design of new, effective antibiotics and inhibitors.

Mechanism of Action

This compound and other carbapenems act by acylating the active site serine of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This acylation is effectively irreversible, leading to the inhibition of peptidoglycan cross-linking and ultimately cell lysis.

A key feature of thienamycin is its stability against hydrolysis by many β-lactamases.[1] Furthermore, thienamycin and its derivatives can act as inhibitors of certain β-lactamases. The interaction can be complex, involving the formation of a stable acyl-enzyme intermediate that turns over very slowly, effectively sequestering the enzyme.

Quantitative Data: Inhibition of β-Lactamases

Direct quantitative kinetic data for the inhibition of β-lactamases by this compound is limited in publicly available literature, likely due to its inherent instability.[2] However, extensive research has been conducted on its more stable derivative, N-formimidoyl thienamycin (Imipenem) , which provides valuable insights into the inhibitory potential of the thienamycin scaffold.

Table 1: Kinetic Parameters of N-formimidoyl Thienamycin (Imipenem) against various β-Lactamases

β-Lactamase Enzyme Sourceβ-Lactamase ClassInhibition TypeK_i (µM)Reference(s)
E. coli K12 R6K (TEM-1)ACompetitive5[4]
Enterobacter cloacae (chromosomally mediated)CNon-competitive, Time-dependent0.06 - 0.2[4]
Citrobacter freundii (chromosomally mediated)CNon-competitive, Time-dependent0.06 - 0.2[4]

Note: The data presented is for N-formimidoyl thienamycin (imipenem), not this compound itself.

Experimental Protocols

The following protocols are based on established methods for assessing β-lactamase inhibition and can be adapted for use with this compound. Given the instability of thienamycin, it is crucial to prepare fresh solutions immediately before use and to consider its stability in the chosen buffer system.[5]

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific β-lactamase using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase (e.g., TEM-1, P99)

  • This compound (prepare fresh stock solution in appropriate buffer)

  • Nitrocefin (stock solution in DMSO)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer immediately before use. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Dilute the β-lactamase enzyme in assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes.

    • Prepare a working solution of nitrocefin in the assay buffer. The final concentration in the assay is typically 50-100 µM.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer

      • 10 µL of varying concentrations of this compound solution (or buffer for control)

      • 20 µL of diluted β-lactamase solution

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the nitrocefin working solution to each well.

    • Immediately start monitoring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol outlines the determination of the inhibition constant (K_i) for a competitive inhibitor using the Michaelis-Menten model. This can be adapted for different inhibition models (non-competitive, uncompetitive) based on experimental observations.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound).

    • For each inhibitor concentration (including a zero-inhibitor control), set up a series of wells with increasing concentrations of nitrocefin.

  • Reaction and Measurement:

    • Add the assay buffer, inhibitor, and enzyme to the wells and pre-incubate as described in Protocol 1.

    • Initiate the reaction by adding the nitrocefin solution.

    • Measure the initial velocity of the reaction for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max values.

    • Analyze the effect of the inhibitor on K_m and V_max to determine the mode of inhibition.

    • For competitive inhibition, create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. The lines should intersect on the y-axis.

    • The K_i can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.

This protocol provides a qualitative or semi-quantitative method to assess the ability of this compound to protect a β-lactamase-susceptible antibiotic from inactivation by a β-lactamase-producing bacterial strain.

Materials:

  • β-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)

  • β-lactamase-susceptible indicator antibiotic (e.g., ampicillin)

  • This compound

  • Mueller-Hinton agar plates

  • Sterile filter paper discs

Procedure:

  • Bacterial Lawn Preparation:

    • Prepare a standardized inoculum of the β-lactamase-producing bacterial strain (e.g., 0.5 McFarland standard).

    • Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disc Placement:

    • Place sterile filter paper discs onto the agar surface.

    • Apply a solution of the indicator antibiotic (e.g., ampicillin) to one disc.

    • Apply a solution containing both the indicator antibiotic and this compound to another disc.

    • A third disc with only this compound can be used as a control.

  • Incubation and Observation:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zones of inhibition around each disc.

  • Interpretation:

    • A significantly larger zone of inhibition around the disc containing both the indicator antibiotic and this compound, compared to the disc with the indicator antibiotic alone, indicates that this compound is inhibiting the β-lactamase and protecting the indicator antibiotic from degradation.

Visualizations

Beta_Lactamase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents This compound, Enzyme, Substrate plate Prepare 96-well Plate reagents->plate add_inhibitor Add this compound (Varying Concentrations) plate->add_inhibitor add_enzyme Add β-Lactamase add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate (e.g., Nitrocefin) pre_incubate->add_substrate measure Measure Absorbance (Kinetic Reading) add_substrate->measure calculate Calculate Initial Velocities measure->calculate plot Plot Data & Determine IC50 or Ki calculate->plot

Caption: Workflow for determining β-lactamase inhibition.

Thienamycin_MoA Thienamycin This compound PBP Penicillin-Binding Proteins (PBPs) Thienamycin->PBP Acylates BetaLactamase β-Lactamase Thienamycin->BetaLactamase Acylates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Acyl_PBP Stable Acyl-Enzyme (PBP Inactivated) PBP->Acyl_PBP NoHydrolysis Inhibition of Hydrolysis BetaLactamase->NoHydrolysis CellLysis Cell Lysis Acyl_PBP->CellLysis Leads to Acyl_BL Stable Acyl-Enzyme (β-Lactamase Inhibited) Acyl_BL->NoHydrolysis Results in

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Chemical Instability of (+)-Thienamycin in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the chemical instability of (+)-Thienamycin in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing antibacterial activity so quickly?

A1: this compound is inherently unstable in aqueous solutions.[1][2] This instability is primarily due to the strained β-lactam ring, which is susceptible to hydrolysis, especially under neutral to alkaline conditions (pH > 7).[2] The molecule can also undergo self-inactivation through intermolecular reactions.

Q2: What are the main degradation pathways for Thienamycin in aqueous solution?

A2: The primary degradation pathway for Thienamycin and its derivatives like Imipenem in aqueous solution involves the hydrolysis of the β-lactam ring. This leads to the formation of an inactive, ring-opened product. Another significant degradation pathway, particularly at higher concentrations, is intermolecular dimerization where one molecule attacks another.

Q3: How can I improve the stability of my this compound solution for in vitro assays?

A3: To enhance the stability of this compound for in vitro experiments, consider the following strategies:

  • pH Control: Maintain the pH of the solution in the weakly acidic range (pH 6.0-6.5), where the rate of hydrolysis is significantly reduced.

  • Temperature Control: Prepare and use the solutions at low temperatures (e.g., on ice) and store frozen for longer-term storage.

  • Fresh Preparation: Always prepare fresh solutions of this compound immediately before use.

  • Use of Derivatives: For many applications, using a more stable derivative like Imipenem is recommended. Imipenem, an N-formimidoyl derivative of Thienamycin, was specifically developed to have improved chemical stability.[1]

Q4: I am using Imipenem, but still observe a loss of activity. Why is this happening?

A4: While Imipenem is more stable than Thienamycin, it is still susceptible to degradation in aqueous solutions, albeit at a slower rate. Furthermore, in biological assays involving cell cultures or tissue homogenates, Imipenem can be rapidly metabolized by renal dehydropeptidase-I (DHP-I) enzymes.[1] If your experimental system contains these enzymes, you will observe a significant loss of activity.

Q5: How can I prevent the enzymatic degradation of Imipenem in my experiments?

A5: To prevent enzymatic degradation by DHP-I, Imipenem is almost always co-administered with a DHP-I inhibitor, such as Cilastatin.[1] The inclusion of Cilastatin in your experimental setup will protect Imipenem from metabolic inactivation.

Troubleshooting Guides

Issue 1: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
  • Possible Cause: Degradation of Thienamycin during the incubation period.

  • Troubleshooting Steps:

    • Verify pH of Media: Ensure the pH of your culture medium is not alkaline. Adjust if necessary.

    • Minimize Incubation Time: Use the shortest incubation time that allows for reliable bacterial growth assessment.

    • Use a More Stable Derivative: Consider substituting this compound with Imipenem/Cilastatin.

    • Run a Stability Control: Incubate a solution of Thienamycin in your assay medium without bacteria for the same duration as your experiment. Measure the remaining concentration at the end to quantify the extent of degradation.

Issue 2: Precipitate formation in concentrated stock solutions.
  • Possible Cause: At high concentrations, Thienamycin can undergo intermolecular reactions leading to the formation of less soluble dimers or oligomers.

  • Troubleshooting Steps:

    • Prepare Dilute Stocks: Prepare more dilute stock solutions and adjust the volume added to your experiment accordingly.

    • Use a Suitable Buffer: Prepare stock solutions in a weakly acidic buffer (e.g., pH 6.0 phosphate buffer) to improve stability.

    • Sonication: Brief, gentle sonication on ice may help to redissolve small amounts of precipitate, but fresh preparation is always preferred.

Data Presentation

Table 1: Stability of Imipenem in Aqueous Solution at Various Temperatures

Temperature (°C)Concentration (mg/mL)Time to 10% Degradation (t90)
45> 48 hours
235~ 6 hours
255~ 6 hours
305~ 6 hours
3010< 1 hour
405~ 3 hours
4010< 1 hour

Note: Data compiled from studies on Imipenem, a more stable derivative of Thienamycin.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Thienamycin Derivatives (Imipenem)

This protocol is adapted for Imipenem and can serve as a starting point for developing a method for this compound.

  • Objective: To determine the concentration of the active compound and its degradation products over time.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Materials:

    • Imipenem standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphate buffer (pH 6.0)

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of phosphate buffer (A) and a mixture of acetonitrile and methanol (B).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 298 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Procedure:

    • Prepare a stock solution of Imipenem in the desired aqueous medium (e.g., phosphate buffer at a specific pH).

    • Incubate the solution under the desired stress conditions (e.g., specific temperature).

    • At predetermined time points, withdraw an aliquot of the solution.

    • If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the standard curve.

    • Inject the sample onto the HPLC system.

    • Quantify the peak area of the parent compound and any degradation products.

    • Calculate the percentage of the remaining active compound at each time point.

Protocol 2: Forced Degradation Study of a Thienamycin Derivative
  • Objective: To identify potential degradation products and pathways under stress conditions.

  • Procedure:

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature for 4 hours.

    • Thermal Degradation: Expose a solid sample of the compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to an unstressed control to identify degradation peaks.

Visualizations

thienamycin_degradation_pathway thienamycin This compound (Active) hydrolysis Hydrolysis (e.g., H2O, OH-) thienamycin->hydrolysis β-lactam ring cleavage dimerization Intermolecular Reaction thienamycin->dimerization High concentration ring_opened Ring-Opened Product (Inactive) hydrolysis->ring_opened dimer Dimer (Inactive) dimerization->dimer

Caption: Degradation pathway of this compound in aqueous solution.

experimental_workflow_stability cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep_solution Prepare Thienamycin solution in aqueous buffer (e.g., pH 6.0) stress Incubate at desired temperature(s) prep_solution->stress sampling Withdraw aliquots at pre-defined time points stress->sampling hplc Analyze by stability-indicating HPLC method sampling->hplc quantify Quantify remaining Thienamycin and degradation products hplc->quantify

Caption: Experimental workflow for assessing Thienamycin stability.

troubleshooting_logic start Inconsistent Assay Results check_degradation Is Thienamycin degrading during the assay? start->check_degradation check_pH Check pH of assay medium check_degradation->check_pH Yes other_factors Investigate other experimental factors (e.g., reagent quality) check_degradation->other_factors No adjust_pH Adjust to slightly acidic pH if possible check_pH->adjust_pH shorten_incubation Shorten incubation time adjust_pH->shorten_incubation use_derivative Use a more stable derivative (e.g., Imipenem/Cilastatin) shorten_incubation->use_derivative

Caption: Troubleshooting logic for inconsistent in vitro assay results.

References

strategies to prevent the degradation of the (+)-Thienamycin β-lactam ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of the (+)-Thienamycin β-lactam ring.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound and its derivatives.

Problem Possible Cause Recommended Solution
Rapid loss of antibacterial activity in solution. Hydrolysis of the β-lactam ring. Thienamycin is unstable in aqueous solutions, especially at pH above 8.[1][2]- Maintain solutions at a neutral or slightly acidic pH. - Prepare fresh solutions immediately before use. - Store stock solutions at low temperatures (-70°C is recommended for long-term stability).[3][4]
Reaction with nucleophiles. The primary amine of thienamycin can react with the β-lactam ring of another molecule, causing dimerization.[1][2]- Avoid high concentrations of thienamycin in solution to minimize intermolecular reactions.[1]
Presence of oxygen and water. Both oxygen and water can accelerate the degradation of carbapenems.[5]- Use deoxygenated solvents for solution preparation. - Store solid compounds and solutions under an inert atmosphere (e.g., nitrogen or argon).
Low recovery of active compound in animal studies. Metabolism by renal dehydropeptidase-I (DHP-I). This enzyme, found in the kidneys, rapidly hydrolyzes the β-lactam ring of thienamycin and its derivatives like imipenem.[6][7][8][9]- Co-administer with a DHP-I inhibitor, such as cilastatin.[7][8][10] - Consider using a thienamycin derivative that is more resistant to DHP-I, such as meropenem, which has a 1-β-methyl group that confers stability.[11]
Inconsistent results in in-vitro assays. Degradation during incubation. The stability of thienamycin is temperature-dependent.[12]- Minimize incubation times at higher temperatures (e.g., 37°C). - Include a stability control (a sample of the compound in the assay medium incubated for the same duration) to quantify degradation.
Incompatibility with media components. Certain components in culture or assay media could potentially react with the β-lactam ring.- Test the stability of thienamycin in the specific medium to be used in the experiment.
Solid compound shows discoloration or degradation. Improper storage conditions. Thienamycin is unstable in the solid state if not stored correctly.[7]- Store the solid compound in a tightly sealed container at low temperature, protected from light and moisture.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary pathways of this compound degradation?

A1: The two primary degradation pathways are:

  • Chemical Degradation: The β-lactam ring is inherently unstable and susceptible to hydrolysis, particularly in aqueous solutions with a pH above 8.[1] It can also undergo intermolecular reactions, leading to dimerization and oligomerization.[1][13]

  • Enzymatic Degradation: In vivo, thienamycin is rapidly metabolized by the renal enzyme dehydropeptidase-I (DHP-I), which hydrolyzes the β-lactam ring.[6][7][14]

Q2: How does pH affect the stability of the thienamycin β-lactam ring?

A2: The β-lactam ring of thienamycin is highly sensitive to pH. It is most stable in neutral to slightly acidic conditions. In weakly alkaline solutions, intermolecular reactions can occur, while in weakly acidic solutions, oligomerization can be initiated.[13] Hydrolysis is significantly accelerated at pH values above 8.[1]

Q3: What is the recommended storage temperature for thienamycin and its derivatives?

A3: For long-term storage of solutions, -70°C is recommended to maintain stability.[3][4] For short-term storage, 4°C is preferable to room temperature, but degradation can still occur.[15]

In-Vivo and Clinical Considerations

Q4: Why is thienamycin often administered with cilastatin?

A4: Thienamycin and its derivative, imipenem, are susceptible to degradation by the renal enzyme dehydropeptidase-I (DHP-I).[7][8] Cilastatin is a potent inhibitor of DHP-I, and its co-administration prevents the enzymatic inactivation of the antibiotic in the kidneys, leading to higher urinary concentrations and improved efficacy.[7][8][10]

Q5: Are there any thienamycin derivatives that are more stable to DHP-I?

A5: Yes. Meropenem, for example, is a derivative of thienamycin that has a 1-β-methyl group. This structural modification confers stability against DHP-I, making co-administration with an enzyme inhibitor unnecessary.[11]

Formulation and Handling

Q6: What formulation strategies can be used to improve the stability of thienamycin?

A6: Several strategies can be employed:

  • Lyophilization: Freeze-drying can produce a stable solid form of the antibiotic.

  • Formation of Adducts: Creating a carbon dioxide adduct of the carbapenem can enhance its stability in a formulation.[16]

  • Control of Formulation Environment: During the manufacturing process, controlling factors like headspace oxygen and water content is crucial for the stability of the final product.[5]

  • Nanoparticle-based delivery: Loading carbapenems onto gold nanoparticles has been explored as a strategy to improve their stability and therapeutic efficacy.[17]

Q7: How can I minimize degradation when preparing solutions for experiments?

A7: To minimize degradation:

  • Use high-purity, deoxygenated solvents.

  • Prepare solutions immediately before use.

  • If a stock solution is necessary, dissolve the compound in an appropriate buffer at a slightly acidic to neutral pH, aliquot into small volumes, and store at -70°C.

  • Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The stability of carbapenems like imipenem is highly dependent on the storage conditions. The following table summarizes the stability of imipenem under various conditions.

Compound Concentration Solvent Temperature Time to 10% Degradation (t90) Reference
Imipenem5 mg/mL5% Dextrose in Water (D5W)Room Temperature (~23°C)6.13 - 7.52 hours[15]
Imipenem5 mg/mL5% Dextrose in Water (D5W)4°C> 48 hours[15]
Imipenem4 mg/mL0.9% Sodium ChlorideRoom Temperature (~23°C)9 hours[15]
Imipenem4 mg/mL0.9% Sodium Chloride4°C72 hours[15]
Imipenem5 and 10 mg/mL0.9% Sodium Chloride25°C< 3 hours[12]
Imipenem5 and 10 mg/mL0.9% Sodium Chloride30°C< 1 hour[12]

Experimental Protocols

Protocol 1: Determination of Thienamycin Stability in Aqueous Solution by HPLC

Objective: To quantify the degradation of thienamycin in a specific aqueous buffer over time.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Buffer components (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of buffer and acetonitrile)

  • Temperature-controlled incubator or water bath

Methodology:

  • Preparation of Thienamycin Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the desired cold buffer to a known concentration (e.g., 1 mg/mL). Prepare this solution fresh.

  • Incubation: Aliquot the thienamycin solution into several vials. Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator. Immediately quench any further degradation by freezing the sample (e.g., at -80°C) or by adding a quenching agent if compatible with the HPLC method.

  • HPLC Analysis:

    • Thaw the samples if frozen.

    • Inject a fixed volume of each sample onto the HPLC system.

    • Monitor the elution of thienamycin using a UV detector at its maximum absorbance wavelength (around 300 nm).

    • Record the peak area of the thienamycin peak at each time point.

  • Data Analysis:

    • Plot the peak area of thienamycin as a function of time.

    • Calculate the percentage of thienamycin remaining at each time point relative to the initial time point (t=0).

    • Determine the degradation rate constant and the half-life (t1/2) or the time to 90% purity (t90) of thienamycin under the tested conditions.

Protocol 2: In-vitro Inhibition of Dehydropeptidase-I (DHP-I)

Objective: To assess the ability of a compound (e.g., cilastatin) to inhibit the DHP-I-mediated degradation of thienamycin.

Materials:

  • This compound

  • Purified renal dehydropeptidase-I (DHP-I)

  • DHP-I inhibitor (e.g., cilastatin)

  • Appropriate assay buffer (e.g., Tris-HCl)

  • HPLC system as described in Protocol 1

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a stock solution of the DHP-I inhibitor in the assay buffer at various concentrations.

    • Prepare a solution of DHP-I in the assay buffer.

  • Assay Setup:

    • In a series of microcentrifuge tubes, prepare the following reaction mixtures:

      • Control (No Inhibitor): Thienamycin solution, DHP-I solution, and assay buffer.

      • Test (With Inhibitor): Thienamycin solution, DHP-I solution, and inhibitor solution at different concentrations.

      • Negative Control (No Enzyme): Thienamycin solution and assay buffer.

  • Reaction:

    • Pre-incubate the DHP-I enzyme with the inhibitor (or buffer for the control) for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the thienamycin solution.

    • Incubate the reaction mixtures for a fixed period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid like trifluoroacetic acid, or by heat inactivation, if appropriate).

  • HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1 to quantify the amount of remaining thienamycin.

  • Data Analysis:

    • Calculate the percentage of thienamycin degraded in each reaction mixture compared to the negative control.

    • Plot the percentage of inhibition of DHP-I activity versus the inhibitor concentration.

    • Determine the IC50 value of the inhibitor.

Visualizations

DegradationPathways cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation (In-Vivo) Thienamycin This compound Hydrolysis Hydrolysis (e.g., pH > 8, H2O) Thienamycin->Hydrolysis Intermolecular Intermolecular Reaction (High Concentration) Thienamycin->Intermolecular Degraded_Products Inactive Products (Opened β-Lactam Ring) Hydrolysis->Degraded_Products Dimer Inactive Dimer Intermolecular->Dimer Thienamycin_in_vivo This compound DHPI Renal Dehydropeptidase-I (DHP-I) Thienamycin_in_vivo->DHPI Inactive_Metabolite Inactive Metabolite DHPI->Inactive_Metabolite

Caption: Degradation pathways of the this compound β-lactam ring.

PreventionStrategies cluster_chem_mod Chemical Modification cluster_inhibition Enzyme Inhibition cluster_formulation Formulation & Handling Degradation β-Lactam Ring Degradation Imipenem Synthesis of Imipenem (Improved chemical stability) Degradation->Imipenem Meropenem Synthesis of Meropenem (DHP-I resistance) Degradation->Meropenem Cilastatin Co-administration with Cilastatin (DHP-I inhibitor) Degradation->Cilastatin pH_Control Control pH (Neutral/Slightly Acidic) Degradation->pH_Control Temp_Control Low Temperature Storage (-70°C) Degradation->Temp_Control Inert_Atmosphere Use of Inert Atmosphere (N2/Ar) Degradation->Inert_Atmosphere Lyophilization Lyophilization Degradation->Lyophilization

Caption: Strategies to prevent β-lactam ring degradation.

TroubleshootingWorkflow Start Start: Loss of Thienamycin Activity Check_Solution Is the experiment in solution? Start->Check_Solution Check_pH Check pH of solution Check_Solution->Check_pH Yes Solid_State_Deg Solid-state degradation? Check_Solution->Solid_State_Deg No Check_InVivo Is the experiment in-vivo? Use_DHPI_Inhibitor Co-administer DHP-I inhibitor (e.g., Cilastatin) Check_InVivo->Use_DHPI_Inhibitor Yes End End: Stability Improved Check_InVivo->End No Check_Temp Check storage temperature Check_pH->Check_Temp Check_Concentration Check concentration Check_Temp->Check_Concentration Check_Concentration->Check_InVivo Use_Stable_Analog Use DHP-I stable analog (e.g., Meropenem) Use_DHPI_Inhibitor->Use_Stable_Analog Use_Stable_Analog->End Check_Storage_Solid Check solid storage conditions (temp, light, moisture) Solid_State_Deg->Check_Storage_Solid Yes Solid_State_Deg->End No Check_Storage_Solid->End

Caption: Troubleshooting workflow for thienamycin instability.

References

Technical Support Center: Troubleshooting Low Yields in (+)-Thienamycin Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Thienamycin fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production of this potent β-lactam antibiotic from Streptomyces cattleya.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low yields of this compound?

A1: Low yields in this compound fermentation can be attributed to several factors, including:

  • Suboptimal Culture Conditions: Non-ideal pH, temperature, aeration, or nutrient availability can significantly impact antibiotic production.

  • Precursor Limitation: Insufficient supply of key biosynthetic precursors such as acetate, L-cysteine, and L-methionine can create a bottleneck in the metabolic pathway.[1]

  • Product Instability: Thienamycin is inherently unstable, particularly in concentrated solutions and at pH levels above 8.[2][3][4] This can lead to degradation of the antibiotic after it has been produced.

  • Strain Degeneration: Spontaneous mutations in the Streptomyces cattleya strain can lead to a reduction or complete loss of thienamycin production over time.[5][6]

  • Inhibitory Byproducts: The accumulation of toxic metabolic byproducts in the fermentation broth can inhibit cell growth and/or antibiotic synthesis.

  • Phosphate Inhibition: High concentrations of phosphate can suppress the production of secondary metabolites like thienamycin in Streptomyces species.

Q2: My Streptomyces cattleya culture is growing well (high cell density), but the thienamycin yield is low. What should I investigate first?

A2: High biomass with low product yield often points towards a metabolic issue rather than a growth problem. Here’s a suggested troubleshooting workflow:

Troubleshooting_HighBiomass_LowYield Start High Cell Density, Low Thienamycin Yield Check_Precursors 1. Analyze Precursor Levels (Acetate, Cysteine, Methionine) Start->Check_Precursors Low_Precursors Precursors Depleted? Check_Precursors->Low_Precursors Check_pH_Temp 2. Verify pH and Temperature Profiles pH_Temp_Optimal pH/Temp Optimal? Check_pH_Temp->pH_Temp_Optimal Check_Phosphate 3. Measure Phosphate Concentration High_Phosphate Phosphate Levels High? Check_Phosphate->High_Phosphate Check_Product_Stability 4. Assess Thienamycin Stability in Broth Product_Unstable Product Degrading? Check_Product_Stability->Product_Unstable Low_Precursors->Check_pH_Temp No Solution_Precursors Action: Implement Fed-Batch Strategy for Precursors Low_Precursors->Solution_Precursors Yes pH_Temp_Optimal->Check_Phosphate Yes Solution_pH_Temp Action: Adjust pH Control and Temperature Setpoints pH_Temp_Optimal->Solution_pH_Temp No High_Phosphate->Check_Product_Stability No Solution_Phosphate Action: Use a Phosphate-Limited Medium or a Scavenger High_Phosphate->Solution_Phosphate Yes Solution_Stability Action: Harvest Earlier or Implement in situ Product Removal Product_Unstable->Solution_Stability Yes End Re-evaluate Yield Product_Unstable->End No Solution_Precursors->End Solution_pH_Temp->End Solution_Phosphate->End Solution_Stability->End

Caption: Troubleshooting workflow for high biomass and low thienamycin yield.

Q3: How can I determine if my Streptomyces cattleya strain has mutated?

A3: A decline in thienamycin production over successive generations of sub-culturing is a strong indicator of strain degeneration. To confirm this, you can perform the following:

  • Stock Revival: Compare the performance of your current working culture with a freshly revived culture from a validated frozen stock.

  • Cross-feeding Experiments: Test for the ability of different non-producing mutants to restore thienamycin synthesis in each other, which can indicate a blockage in the biosynthetic pathway.[6]

  • Genotypic Analysis: If the genetic sequence of the thienamycin biosynthetic cluster is known for your strain, you can use PCR and sequencing to check for mutations in key genes.[5]

Troubleshooting Guides

Issue 1: Inconsistent Fermentation Yields

Symptoms: Run-to-run variability in final thienamycin titer despite seemingly identical operating conditions.

Potential Cause Diagnostic Test Recommended Action
Inoculum Variability Measure cell density (OD600) and assess morphology of the seed culture.Standardize the age, cell density, and volume of the inoculum.
Media Component Inconsistency Analyze raw materials for lot-to-lot variation in composition.Source high-purity, consistent raw materials. Consider using a chemically defined medium if possible.
Sensor Calibration Drift Check calibration of pH, dissolved oxygen (DO), and temperature probes before each run.Recalibrate all probes regularly according to manufacturer's instructions.
Issue 2: Low Thienamycin Titer with Accumulation of Precursors

Symptoms: HPLC analysis shows high levels of acetate, cysteine, and methionine in the broth at the end of fermentation, but low thienamycin levels.

Potential Cause Diagnostic Test Recommended Action
Enzyme Inhibition Perform in vitro enzyme assays with cell-free extracts to test for inhibitory compounds.Consider media modifications to reduce the concentration of inhibitory compounds or use a strain resistant to such inhibition.
Mutation in Biosynthetic Pathway Sequence key genes in the thienamycin biosynthetic cluster.[5]If a mutation is confirmed, revert to a non-mutated stock culture.
Cofactor Limitation Analyze the fermentation medium for essential cofactors like Vitamin B12 and Co²⁺.[7]Supplement the medium with the limiting cofactors.

Experimental Protocols

Protocol 1: Quantification of Thienamycin by HPLC

This protocol provides a general method for the analysis of thienamycin in fermentation broth.

  • Sample Preparation:

    • Withdraw 1 mL of fermentation broth.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with an appropriate mobile phase to bring the thienamycin concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a suitable buffer (e.g., phosphate or borate buffer) and an organic solvent like acetonitrile or methanol.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 297-313 nm.[4][9]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using purified thienamycin.

    • Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: Measurement of Cell Density (OD600)
  • Sample Preparation:

    • Aseptically remove a sample of the fermentation broth.

    • If the culture is dense, dilute it with sterile fermentation medium to obtain an OD600 reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Measurement:

    • Use the sterile fermentation medium as a blank.

    • Measure the absorbance of the diluted sample at 600 nm.[10]

  • Calculation:

    • Multiply the measured OD600 by the dilution factor to get the actual OD600 of the culture.

Protocol 3: Phosphate Assay

This protocol is based on the colorimetric determination of phosphate.

  • Sample Preparation:

    • Prepare the broth sample as described in Protocol 1 (centrifugation and filtration).

    • Dilute the sample with deionized water to bring the phosphate concentration into the assay's linear range.

  • Assay Procedure (using a commercial kit):

    • Follow the manufacturer's instructions. Typically, this involves adding a reagent (e.g., containing malachite green and molybdate) to the sample.[11][12]

    • Incubate for a specified time at room temperature to allow for color development.[11]

    • Measure the absorbance at the recommended wavelength (e.g., 620-650 nm).[11][12]

  • Quantification:

    • Create a standard curve using a known concentration of phosphate standard.

    • Determine the phosphate concentration in the sample from the standard curve.

Protocol 4: Amino Acid Analysis

This protocol outlines a general approach for determining the concentration of precursor amino acids (cysteine, methionine).

  • Sample Preparation:

    • Prepare the broth sample as described in Protocol 1.

    • For some methods, derivatization of the amino acids may be necessary before analysis.[13]

  • Analytical Method (HPLC-based):

    • Use an amino acid analysis column with a suitable mobile phase gradient.

    • Detection can be achieved through various methods, including post-column derivatization with ninhydrin or pre-column derivatization with a fluorescent tag.[13]

    • Mass spectrometry can also be coupled with HPLC for more sensitive and specific detection.

  • Quantification:

    • Use a standard mixture of amino acids to create a calibration curve for each amino acid of interest.

    • Calculate the concentration of each amino acid in the sample based on its peak area.

Data Presentation

Table 1: Typical Fermentation Parameters for this compound Production

ParameterTypical RangeImpact on Yield
pH 6.5 - 7.5Deviations can reduce enzyme activity and product stability.
Temperature 27 - 30°C[14]Higher temperatures can increase growth rate but may decrease thienamycin production.
Dissolved Oxygen > 30% saturationOxygen limitation can severely restrict the production of this secondary metabolite.
Inoculum Size 4-5% (v/v)[14]A standardized inoculum is crucial for reproducible fermentations.
Agitation 200 - 300 rpm[14]Affects mixing and oxygen transfer.

Visualizations

Thienamycin Biosynthetic Pathway Overview

Thienamycin_Biosynthesis cluster_precursors Primary Metabolites (Precursors) cluster_pathway Thienamycin Biosynthetic Pathway Acetate Acetate Carbapenem_Core Carbapenem Core Formation Acetate->Carbapenem_Core Glutamate Glutamate Glutamate->Carbapenem_Core Methionine Methionine Hydroxyethyl_Side_Chain C-6 Hydroxyethyl Side Chain Addition Methionine->Hydroxyethyl_Side_Chain Cysteine Cysteine Cysteaminyl_Side_Chain C-2 Cysteaminyl Side Chain Addition Cysteine->Cysteaminyl_Side_Chain Carbapenem_Core->Hydroxyethyl_Side_Chain Hydroxyethyl_Side_Chain->Cysteaminyl_Side_Chain Thienamycin This compound Cysteaminyl_Side_Chain->Thienamycin

Caption: Simplified overview of the this compound biosynthetic pathway.

References

Technical Support Center: Optimization of Purification Protocols for (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing purification protocols for (+)-Thienamycin, with a primary focus on minimizing degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

1. Low Yield After Initial Extraction from Fermentation Broth

Question/Issue Possible Causes Troubleshooting/Solutions
Why is my initial yield of Thienamycin from the fermentation broth unexpectedly low? Inherent Instability: Thienamycin is highly unstable in aqueous solutions, especially at neutral to alkaline pH. The β-lactam ring is susceptible to hydrolysis.[1][2]- pH Control: Immediately adjust the pH of the clarified fermentation broth to a weakly acidic range (pH 6.0-6.5) to improve stability. Avoid pH values above 7.0. - Temperature Control: Perform all extraction steps at low temperatures (4-8 °C) to reduce the rate of degradation.
Cell Lysis and Product Release: Incomplete lysis of Streptomyces cattleya cells can result in a significant portion of the Thienamycin remaining intracellular.- Optimize Lysis Protocol: Ensure efficient cell disruption through methods such as sonication or high-pressure homogenization. Monitor cell lysis efficiency under a microscope.
Adsorption to Cellular Debris: Thienamycin can adsorb to biomass and other solid particles in the fermentation broth.- Efficient Clarification: Use centrifugation followed by microfiltration (e.g., 0.22 µm filter) to remove all cellular debris before proceeding with purification.

2. Degradation During Chromatographic Purification

Question/Issue Possible Causes Troubleshooting/Solutions
I'm observing significant product loss and the appearance of new peaks on my HPLC chromatogram during ion-exchange or polymeric adsorbent chromatography. What is happening? pH-Mediated Hydrolysis: The pH of the buffers used for chromatography can significantly impact Thienamycin stability. Buffers with a pH above 7.0 will accelerate the hydrolysis of the β-lactam ring.- Buffer Selection: Use buffers in the pH range of 6.0-6.5 for all chromatographic steps. Phosphate or acetate buffers are commonly used. - Minimize Residence Time: Optimize the chromatography method to reduce the time the Thienamycin is on the column. This can be achieved by increasing the flow rate or using a shorter column, while still maintaining adequate separation.
Dimerization: At high concentrations, Thienamycin can undergo self-inactivation through the formation of dimers.[3] This is particularly problematic during the elution step when the product is concentrated.- Load Concentration: Avoid overloading the column, which can lead to high local concentrations of Thienamycin. - Elution Strategy: Use a gradient elution rather than a step elution to elute the Thienamycin over a larger volume, thus keeping the concentration lower. If a step elution is necessary, collect smaller fractions to avoid high concentrations in any single fraction. - Immediate Dilution: Dilute the eluted fractions immediately with a stabilizing buffer at a slightly acidic pH.
Interaction with Buffer Components: Some buffer components can act as nucleophiles and attack the β-lactam ring, leading to degradation.- Avoid Nucleophilic Buffers: Do not use buffers containing primary or secondary amines (e.g., Tris) as these can react with Thienamycin.

3. Poor Purity of the Final Product

Question/Issue Possible Causes Troubleshooting/Solutions
My final Thienamycin product shows multiple peaks on the HPLC analysis, indicating low purity. Co-elution of Impurities: Structurally similar impurities from the fermentation broth may co-elute with Thienamycin.- Multi-step Purification: A single chromatographic step is often insufficient. A combination of ion-exchange and polymeric adsorbent chromatography is recommended for achieving high purity.[4] - Optimize Gradient: Fine-tune the elution gradient (e.g., salt concentration or organic solvent percentage) to improve the resolution between Thienamycin and closely eluting impurities.
On-column Degradation: As mentioned previously, degradation during chromatography can lead to impurity peaks.- Implement Stability Measures: Follow all the recommendations for minimizing degradation during chromatography (pH control, temperature control, minimizing residence time).
Presence of Dimers: The formation of dimers will result in additional peaks in the chromatogram.- Analyze by HPLC-MS: Use HPLC-MS to identify the molecular weight of the impurity peaks. A peak with a molecular weight twice that of Thienamycin is likely a dimer. Implement strategies to prevent dimerization.

Data on Thienamycin Stability

Table 1: Factors Affecting this compound Degradation

ParameterConditionEffect on StabilityReference
pH > 7.0Rapid degradation via hydrolysis of the β-lactam ring.[1]
6.0 - 6.5Increased stability.
< 6.0Stability may decrease due to acid-catalyzed hydrolysis.
Temperature Elevated temperaturesIncreased rate of degradation.
4 - 8 °CSignificantly reduced degradation rate.
Concentration High concentrationsIncreased rate of dimerization.[3]
Buffer Type Buffers with nucleophilic groups (e.g., primary/secondary amines)Can react with the β-lactam ring, causing degradation.
Phosphate, AcetateGenerally considered compatible.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental conditions.

1. Ion-Exchange Chromatography (IEC) Protocol

This protocol is based on the use of a strong cation exchange resin like Dowex 50.[4]

  • Resin: Dowex 50W X2 (or similar strong cation exchange resin)

  • Column Dimensions: To be determined based on the amount of sample to be purified.

  • Equilibration Buffer: 50 mM Sodium Phosphate, pH 6.5

  • Loading:

    • Clarify the fermentation broth by centrifugation and filtration.

    • Adjust the pH of the supernatant to 6.5.

    • Load the sample onto the equilibrated column at a low flow rate (e.g., 1-2 mL/min).

  • Wash:

    • Wash the column with 5-10 column volumes of Equilibration Buffer to remove unbound impurities.

  • Elution:

    • Elute the bound Thienamycin using a linear gradient of NaCl (e.g., 0 to 1 M NaCl in Equilibration Buffer) over 10-20 column volumes.

    • Alternatively, a step elution with increasing concentrations of NaCl can be used.

  • Fraction Collection: Collect fractions and immediately analyze for the presence of Thienamycin by HPLC. Pool the fractions containing pure Thienamycin.

  • Post-Elution: Immediately buffer exchange the pooled fractions into a stabilizing buffer (e.g., 10 mM Sodium Phosphate, pH 6.2) and store at -80°C.

2. Polymeric Adsorbent Chromatography Protocol

This protocol is based on the use of a non-ionic polymeric adsorbent resin like Amberlite XAD-2.[4]

  • Resin: Amberlite XAD-2 (or similar)

  • Column Dimensions: To be determined based on the sample volume.

  • Equilibration:

    • Wash the resin sequentially with methanol, and then thoroughly with deionized water.

    • Equilibrate the column with deionized water or a low ionic strength buffer at a slightly acidic pH (e.g., 10 mM Acetate buffer, pH 6.5).

  • Loading:

    • Load the clarified and pH-adjusted fermentation broth onto the equilibrated column at a moderate flow rate.

  • Wash:

    • Wash the column with several column volumes of deionized water to remove salts and polar impurities.

  • Elution:

    • Elute the adsorbed Thienamycin with a gradient of an organic solvent, such as a mixture of water and acetone or isopropanol (e.g., 0% to 50% acetone in water).

  • Fraction Collection and Post-Elution: As described for the IEC protocol.

Visualizations

Thienamycin_Purification_Workflow cluster_0 Initial Extraction cluster_1 Chromatographic Purification cluster_2 Final Product Fermentation Broth Fermentation Broth Clarification Clarification Fermentation Broth->Clarification Centrifugation/ Filtration pH Adjustment (6.0-6.5) pH Adjustment (6.0-6.5) Clarification->pH Adjustment (6.0-6.5) Ion-Exchange Chromatography Ion-Exchange Chromatography pH Adjustment (6.0-6.5)->Ion-Exchange Chromatography Primary Capture Polymeric Adsorbent Chromatography Polymeric Adsorbent Chromatography Ion-Exchange Chromatography->Polymeric Adsorbent Chromatography Polishing Step Pure Thienamycin Pure Thienamycin Polymeric Adsorbent Chromatography->Pure Thienamycin Elution & Formulation

Caption: A typical workflow for the purification of this compound.

Thienamycin_Degradation_Pathways Thienamycin Thienamycin Hydrolysis_Product Inactive Hydrolyzed Product (Open β-lactam ring) Thienamycin->Hydrolysis_Product High pH (>7) Nucleophiles Dimer Inactive Dimer Thienamycin->Dimer High Concentration

Caption: Major degradation pathways of this compound.

References

Technical Support Center: (+)-Thienamycin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of (+)-Thienamycin synthesis.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during the experimental process.

Issue 1: Low Yield of the Desired Product

  • Question: We are experiencing a significantly lower than expected yield of this compound in our scaled-up synthesis. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields during the scale-up of this compound synthesis can stem from several factors. A primary concern is the inherent instability of the thienamycin molecule.[1][2][3] It is highly susceptible to degradation under various conditions. Here is a systematic approach to troubleshooting:

    • pH Control: Thienamycin is unstable in aqueous solutions, particularly at a pH above 8, where it undergoes hydrolysis.[2][3] Throughout the synthesis and purification process, it is critical to maintain the pH of all aqueous solutions within a neutral or slightly acidic range.

      • Recommendation: Implement rigorous pH monitoring at all stages. Utilize buffered solutions where appropriate and ensure rapid processing of intermediates and the final product.

    • Temperature Management: Increased temperatures can accelerate degradation.

      • Recommendation: Conduct reactions at the lowest effective temperature and cool the product streams during workup and purification.

    • Nucleophilic Attack and Dimerization: The thienamycin molecule is highly reactive towards nucleophiles, including its own primary amine group, which can lead to the formation of inactive dimers.[2][3] This issue is exacerbated at higher concentrations typical of scale-up operations.

      • Recommendation: Maintain dilute conditions where possible. Minimize the time the product is held in solution, especially in a concentrated form.

    • Incomplete Reactions or Side Reactions: The multi-step synthesis of thienamycin involves complex chemical transformations. Incomplete conversion or the formation of side products can significantly reduce the yield of the desired stereoisomer.

      • Recommendation: Optimize the reaction conditions (e.g., stoichiometry of reactants, catalyst loading, reaction time) for each step at the target scale. Employ in-process controls (e.g., HPLC, TLC) to monitor reaction progress and detect the formation of major impurities.

Issue 2: Difficulty in Achieving the Correct Stereochemistry

  • Question: We are struggling to obtain the desired stereoisomer of this compound with high selectivity. What are the critical factors for stereochemical control?

  • Answer: The biological activity of thienamycin is highly dependent on its specific stereochemistry, particularly the trans-configuration of the protons at the C5 and C6 positions of the β-lactam ring and the (R)-configuration of the hydroxyethyl side chain.[3] Achieving high stereoselectivity is a well-documented challenge.

    • Chiral Starting Materials: Many successful syntheses of thienamycin utilize chiral starting materials to set the desired stereocenters early in the synthetic route. For example, L-aspartic acid has been used as a chiral precursor.

      • Recommendation: If not already doing so, consider a synthetic route that employs a chiral pool starting material to enforce the desired stereochemistry.

    • Asymmetric Reactions: The use of chiral reagents and catalysts is crucial for inducing the correct stereochemistry. For instance, asymmetric reduction of a ketone precursor is a key step in establishing the stereocenter of the hydroxyethyl side chain.

      • Recommendation: Carefully select and screen chiral reducing agents and catalysts. Ensure the purity of these reagents, as impurities can negatively impact stereoselectivity.

    • Diastereoselective Reactions: Subsequent reactions must be designed to proceed with high diastereoselectivity to maintain the integrity of the established stereocenters.

      • Recommendation: Optimize reaction conditions (solvent, temperature, additives) to favor the formation of the desired diastereomer. Purification of intermediates to remove unwanted diastereomers may be necessary.

Issue 3: Product Degradation During Purification

  • Question: We are observing significant product loss and the appearance of degradation products during the purification of this compound by chromatography. How can we improve the stability and recovery?

  • Answer: The purification of thienamycin is challenging due to its instability and zwitterionic nature.[2][4] The original isolation from fermentation broth involved a multi-step process using ion-exchange and adsorption chromatography.

    • Chromatography Conditions:

      • pH and Temperature: As with the synthesis, maintaining a neutral to slightly acidic pH and low temperatures is critical during all chromatographic steps.

      • Stationary Phase: The choice of stationary phase is important. Ion-exchange resins like Dowex 50 and Dowex 1 have been used successfully.[4]

      • Elution: Use of volatile buffers can facilitate product isolation after purification. Gradient elution may be necessary to achieve the desired separation from impurities.

    • Troubleshooting Steps:

      • Analyze Degradants: If possible, identify the major degradation products. This can provide clues about the degradation mechanism (e.g., hydrolysis, dimerization).

      • Optimize Buffer System: Screen different buffer systems to find one that maximizes the stability of thienamycin.

      • Minimize Processing Time: Reduce the time the product is on the column and in solution post-purification.

      • Consider Alternative Purification Techniques: Depending on the impurity profile, techniques like preparative HPLC with a suitable stationary phase could be explored.

Frequently Asked Questions (FAQs)

1. What makes this compound so chemically unstable?

The instability of this compound is due to several structural features:

  • Ring Strain: The fused β-lactam and five-membered ring system is highly strained, making the β-lactam amide bond susceptible to cleavage.

  • Unsaturation: The double bond in the five-membered ring increases the ring strain and reactivity.

  • Nucleophilic Amine: The primary amine on the cysteaminyl side chain can act as an intramolecular or intermolecular nucleophile, attacking the electrophilic carbonyl of the β-lactam ring of another thienamycin molecule, leading to dimerization and inactivation.[2][3]

  • pH Sensitivity: The β-lactam ring is prone to hydrolysis, a reaction that is accelerated under basic conditions (pH > 8).[2][3]

2. Why is total synthesis often preferred over fermentation for the commercial production of carbapenems?

While thienamycin was originally discovered as a natural product from the fermentation of Streptomyces cattleya, total synthesis is generally the preferred method for commercial production of carbapenems for several reasons:

  • Low Fermentation Titers: The amount of thienamycin produced by fermentation is often low, making the isolation and purification process economically challenging.

  • Purification Difficulties: As mentioned, the instability and physicochemical properties of thienamycin make its separation from a complex fermentation broth difficult and can lead to significant product loss.[5]

  • Stereochemical Control: Total synthesis allows for precise control over the stereochemistry of the molecule, ensuring the production of the desired, biologically active isomer.

  • Access to Analogs: Total synthesis provides a flexible platform for the creation of more stable and clinically useful analogs, such as imipenem.

3. What is Imipenem, and why was it developed?

Imipenem is a more stable derivative of thienamycin.[1] It was developed to overcome the inherent chemical instability of thienamycin, which made it unsuitable for clinical development as a drug.[1] In imipenem, the primary amine of thienamycin is converted to a formimidoyl group. This modification prevents the dimerization reaction that leads to the inactivation of thienamycin, resulting in a crystalline product with significantly improved stability.[1] Imipenem retains the broad-spectrum antibacterial activity of thienamycin.

4. What are some of the recent advancements in the synthesis of the thienamycin scaffold?

Recent research continues to focus on developing more efficient and sustainable methods for constructing the complex β-lactam scaffold of thienamycin. For example, a 2024 study reported a one-step synthesis of the thienamycin scaffold with a high yield (94%) using a Fischer-carbene catalyst.[6] Such advancements aim to simplify the synthetic route, reduce the number of steps, and improve the overall efficiency of producing these important antibiotics.

Experimental Protocols

Representative Protocol for Purification of this compound

This protocol is a generalized representation based on published methods for the isolation of thienamycin and may require significant optimization for a specific process. All steps should be performed at low temperatures (e.g., 4°C) where possible.

  • Initial Capture (Cation Exchange Chromatography):

    • Column: Dowex 50 (or equivalent strong cation exchanger), pre-equilibrated with a suitable buffer at a slightly acidic pH (e.g., pH 6.5).

    • Loading: Load the crude thienamycin solution onto the column at a slow flow rate.

    • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

    • Elution: Elute the bound thienamycin with a buffer containing a moderate concentration of a suitable salt (e.g., ammonium acetate) or by increasing the pH.

  • Anion Exchange Chromatography:

    • Column: Dowex 1 (or equivalent strong anion exchanger), pre-equilibrated with a neutral buffer (e.g., pH 7.0).

    • Loading: The eluate from the cation exchange step is loaded onto the anion exchange column.

    • Washing: Wash the column with the equilibration buffer.

    • Elution: Elute the thienamycin using a salt gradient.

  • Gel Filtration Chromatography:

    • Column: Bio-Gel P2 (or equivalent size-exclusion resin).

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.0).

    • Purpose: To separate thienamycin from small molecule impurities and salts.

  • Final Polishing (Adsorption Chromatography):

    • Column: XAD-2 resin (or equivalent non-polar adsorbent).

    • Purpose: To remove remaining non-polar impurities.

  • Desalting and Lyophilization:

    • The purified thienamycin fractions are pooled, desalted (e.g., by another round of gel filtration or tangential flow filtration), and lyophilized to obtain the final product as a solid.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₆N₂O₄S[4]
Molecular Weight272.32 g/mol [5]
AppearanceZwitterionic solid[4]
UV Absorption (λmax)297 nm[4]
StabilityUnstable in concentrated solutions and solid state; sensitive to hydrolysis above pH 8[1][2][3]

Visualizations

thienamycin_synthesis_workflow cluster_precursors Key Precursors cluster_synthesis Core Synthesis cluster_final_steps Final Steps chiral_pool Chiral Starting Material (e.g., L-Aspartic Acid) azetidinone Formation of Azetidinone Intermediate chiral_pool->azetidinone reagents Acyclic Precursors reagents->azetidinone bicyclization Bicyclization to Carbapenem Core azetidinone->bicyclization side_chain Side Chain Introduction (Stereoselective) bicyclization->side_chain deprotection Deprotection side_chain->deprotection purification Purification deprotection->purification final_product This compound purification->final_product

Caption: Generalized workflow for the total synthesis of this compound.

stability_troubleshooting start Low Yield or Product Degradation check_ph Is pH maintained between 6.5 and 7.5? start->check_ph check_temp Are reactions and workup performed at low temp? check_ph->check_temp Yes adjust_ph Adjust pH with appropriate buffers check_ph->adjust_ph No check_conc Are concentrations kept as low as feasible? check_temp->check_conc Yes implement_cooling Implement cooling protocols for all stages check_temp->implement_cooling No check_nucleophiles Are nucleophilic reagents/impurities absent? check_conc->check_nucleophiles Yes dilute_streams Dilute reaction mixtures and product streams check_conc->dilute_streams No purify_reagents Purify reagents and solvents check_nucleophiles->purify_reagents No solution Stability Improved check_nucleophiles->solution Yes adjust_ph->check_temp implement_cooling->check_conc dilute_streams->check_nucleophiles purify_reagents->solution

Caption: Troubleshooting decision tree for this compound instability.

stereochemistry_challenges thienamycin This compound c5_c6 C5-C6 Stereocenter (trans configuration) thienamycin->c5_c6 Key Stereocenter 1 c8 C8 Stereocenter ((R)-hydroxyethyl side chain) thienamycin->c8 Key Stereocenter 2 solution_c5_c6 Control via: - Diastereoselective cyclization - Choice of precursors c5_c6->solution_c5_c6 solution_c8 Control via: - Asymmetric reduction - Chiral catalysts c8->solution_c8

Caption: Key stereochemical challenges in this compound synthesis.

References

Technical Support Center: (+)-Thienamycin Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing (+)-Thienamycin formulations for experimental use. Find answers to frequently asked questions, troubleshoot common stability issues, and access detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable?

A1: this compound's instability is inherent to its chemical structure. The strained β-lactam ring is highly susceptible to hydrolysis, especially under neutral to alkaline conditions (pH > 7).[1][2][3] Additionally, its primary amine can react with other thienamycin molecules, leading to dimerization and inactivation, particularly in concentrated solutions.[1][2]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway is the hydrolysis of the β-lactam ring. This process is accelerated at pH values above 8.[2][3] The molecule is also sensitive to nucleophilic attack from compounds like cysteine or even another thienamycin molecule.[2]

Q3: What is Imipenem, and how does its stability compare to this compound?

A3: Imipenem (N-formimidoyl thienamycin) is a crystalline derivative of thienamycin designed for improved chemical stability.[4][5][6] This modification makes it more suitable for formulation and administration than the parent compound.[4] While more stable, imipenem is still susceptible to degradation, particularly by renal enzymes.[4][7][8]

Q4: What is the role of cilastatin in imipenem formulations?

A4: Cilastatin is an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[4][8] DHP-I is responsible for the metabolic degradation of imipenem in the kidneys.[7][8] By co-administering cilastatin with imipenem, the enzymatic breakdown of imipenem is prevented, leading to higher urinary concentrations and improved efficacy.[4][6][8]

Q5: What are the ideal storage conditions for this compound or Imipenem stock solutions?

A5: Due to their instability in solution, it is recommended to prepare stock solutions fresh whenever possible. If short-term storage is necessary, solutions should be kept at low temperatures (e.g., -70°C) to minimize degradation.[9] The choice of buffer and pH is also critical; slightly acidic to neutral pH is generally preferred to slow hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of antibacterial activity in my thienamycin solution. - Hydrolysis: The pH of your solution may be too high (alkaline).- High Concentration: Dimerization may be occurring in concentrated stock solutions.- Prepare solutions in a buffer with a pH between 6.0 and 7.0.- Prepare fresh solutions before each experiment and use them promptly.- If preparing a stock, dilute it to the working concentration immediately before use.
Inconsistent results in cell-based assays. - Degradation during incubation: Thienamycin may be degrading over the course of a long incubation period at 37°C.- Minimize the duration of experiments where possible.- Consider performing a time-course experiment to assess the stability of thienamycin under your specific assay conditions.- Include a freshly prepared thienamycin control in each experiment.
Low recovery of imipenem in in vivo studies (animal models). - Renal metabolism: Dehydropeptidase-I (DHP-I) in the animal's kidneys is likely metabolizing the imipenem.[4][7]- Co-administer imipenem with a DHP-I inhibitor like cilastatin.[4][6][8] The ratio of imipenem to cilastatin is typically 1:1.[8]
Precipitate formation in my stock solution. - Poor solubility at buffer pH. - Use of inappropriate solvent. - Ensure the buffer system is appropriate for the desired concentration.- For analytical purposes, a morpholine buffer with ethylene glycol has been used as a stabilizer for imipenem.[10]

Data on Stabilizing Agents

The primary strategy for stabilizing this compound has been chemical modification to create imipenem and co-formulation with the enzyme inhibitor cilastatin. The following table summarizes the stability of imipenem under various conditions.

CompoundConditionStabilizer/Co-formulantHalf-life (t½)Reference
ImipenemAqueous BufferMorpholine buffer-ethylene glycolData not specified, but used for optimized stability in HPLC sample prep.[10]
ImipenemIn vivo (human)Cilastatin (DHP-I inhibitor)Prevents rapid renal metabolism, significantly increasing urinary recovery.[4][8]

Further quantitative data on the half-life of this compound and Imipenem in various buffers and temperatures is limited in the provided search results. Researchers should perform stability studies under their specific experimental conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Imipenem Stability Testing

This protocol is adapted from methods described for the analysis of imipenem in biological fluids.[10]

1. Objective: To determine the concentration of imipenem over time in a given formulation to assess its stability.

2. Materials:

  • Imipenem standard
  • Acetonitrile (HPLC grade)
  • Borate buffer (pH can be adjusted as needed for the experiment)
  • Reversed-phase C18 analytical column
  • HPLC system with UV detector

3. Sample Preparation:

  • Prepare the imipenem formulation at the desired concentration in the test buffer.
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
  • If the sample contains proteins (e.g., plasma), deproteinate by adding a suitable agent (e.g., acetonitrile), centrifuge, and collect the supernatant.
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase: A mixture of borate buffer and an organic modifier like acetonitrile. The exact ratio should be optimized for good peak separation.
  • Flow Rate: Typically 1.0 mL/min.
  • Column: Reversed-phase C18 column.
  • Detection: UV detection at 313 nm.[10]
  • Injection Volume: 20 µL.

5. Data Analysis:

  • Generate a standard curve using known concentrations of a freshly prepared imipenem standard.
  • Quantify the imipenem concentration in each sample by comparing its peak area to the standard curve.
  • Plot the concentration of imipenem versus time to determine the degradation kinetics.

Visualizations

Thienamycin This compound Hydrolysis Hydrolysis (pH > 7) Thienamycin->Hydrolysis β-lactam ring opening Dimerization Dimerization (High Concentration) Thienamycin->Dimerization Nucleophilic attack Enzymatic Enzymatic Degradation (Dehydropeptidase-I) Thienamycin->Enzymatic Inactive Inactive Products Hydrolysis->Inactive Dimerization->Inactive Enzymatic->Inactive

Caption: Major degradation pathways for this compound.

cluster_workflow Stability Study Workflow A Prepare Thienamycin Formulation B Incubate under Test Conditions (e.g., 37°C, specific pH) A->B C Withdraw Aliquots at Time Points (t=0, 1, 2, 4... hrs) B->C D Sample Preparation (e.g., Deproteination, Filtration) C->D E HPLC Analysis D->E F Quantify Remaining Thienamycin E->F G Determine Degradation Rate / Half-life F->G

Caption: Experimental workflow for a thienamycin stability study.

Imipenem Imipenem DHP1 Dehydropeptidase-I (in Kidney) Imipenem->DHP1 Metabolism Metabolites Inactive Metabolites DHP1->Metabolites Cilastatin Cilastatin Cilastatin->DHP1 Inhibition

Caption: Mechanism of Imipenem stabilization by Cilastatin.

References

Technical Support Center: Addressing the Rapid In vivo Metabolism of (+)-Thienamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo metabolism of (+)-Thienamycin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism responsible for the rapid in vivo metabolism of early this compound derivatives like imipenem?

A1: The primary mechanism is the enzymatic hydrolysis of the β-lactam ring by a renal enzyme called dehydropeptidase-I (DHP-I).[1][2] DHP-I is located on the brush border of the proximal renal tubules and is responsible for the rapid degradation of these antibiotics, leading to low urinary concentrations of the active drug.[2]

Q2: How has the issue of DHP-I-mediated metabolism been addressed in clinically used carbapenems?

A2: There are two main strategies. The first, employed for imipenem, is the co-administration of a DHP-I inhibitor, cilastatin.[2] Cilastatin competitively inhibits DHP-I, thereby preventing the metabolism of imipenem and increasing its urinary concentration and recovery.[2] The second strategy, used in newer carbapenems like meropenem and ertapenem, involves a structural modification—the addition of a 1β-methyl group—which confers stability against DHP-I hydrolysis.

Q3: Are all carbapenems equally susceptible to DHP-I?

A3: No. Early carbapenems, such as thienamycin and imipenem, are highly susceptible. Newer carbapenems, including meropenem, ertapenem, and doripenem, are significantly more stable due to their chemical structure, specifically the presence of a 1β-methyl group, and therefore do not require co-administration with a DHP-I inhibitor.

Q4: What are the consequences of rapid metabolism by DHP-I for this compound derivatives?

A4: The primary consequence is a significant reduction in the urinary concentration of the active antibiotic, which can compromise efficacy in treating urinary tract infections.[2] Additionally, the metabolites of some carbapenems, like imipenem, have been associated with nephrotoxicity at high concentrations, although this is mitigated by co-administration with cilastatin.[3]

Q5: Where can I obtain purified renal dehydropeptidase-I for my in vitro studies?

A5: Purified DHP-I from various species (e.g., human, porcine, rabbit) can be commercially sourced from specialized biochemical suppliers. Alternatively, it can be isolated and purified from renal cortex tissue following established laboratory protocols.

Troubleshooting Guides

In Vitro Metabolic Stability Assays

Q: My in vitro metabolic stability results for a novel thienamycin derivative are highly variable between experiments. What could be the cause?

A: Several factors can contribute to variability:

  • Compound Instability: Thienamycin derivatives can be inherently unstable in aqueous solutions. Ensure you are using freshly prepared solutions and consider the pH of your buffer system, as carbapenems are susceptible to hydrolysis at both acidic and alkaline pH.

  • Microsome Quality: The metabolic activity of kidney microsomes can vary between batches and can decrease with improper storage. Use a positive control with known metabolic lability (e.g., imipenem) to ensure your microsomes are active.

  • Cofactor Degradation: Ensure the NADPH solution is freshly prepared and kept on ice, as it is prone to degradation.

  • Inconsistent Quenching: The timing and efficiency of the reaction quenching step are critical. Ensure rapid and consistent quenching (e.g., with cold acetonitrile) at each time point.

Q: I am not observing any metabolism of my positive control (imipenem) in my kidney microsome assay. What should I check?

A:

  • Cofactor Presence: Confirm that NADPH was added to the reaction mixture. DHP-I is a metalloenzyme and does not require NADPH, but other metabolizing enzymes in the microsomes do. However, for a DHP-I specific assay, this might not be the issue.

  • Microsome Activity: Your kidney microsomes may be inactive. Test them with a substrate for a known high-activity enzyme present in kidney microsomes.

  • Assay Conditions: Verify the incubation temperature (should be 37°C) and pH of the buffer (typically around 7.4).

  • Analytical Method: Ensure your analytical method (e.g., HPLC-UV) is sensitive and specific enough to detect the disappearance of the parent compound and the appearance of metabolites.

In Vivo Pharmacokinetic Studies

Q: The plasma concentrations of my novel thienamycin derivative are much lower than predicted from in vitro data. What are the potential reasons?

A:

  • Rapid Metabolism: Your compound may be more rapidly metabolized in vivo than in the in vitro system. Consider the possibility of other metabolic pathways or transporters not accounted for in your in vitro model.

  • Poor Bioavailability: If administered orally, the compound may have low absorption from the gastrointestinal tract.

  • High Volume of Distribution: The compound may be extensively distributed into tissues, resulting in lower plasma concentrations.

  • Active Renal Secretion: The compound might be actively secreted by renal transporters, leading to rapid elimination.

Q: I am observing significant nephrotoxicity in my animal studies with a new thienamycin derivative. What could be the cause and how can I mitigate it?

A:

  • DHP-I Mediated Metabolism: The nephrotoxicity could be due to the accumulation of a toxic metabolite formed by DHP-I.

  • Mitigation Strategy: Co-administer a DHP-I inhibitor like cilastatin. This can help determine if the toxicity is metabolite-driven. If toxicity is reduced, it suggests DHP-I is involved. It is also possible that the parent compound itself is nephrotoxic at high renal concentrations.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Selected Carbapenems in Humans

ParameterImipenem (with Cilastatin)MeropenemErtapenem
Half-life (t½) (hours) ~1~1~4[4]
Protein Binding (%) ~20~2~95
Volume of Distribution (Vd) (L) 15-2015-2030
Renal Clearance (% of dose) ~70~70~80
Metabolism by DHP-I High (inhibited by cilastatin)LowLow

Table 2: Kinetic Parameters for the Hydrolysis of Carbapenems by Human Renal Dehydropeptidase-I

CarbapenemKm (µM)Vmax (nmol/min/mg)Vmax/Km
Imipenem 16010006.25
Meropenem 2506002.40
DA-1131 3504801.37

Data adapted from published literature. Actual values may vary depending on the specific study conditions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Kidney Microsomes

Objective: To determine the in vitro metabolic stability of a this compound derivative in the presence of kidney microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kidney microsomes (from the desired species, e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control (e.g., Imipenem)

  • Negative control (a metabolically stable compound)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS or HPLC-UV for analysis

Procedure:

  • Prepare the incubation mixture by adding kidney microsomes to the phosphate buffer to a final concentration of 0.5 mg/mL.

  • Add the test compound to the incubation mixture to a final concentration of 1 µM. Include wells for the positive and negative controls.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS or HPLC-UV to determine the concentration of the parent compound remaining at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Dehydropeptidase-I (DHP-I) Inhibition Assay

Objective: To determine the inhibitory potential (IC50 or Ki) of a compound against DHP-I.

Materials:

  • Purified DHP-I enzyme

  • DHP-I substrate (e.g., Imipenem or a chromogenic/fluorogenic substrate)

  • Test inhibitor compound at various concentrations

  • Positive control inhibitor (e.g., Cilastatin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plate (UV-transparent if using a spectrophotometric assay)

  • Spectrophotometer or HPLC-UV

Procedure:

  • Prepare serial dilutions of the test inhibitor and the positive control (cilastatin).

  • In a 96-well plate, add the assay buffer, DHP-I enzyme, and the inhibitor at different concentrations.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the DHP-I substrate.

  • Monitor the rate of substrate hydrolysis over time by measuring the change in absorbance (if using a chromogenic substrate) or by quantifying the remaining substrate at a specific time point using HPLC-UV.

  • Plot the enzyme activity (or percent inhibition) against the inhibitor concentration.

  • Calculate the IC50 value from the dose-response curve.

  • To determine the Ki, repeat the experiment with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).[5]

Visualizations

G cluster_0 Renal Proximal Tubule Cell Thienamycin_Derivative This compound Derivative (in circulation) DHP_I Dehydropeptidase-I (DHP-I) (Brush Border Enzyme) Thienamycin_Derivative->DHP_I Hydrolysis of β-lactam ring Excretion Renal Excretion (Active Drug) Thienamycin_Derivative->Excretion Reduced Metabolite Inactive/Nephrotoxic Metabolite DHP_I->Metabolite

Caption: Metabolic pathway of this compound derivatives in the kidney.

G cluster_0 Experimental Workflow Start Prepare Kidney Microsomes & Test Compound Incubate Incubate at 37°C with NADPH Start->Incubate Sample Collect Samples at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (e.g., cold Acetonitrile) Sample->Quench Analyze Analyze by LC-MS/MS or HPLC-UV Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

G cluster_0 Troubleshooting Logic Problem Inconsistent Metabolic Stability Results Check1 Is the Positive Control Metabolizing? Problem->Check1 Check2 Are Compound Solutions Freshly Prepared? Check1->Check2 Yes Solution1 Check Microsome Activity and Assay Conditions Check1->Solution1 No Check3 Is NADPH Solution Fresh? Check2->Check3 Yes Solution2 Address Compound Instability in Buffer Check2->Solution2 No Solution3 Prepare Fresh Cofactor Check3->Solution3 No

Caption: Logic diagram for troubleshooting inconsistent results.

References

process improvements for the synthesis of the carbapenem nucleus

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the carbapenem nucleus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this critical antibiotic core.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of the carbapenem nucleus, presented in a question-and-answer format.

Issue 1: Low Yield in β-Lactam Ring Formation (Staudinger Cycloaddition)

Question: My Staudinger [2+2] cycloaddition of a ketene and an imine is resulting in a low yield of the desired β-lactam. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Staudinger reaction can stem from several factors, primarily related to the stability of the ketene intermediate and the reaction conditions. Here are some common causes and troubleshooting steps:

  • Ketene Polymerization: Ketenes, especially those other than the relatively stable diphenylketene, are prone to polymerization.[1] It is crucial to generate the ketene in situ in the presence of the imine.

  • Reaction Conditions: The choice of solvent and base can significantly impact the reaction. Non-polar solvents often favor the desired cycloaddition. The base used for the dehydrohalogenation of the acid chloride to form the ketene should be carefully selected. A stoichiometric amount of a non-nucleophilic base, like a proton sponge, is often used with a catalytic amount of a chiral amine for asymmetric synthesis.[1]

  • Substituent Effects: The electronic properties of the substituents on both the ketene and the imine influence the rate of ring closure of the zwitterionic intermediate. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure.[1]

Issue 2: Poor Diastereoselectivity in β-Lactam Formation

Question: I am observing a poor ratio of cis to trans diastereomers in my β-lactam product. How can I control the stereochemistry of the Staudinger reaction?

Answer: The stereochemical outcome of the Staudinger synthesis is determined by the competition between the direct ring closure and the isomerization of the zwitterionic intermediate.[1] The following factors can be adjusted to influence the diastereoselectivity:

  • Imine Geometry: Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[2]

  • Substituent Electronic Effects:

    • To favor cis isomers: Use ketenes with strong electron-donating substituents and imines with electron-withdrawing substituents. This combination accelerates the direct ring closure before isomerization can occur.[1][2]

    • To favor trans isomers: Use ketenes with strong electron-withdrawing substituents and imines with electron-donating substituents. This slows down the ring closure, allowing for isomerization to the thermodynamically more stable intermediate that leads to the trans product.[1][2]

  • Solvent and Temperature: The reaction conditions can influence the lifetime of the zwitterionic intermediate. Experimenting with different solvents and lowering the reaction temperature can sometimes improve diastereoselectivity.

Issue 3: Formation of Byproducts in Rhodium-Catalyzed C-H Insertion

Question: During the intramolecular C-H insertion reaction catalyzed by a rhodium catalyst to form the second ring of the carbapenem nucleus, I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

Answer: Rhodium-catalyzed C-H insertion using diazo compounds is a powerful method for forming the bicyclic carbapenem core. However, several side reactions can occur:

  • β-Hydride Elimination: If the carbene precursor has an alkyl group with a β-hydrogen, β-hydride elimination can occur, leading to the formation of an alkene.[3] The choice of rhodium catalyst and ligands can sometimes suppress this side reaction.

  • Imine Formation: Under certain conditions, β-hydride elimination can also lead to the formation of an imine as a byproduct.[3]

  • Carbene Dimerization: The carbene intermediate can dimerize to form an alkene.[3] This is more likely to happen if the desired intramolecular insertion is slow.

  • Azine Formation: If the insertion reaction is slow, the diazo compound can react with the metal carbene to form an azine. This can often be suppressed by using a slow addition of the diazo compound to the catalyst solution.[3]

To minimize these byproducts, it is important to optimize the reaction conditions, including the choice of catalyst, solvent, temperature, and the rate of addition of the diazo compound.

Issue 4: Difficulty with Deprotection of Carboxyl Protecting Groups

Question: I am having trouble removing the p-nitrobenzyl (PNB) ester protecting group from my carbapenem intermediate without degrading the β-lactam ring. What are the recommended procedures and troubleshooting tips?

Answer: The p-nitrobenzyl (PNB) ester is a common protecting group for the carboxylic acid functionality in carbapenem synthesis due to its stability. However, its removal requires specific conditions to avoid degradation of the sensitive β-lactam nucleus.

  • Hydrogenolysis: The most common method for PNB deprotection is palladium-catalyzed hydrogenolysis.[4]

    • Catalyst: Prereduced metal catalysts can lead to lower levels of solubilized metal in the product.[4]

    • pH Control: Maintaining the pH between 6.5 and 8.5 is crucial to minimize degradation of the carbapenem product. Adjusting the pH to below 6 before filtering the catalyst can lead to product degradation.[4]

  • Alternative Protecting Groups: If PNB deprotection proves to be consistently problematic, consider using an allyl ester protecting group. Allyl esters can be removed under mild conditions using a palladium catalyst.

Issue 5: Hydrolysis of the β-Lactam Ring

Question: I am observing hydrolysis of the β-lactam ring, especially during workup and purification. How can I prevent this?

Answer: The β-lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions.

  • pH Control: Throughout the synthesis, and especially during aqueous workups and purification, it is critical to maintain a neutral or near-neutral pH. The pH range of 6.5 to 8.5 is generally considered safe for many carbapenem intermediates.[4]

  • Temperature: Perform workup and purification steps at low temperatures to minimize degradation.

  • Anhydrous Conditions: For steps that do not involve aqueous reagents, ensure that all solvents and reagents are strictly anhydrous, as trace amounts of water can lead to hydrolysis, especially in the presence of acids or bases.

Frequently Asked Questions (FAQs)

1. What are the most common methods for constructing the bicyclic carbapenem nucleus?

The two most prevalent strategies for constructing the carbapenem core are:

  • Staudinger Cycloaddition followed by Intramolecular Cyclization: This involves the [2+2] cycloaddition of a ketene and an imine to form the β-lactam ring, followed by an intramolecular reaction to form the second five-membered ring.[1][2]

  • Rhodium-Catalyzed Intramolecular C-H Insertion: This method utilizes a rhodium carbene, typically generated from a diazo compound, to perform an intramolecular C-H insertion reaction, forming the second ring onto a pre-existing β-lactam precursor.[3]

2. How do I choose the right protecting groups for my synthesis?

The choice of protecting groups is critical for a successful multi-step synthesis. For the carbapenem nucleus, you need to consider:

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Orthogonality: If you have multiple functional groups to protect, choose protecting groups that can be removed under different conditions without affecting each other.

  • Ease of Removal: The protecting groups must be removable under conditions that do not degrade the sensitive carbapenem core. Common protecting groups include p-nitrobenzyl (PNB) for the carboxylic acid and various silyl ethers for hydroxyl groups.

3. What are the key challenges in purifying carbapenem intermediates?

Purification of carbapenem intermediates can be challenging due to their polarity and potential instability.

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is often used for the purification of polar intermediates. Normal-phase chromatography on silica gel can also be employed, but care must be taken to avoid degradation on the acidic silica surface.

  • Crystallization: When possible, crystallization is an excellent method for obtaining highly pure material. The preparation of crystalline p-nitrobenzyl 2-formyl carbapenems has been reported.[5]

  • Hydrolysis: As mentioned in the troubleshooting section, maintaining a neutral pH and low temperature during purification is essential to prevent hydrolysis of the β-lactam ring.

4. Can the carbapenem core undergo rearrangements?

Yes, under certain conditions, the carbapenem core can undergo unexpected rearrangements. For example, an organocatalyzed domino reaction using proline has been shown to rearrange the carbapenem core into novel 1,4-diazepin-5-one scaffolds.[6][7] It is important to be aware of such potential side reactions, which can sometimes be favored by specific catalysts or reaction conditions.

Data Presentation

Table 1: Influence of Substituents on Diastereoselectivity of Staudinger Reaction

Ketene Substituent (at Cα)Imine Substituent (at N)Predominant ProductRationale
Electron-DonatingElectron-Withdrawingcis-β-LactamAccelerated direct ring closure of the zwitterionic intermediate.[1]
Electron-WithdrawingElectron-Donatingtrans-β-LactamSlower ring closure allows for isomerization to a more stable intermediate.[1]

Experimental Protocols

Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the imine (1.0 equiv) in an anhydrous, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv).

  • Slowly add a solution of the acid chloride (1.2 equiv) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol is a general guideline and should be optimized for specific substrates and catalysts.

  • To a solution of the diazo-β-lactam precursor (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane or dichloroethane) under an inert atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) until the diazo compound is consumed, as indicated by TLC or the cessation of nitrogen evolution.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bicyclic carbapenem nucleus.

Visualizations

experimental_workflow cluster_staudinger Staudinger Cycloaddition cluster_cyclization Intramolecular Cyclization start_staudinger Imine & Acid Chloride reaction_staudinger [2+2] Cycloaddition (Base, Solvent, Temp) start_staudinger->reaction_staudinger product_staudinger Monocyclic β-Lactam reaction_staudinger->product_staudinger start_cyclization Monocyclic β-Lactam product_staudinger->start_cyclization Purification & Derivatization reaction_cyclization Rh(II)-Catalyzed C-H Insertion start_cyclization->reaction_cyclization product_cyclization Bicyclic Carbapenem Nucleus reaction_cyclization->product_cyclization

Caption: Synthetic workflow for carbapenem nucleus construction.

troubleshooting_logic start Low Yield or Poor Selectivity q1 Which Step is Problematic? start->q1 staudinger Staudinger Cycloaddition q1->staudinger β-Lactam Formation cyclization Ring Closure q1->cyclization Bicyclic Formation sol_staudinger Check Ketene Stability Adjust Substituents Optimize Base/Solvent staudinger->sol_staudinger sol_cyclization Minimize Byproducts (β-hydride elimination, dimerization) Optimize Catalyst & Conditions cyclization->sol_cyclization

References

methods to enhance the shelf-life of (+)-Thienamycin for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the shelf-life of (+)-Thienamycin for laboratory use. Find answers to frequently asked questions, troubleshoot common stability issues, and follow detailed protocols for optimal handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound is a potent, naturally produced carbapenem antibiotic discovered in Streptomyces cattleya[1]. Its broad-spectrum activity against Gram-positive and Gram-negative bacteria makes it a significant compound for research[1]. However, its chemical structure, particularly the strained β-lactam ring, makes it highly susceptible to degradation. It is unstable in concentrated solutions, in the solid-state, and especially in the presence of water[1][2][3].

Key reasons for its instability include:

  • Hydrolysis: The β-lactam ring is sensitive to hydrolysis, particularly in solutions with a pH above 8[3][4][5].

  • Nucleophilic Attack: It is highly reactive with nucleophiles. This includes external nucleophiles like cysteine or hydroxylamine, and even its own primary amine side chain, which can lead to the formation of dimers at high concentrations[3][4][5].

Q2: What are the primary degradation pathways for Thienamycin?

A2: The primary degradation pathway involves the opening of the β-lactam ring. This can be initiated by hydrolysis (reaction with water) or by reaction with various nucleophiles. The diagram below illustrates the key factors that accelerate this degradation.

cluster_factors Degradation Factors cluster_thienamycin Compound cluster_degradation Result High pH (>8.0) High pH (>8.0) Degraded Thienamycin\n(Loss of Activity) Degraded Thienamycin (Loss of Activity) High pH (>8.0)->Degraded Thienamycin\n(Loss of Activity) Hydrolysis High Temperature High Temperature High Temperature->Degraded Thienamycin\n(Loss of Activity) Accelerates Reaction Nucleophiles Nucleophiles Nucleophiles->Degraded Thienamycin\n(Loss of Activity) Ring Opening High Concentration High Concentration High Concentration->Degraded Thienamycin\n(Loss of Activity) Dimerization Thienamycin Thienamycin

Caption: Key factors leading to the degradation of this compound.

Q3: How does Imipenem relate to Thienamycin? Can it be used as a substitute?

A3: Imipenem (N-formimidoyl thienamycin) is a more stable crystalline derivative of Thienamycin, developed specifically to overcome the stability issues of the parent compound[2][6]. While it retains and even improves upon the antibacterial properties of Thienamycin, it is important to note that it is a different molecule[2]. For experiments where the exact structure of this compound is not critical, Imipenem is often a more practical and stable alternative. However, if the research is specific to the natural compound, substitution is not appropriate.

Q4: What are the optimal storage conditions for Thienamycin?

A4: For any β-lactam antibiotic, temperature and hydration are critical factors.

  • Solid Form: Desiccated (powder) forms of antibiotics are significantly more stable than solutions[7]. Store solid Thienamycin in a tightly sealed container, protected from light, at -20°C or, ideally, -70°C for long-term storage[7][8].

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -70°C[7][8]. Storage at -10°C is considered unsuitable for many β-lactams[8].

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Rapid loss of antibiotic activity in my solution. Incorrect pH: The solution pH may be too high (alkaline). Thienamycin is particularly sensitive to hydrolysis above pH 8.[3][4][5]Buffer the solution to a slightly acidic or neutral pH (6.8-7.3). Some β-lactams show improved stability at pH 6.80[8].
High Storage Temperature: Storing solutions at 4°C, -10°C, or even -20°C may not be sufficient.Store aliquots at -70°C for maximum stability. Studies on β-lactams recommend -70°C for long-term storage of solutions[8][9].
Repeated Freeze-Thaw Cycles: Thawing and refreezing the entire stock solution for each use accelerates degradation.Prepare single-use aliquots from the stock solution to minimize freeze-thaw cycles[7].
High Concentration: Self-reaction (dimerization) can occur at high concentrations, leading to inactivation[4][5].Prepare stock solutions at a reasonable concentration (e.g., 10-50 mg/mL) and dilute to the final working concentration immediately before use.
Inconsistent results between experimental replicates. Solution Degradation During Experiment: Long experiments at room temperature or 37°C can lead to significant degradation.Prepare fresh dilutions of Thienamycin from a frozen stock for each experiment. If the experiment is lengthy, consider the stability of the antibiotic under your specific assay conditions (temperature, media).
Unexpected peaks appear in HPLC/LC-MS analysis. Degradation Products: The new peaks are likely degradation products, such as the hydrolyzed open-ring form of Thienamycin.Compare your chromatogram to a freshly prepared standard. Use HPLC methods designed to separate Thienamycin from its potential impurities and degradation products[10].

Data Summary: Stability of β-Lactam Antibiotics

While specific quantitative stability data for this compound is sparse, data for other β-lactams, particularly the closely related Imipenem, provides valuable guidance. The following table summarizes the general stability trends observed for β-lactam antibiotics under various laboratory conditions.

ConditionTemperaturepHGeneral Stability OutcomeSource
Long-Term Storage (Solutions) -70°C7.3Recommended for preserving activity for up to one year.[8]
-25°C7.3Suitable for up to 3 months for many, but not all, β-lactams.[8]
-10°C7.3Unsuitable. Rapid deterioration observed.[8]
4°C7.3Variable; moderately rapid deterioration for many β-lactams.[8]
Effect of pH (Solutions) Various6.8Some drugs appear more stable compared to higher pH, but endpoints may be harder to read in assays.[8]
Various> 8.0Unstable; rapid hydrolysis of the β-lactam ring.[3][4]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Thienamycin Stock Solution

This protocol outlines the recommended procedure for preparing and storing Thienamycin to maximize its shelf-life in solution.

start Start weigh 1. Weigh solid Thienamycin in a sterile environment. start->weigh prepare_buffer 2. Prepare a sterile, cold (4°C) buffer (e.g., 10 mM MES or MOPS, pH 6.8-7.2). weigh->prepare_buffer dissolve 3. Dissolve Thienamycin in the cold buffer to desired stock concentration (e.g., 10 mg/mL). prepare_buffer->dissolve filter 4. Sterilize the solution using a 0.22 µm syringe filter. dissolve->filter aliquot 5. Immediately dispense single-use aliquots into sterile, cryo-safe tubes. filter->aliquot store 6. Flash-freeze aliquots and store at -70°C, protected from light. aliquot->store end Ready for Use store->end start Loss of Activity Observed? check_solution Is the solution old or repeatedly thawed? start->check_solution Yes check_ph What is the pH of the solution/media? check_solution->check_ph No sol_yes Prepare fresh solution from solid & aliquot. check_solution->sol_yes Yes check_temp What was the storage temperature? check_ph->check_temp Neutral/Acidic ph_high Buffer solution/media to pH 6.8-7.3. check_ph->ph_high > 7.5 check_conc Is the stock concentration very high? check_temp->check_conc -70°C temp_bad Store all future aliquots at -70°C. check_temp->temp_bad > -70°C conc_high Lower stock concentration; dilute just before use. check_conc->conc_high Yes end Problem Resolved sol_yes->end ph_high->end temp_bad->end conc_high->end

References

optimization of reaction conditions for specific steps in (+)-Thienamycin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Thienamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of key reaction steps.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Asymmetric Reduction of β-Ketoester

Question: My asymmetric reduction of the β-ketoester precursor is resulting in low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer: Low enantiomeric excess in the asymmetric reduction step is a common challenge. Here are several factors to consider for optimization:

  • Chiral Reagent and Stoichiometry: The choice and amount of the chiral reagent are critical. For reductions using NaBH₄, D-tartaric acid is an effective and economical chiral auxiliary. Ensure the molar ratio of the chiral reagent to the substrate is optimized. A slight excess of the chiral reagent can sometimes improve enantioselectivity.[1]

  • Temperature: Perform the reaction at low temperatures (e.g., -20°C to 0°C) to enhance stereoselectivity. Lower temperatures generally favor the desired stereoisomer by increasing the energy difference between the diastereomeric transition states.

  • Solvent System: The solvent can significantly influence the outcome. A mixture of THF and methanol is commonly used. The polarity and coordinating ability of the solvent can affect the conformation of the substrate-reagent complex. Experiment with different solvent ratios to find the optimal conditions.

  • Rate of Addition: Slow, dropwise addition of the reducing agent to the solution of the substrate and chiral reagent can improve enantioselectivity by maintaining a low concentration of the achiral reducing species.

Question: The yield of my asymmetric reduction is consistently low. What are the potential causes and solutions?

Answer: Low yields can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature after an initial low-temperature period.

  • Side Reactions: Competing side reactions, such as elimination, can reduce the yield.[2] High reaction temperatures can promote these pathways. Maintaining a low temperature is crucial.

  • Work-up Procedure: Ensure the work-up procedure is optimized to minimize product loss. Acidic or basic conditions during work-up can potentially degrade the product. A carefully controlled pH during extraction is important.

  • Purification: The desired alcohol product may be volatile or prone to degradation on silica gel. Consider using a less acidic stationary phase for chromatography or alternative purification methods like crystallization if possible.

Diastereoselective Aldol Addition

Question: The diastereoselectivity of my aldol addition to form the hydroxyethyl side chain is poor, or I am obtaining the wrong diastereomer. What can I do?

Answer: Achieving the correct diastereoselectivity in the aldol addition is a pivotal step. If you are facing issues, consider the following:

  • Base and Enolate Formation: The choice of base for enolate formation is critical. Lithium hexamethyldisilazide (LiHMDS) is a common choice.[1] The temperature at which the enolate is formed and reacted with the aldehyde must be strictly controlled, typically at -78°C, to ensure kinetic control and prevent enolate equilibration.

  • Chelation Control: The stereochemical outcome of aldol reactions can often be rationalized and controlled by chelation. The use of Lewis acidic metal ions can favor the formation of a six-membered ring transition state, leading to a specific diastereomer.

  • Substrate Control: The steric bulk of the protecting groups on the β-lactam core and the aldehyde can influence the facial selectivity of the addition.

  • Corrective Strategy (Oxidation-Reduction): If the undesired diastereomer is consistently formed, a corrective strategy can be employed. This involves oxidizing the newly formed secondary alcohol to the corresponding ketone using a mild oxidant like Dess-Martin periodinane, followed by a stereoselective reduction. For this reduction, samarium(II) iodide (SmI₂) has been shown to be effective in favoring the thermodynamically more stable, desired diastereomer.[1]

Question: I am observing significant amounts of self-condensation or other side products in my aldol reaction. How can I minimize these?

Answer: The formation of side products is often related to the reaction conditions:

  • Slow Aldehyde Addition: Add the aldehyde slowly to the pre-formed enolate at low temperature. This ensures that the aldehyde is consumed as it is added, minimizing its concentration and reducing the likelihood of side reactions.

  • Enolate Stability: Ensure the enolate is formed completely and is stable under the reaction conditions. The presence of excess base or reactive impurities can lead to undesired reactions.

  • Purity of Reagents: Use freshly distilled aldehyde and ensure all reagents and solvents are anhydrous. Water can quench the enolate and lead to side reactions.

β-Lactam Ring Formation

Question: The yield of my intramolecular SN2 reaction to form the β-lactam ring is low. What are the key parameters to optimize?

Answer: The formation of the strained four-membered β-lactam ring can be challenging. Key optimization parameters include:

  • Leaving Group: A good leaving group on the hydroxyl-bearing side chain is essential. Mesylates (Ms) or tosylates (Ts) are commonly used. Ensure the mesylation or tosylation of the alcohol precursor goes to completion.

  • Base: A non-nucleophilic base is required to deprotonate the nitrogen without competing in the SN2 reaction. Potassium carbonate (K₂CO₃) is a suitable choice.[1] The strength and steric hindrance of the base can be varied.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to facilitate the SN2 reaction.

  • Concentration: The reaction should be run under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Question: I am having trouble with the purification of the β-lactam product. What are some common issues and solutions?

Answer: β-lactam intermediates can be sensitive and require careful handling during purification:

  • Stability: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[3] Maintain neutral pH during work-up and chromatography.

  • Chromatography: Use a neutral stationary phase like deactivated silica gel or alumina for column chromatography to avoid degradation.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method that avoids potential issues with chromatography.

Data Presentation

Table 1: Optimization of Asymmetric Reduction of β-Ketoester
EntryReducing AgentChiral AuxiliarySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1NaBH₄D-Tartaric AcidTHF/MeOH-207885[1]
2NaBH₄(R)-BINAL-HTHF-78>90>95
3K-Selectride®NoneTHF-78~70<10
4L-Selectride®NoneTHF-78~75<10

Note: Data for entries 2-4 are representative examples from literature on similar substrates and may require optimization for specific thienamycin precursors.

Table 2: Optimization of Diastereoselective Aldol Addition
EntryBaseLewis Acid AdditiveSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1LiHMDSNoneTHF-78>95:5 (undesired)[1]60[1]
2LDAZnCl₂THF-7885:1570
3LHMDSMgBr₂·OEt₂THF/CH₂Cl₂-7890:1065
4DBUNoneCH₂Cl₂-2050:5040

Note: Data for entries 2-4 are representative and intended to show trends. Optimal conditions must be determined empirically.

Experimental Protocols

Key Experiment 1: Asymmetric Reduction of β-Ketoester

Objective: To stereoselectively reduce the β-ketoester to the corresponding β-hydroxy ester with high enantiomeric excess.

Materials:

  • β-Ketoester precursor

  • Sodium borohydride (NaBH₄)

  • D-(-)-Tartaric acid

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of D-(-)-tartaric acid (1.2 equiv.) in anhydrous THF and anhydrous MeOH at 0°C, add NaBH₄ (1.5 equiv.) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Cool the mixture to -20°C and add a solution of the β-ketoester (1.0 equiv.) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -20°C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -20°C.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Diastereoselective Aldol Addition and Corrective Oxidation/Reduction

Objective: To introduce the hydroxyethyl side chain via an aldol addition and correct the stereochemistry if necessary.

Part A: Aldol Addition

  • To a solution of the β-lactam precursor (1.0 equiv.) in anhydrous THF at -78°C, add LiHMDS (1.1 equiv., 1.0 M in THF) dropwise.

  • Stir the resulting enolate solution at -78°C for 30 minutes.

  • Add freshly distilled acetaldehyde (1.5 equiv.) dropwise.

  • Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to -40°C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Analyze the diastereomeric ratio by ¹H NMR or HPLC.

Part B: Corrective Oxidation-Reduction (if the wrong diastereomer is obtained)

  • Oxidation: To a solution of the aldol product (1.0 equiv.) in anhydrous CH₂Cl₂ at 0°C, add Dess-Martin periodinane (1.5 equiv.). Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂, wash with brine, dry, and concentrate to obtain the crude ketone.

  • Reduction: To a solution of the crude ketone (1.0 equiv.) in anhydrous THF at -78°C, add a solution of samarium(II) iodide (SmI₂) (2.5 equiv., 0.1 M in THF) dropwise until a deep blue color persists. Stir for 30 minutes at -78°C. Quench with saturated aqueous potassium sodium tartrate solution. Extract with EtOAc, wash with brine, dry, and concentrate. Purify by column chromatography.[1]

Visualizations

experimental_workflow cluster_asymmetric_reduction Asymmetric Reduction cluster_aldol_addition Aldol Addition cluster_correction Stereochemical Correction start_ar β-Ketoester reagents_ar NaBH4, D-Tartaric Acid THF/MeOH, -20°C start_ar->reagents_ar 1. product_ar β-Hydroxy Ester reagents_ar->product_ar 2. start_aa β-Lactam Precursor product_ar->start_aa Further Steps reagents_aa 1. LiHMDS, THF, -78°C 2. Acetaldehyde start_aa->reagents_aa 3. product_aa Aldol Adduct reagents_aa->product_aa 4. oxidation Dess-Martin Oxidation product_aa->oxidation 5. (If wrong stereochem) ketone β-Keto-β-Lactam oxidation->ketone reduction SmI2 Reduction final_product Desired Diastereomer reduction->final_product ketone->reduction 6.

Caption: Key steps in the synthesis of a this compound precursor.

troubleshooting_aldol cluster_causes Potential Causes cluster_solutions Solutions problem Poor Diastereoselectivity in Aldol Addition cause1 Incorrect Temperature Control problem->cause1 cause2 Wrong Choice of Base/Solvent problem->cause2 cause3 Impure Reagents problem->cause3 solution4 Implement corrective Oxidation-Reduction sequence problem->solution4 Alternative Strategy solution1 Maintain -78°C strictly cause1->solution1 solution2 Screen different bases (e.g., LDA, KHMDS) and solvents cause2->solution2 solution3 Use freshly distilled aldehyde and anhydrous solvents cause3->solution3

References

Technical Support Center: Mitigating Nephrotoxicity of Early Carbapenem Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the nephrotoxicity associated with early carbapenem compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary early carbapenem compounds that exhibit nephrotoxicity?

The most notable early carbapenem compounds associated with nephrotoxicity are imipenem and panipenem.[1][2] When administered alone, these antibiotics can cause damage to the renal tubules.[1][2]

Q2: What is the primary strategy to reduce the nephrotoxicity of imipenem and panipenem?

The primary strategy is the co-administration of a renal dehydropeptidase-I (DHP-I) inhibitor. For imipenem, this inhibitor is cilastatin, and for panipenem, it is betamipron.[1][3] This combination approach has been shown to significantly reduce the incidence of kidney injury.

Q3: How do DHP-I inhibitors mitigate the nephrotoxicity of early carbapenems?

DHP-I inhibitors protect the kidneys through a dual mechanism:

  • Inhibition of DHP-I: DHP-I is an enzyme located on the brush border of renal proximal tubule cells that metabolizes early carbapenems into nephrotoxic metabolites. Cilastatin and betamipron inhibit this enzyme, preventing the formation of these harmful byproducts.

  • Inhibition of Organic Anion Transporters (OATs): These inhibitors also block the uptake of carbapenems into the renal tubular cells by inhibiting organic anion transporters (OATs).[4] This reduction in intracellular accumulation of the drug minimizes direct cellular damage.[4]

Q4: What are the key biomarkers to monitor for carbapenem-induced nephrotoxicity in pre-clinical studies?

The key biomarkers for monitoring kidney function and detecting nephrotoxicity include:

  • Blood Urea Nitrogen (BUN): An elevated BUN level can indicate decreased kidney function.

  • Serum Creatinine (SCr): Increased serum creatinine is a primary indicator of impaired kidney function.

  • Urine Protein: The presence of excessive protein in the urine (proteinuria) can be a sign of kidney damage.

Histopathological examination of kidney tissue is also crucial to assess for structural damage such as tubular necrosis.

Troubleshooting Guides

Problem: Inconsistent or unexpected levels of nephrotoxicity in animal models treated with imipenem or panipenem.

  • Possible Cause 1: Variability in DHP-I inhibitor co-administration.

    • Troubleshooting Step: Ensure the correct ratio of the carbapenem to the DHP-I inhibitor is being administered. For imipenem, a 1:1 ratio with cilastatin is standard. For panipenem, a 1:1 ratio with betamipron has been shown to be effective.[3] Verify the formulation and administration protocol to ensure consistent delivery of both compounds.

  • Possible Cause 2: Animal model selection.

    • Troubleshooting Step: Rabbits are known to be more sensitive to the nephrotoxic effects of carbapenems compared to other laboratory animals.[1] If using other models, the nephrotoxic effects may be less pronounced. Consider the species-specific differences in drug metabolism and renal handling.

  • Possible Cause 3: Dehydration of animal subjects.

    • Troubleshooting Step: Ensure animals are adequately hydrated. Dehydration can exacerbate kidney injury. Monitor water intake and consider providing supplemental fluids if necessary.

Problem: Difficulty in assessing the extent of renal protection in cell-based assays.

  • Possible Cause 1: Inappropriate cell line.

    • Troubleshooting Step: Utilize renal proximal tubule cell lines that express the relevant organic anion transporters (OATs) to accurately model the uptake of carbapenems.

  • Possible Cause 2: Insensitive viability assay.

    • Troubleshooting Step: Employ a sensitive and validated cell viability assay, such as the MTT assay, to quantify cytotoxicity. Ensure appropriate controls and a sufficient range of drug concentrations are tested.

Quantitative Data

The following tables summarize the quantitative data on the mitigating effects of cilastatin and betamipron on carbapenem-induced nephrotoxicity.

Table 1: Effect of Cilastatin on Imipenem-Induced Nephrotoxicity in Rabbits

Treatment GroupSerum Creatinine (mg/dL) at 48hBlood Urea Nitrogen (BUN) (mg/dL) at 48hUrine Protein (mg/24h) at 48h
Control (Vehicle)~0.8~15~20
Imipenem (200 mg/kg)~2.5~50~100
Imipenem (200 mg/kg) + Cilastatin (200 mg/kg)~1.0~20~30

Data are approximate values derived from graphical representations in the cited study.[4]

Table 2: Clinical Outcomes of Imipenem-Cilastatin Co-administration in Humans (Meta-analysis)

OutcomeImipenem-Cilastatin GroupComparator GroupRisk Ratio (95% CI)
Acute Kidney Injury (AKI)Lower IncidenceHigher Incidence0.52 (0.40 - 0.67)
OutcomeWeighted Mean Difference in Serum Creatinine (mg/dL) (95% CI)
Imipenem-Cilastatin vs. Comparator-0.14 (-0.21 to -0.07)

Data from a systematic review and meta-analysis of clinical studies.

Experimental Protocols

1. In Vivo Assessment of Imipenem-Induced Nephrotoxicity in Rabbits

  • Animal Model: Male New Zealand White rabbits.

  • Drug Administration:

    • Control group: Intravenous (i.v.) administration of saline.

    • Imipenem group: i.v. administration of imipenem (200 mg/kg).

    • Imipenem + Cilastatin group: i.v. administration of imipenem (200 mg/kg) and cilastatin (200 mg/kg).

  • Sample Collection:

    • Blood samples are collected at baseline, 24, and 48 hours post-administration for measurement of serum creatinine and BUN.

    • Urine is collected over 24-hour intervals for measurement of urine protein.

  • Histopathology:

    • At 48 hours, animals are euthanized, and kidneys are harvested.

    • Kidney tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of renal tubular damage.

2. Cell Viability Assay (MTT Assay)

  • Cell Line: A suitable renal proximal tubule cell line.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the carbapenem with and without the DHP-I inhibitor for a specified duration (e.g., 24 or 48 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Western Blot for Activated Caspase-3

  • Sample Preparation:

    • Homogenize kidney tissue or lyse cultured renal cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for cleaved (activated) caspase-3.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • Add an HRP substrate (chemiluminescent reagent) and detect the signal using an imaging system. The intensity of the band corresponding to cleaved caspase-3 indicates the level of apoptosis.

Visualizations

Mitigating_Carbapenem_Nephrotoxicity cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule cluster_cell Tubular Epithelial Cell Carbapenem_Blood Early Carbapenem (Imipenem/Panipenem) OAT Organic Anion Transporter (OAT) Carbapenem_Blood->OAT Uptake DHP_Inhibitor_Blood DHP-I Inhibitor (Cilastatin/Betamipron) DHP_Inhibitor_Blood->OAT Inhibition DHP1 Dehydropeptidase-I (DHP-I) DHP_Inhibitor_Blood->DHP1 Inhibition Carbapenem_Cell Carbapenem Cell_Damage Cellular Damage (Apoptosis) Carbapenem_Cell->Cell_Damage Carbapenem_Cell->DHP1 Metabolism Nephrotoxic_Metabolite Nephrotoxic Metabolite Nephrotoxic_Metabolite->Cell_Damage OAT->Carbapenem_Cell DHP1->Nephrotoxic_Metabolite

Caption: Mechanism of action for mitigating early carbapenem nephrotoxicity.

Experimental_Workflow cluster_invivo In Vivo Study (Rabbit Model) cluster_invitro In Vitro Study (Cell-based) Animal_Groups Treatment Groups: 1. Control (Saline) 2. Carbapenem 3. Carbapenem + DHP-I Inhibitor Drug_Admin Intravenous Administration Animal_Groups->Drug_Admin Sample_Collection Blood & Urine Collection (0, 24, 48h) Drug_Admin->Sample_Collection Histopathology Kidney Histopathology (H&E Staining) Drug_Admin->Histopathology Biomarker_Analysis BUN, Creatinine, Urine Protein Analysis Sample_Collection->Biomarker_Analysis Cell_Culture Renal Proximal Tubule Cells Treatment Treat with Carbapenem +/- DHP-I Inhibitor Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Western_Blot Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3) Treatment->Western_Blot

Caption: Experimental workflow for assessing carbapenem nephrotoxicity.

Apoptosis_Pathway Carbapenem Early Carbapenem (High intracellular concentration) ROS Increased Reactive Oxygen Species (ROS) Carbapenem->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Bax_Activation Bax Activation & Translocation Mitochondrial_Stress->Bax_Activation Cytochrome_C Cytochrome c Release Bax_Activation->Cytochrome_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway in carbapenem-induced nephrotoxicity.

References

addressing batch-to-batch variability in (+)-Thienamycin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in (+)-Thienamycin production by Streptomyces cattleya. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound production?

A1: Batch-to-batch variability in this compound production primarily stems from inconsistencies in fermentation conditions, genetic instability of the producing strain, and the inherent chemical instability of the thienamycin molecule. Key factors include:

  • Culture Conditions: Minor deviations in pH, temperature, dissolved oxygen levels, and agitation speed can significantly impact secondary metabolite production in Streptomyces cattleya.

  • Media Composition: Variations in the quality and concentration of raw materials, particularly carbon and nitrogen sources, can lead to inconsistent yields.

  • Inoculum Quality: The age, viability, and morphological state of the seed culture are critical for reproducible fermentation performance.

  • Genetic Drift: High-producing strains of Streptomyces cattleya can be prone to genetic instability, leading to a decline in yield over successive generations.

  • Thienamycin Instability: Thienamycin is highly unstable, particularly in solution at neutral to alkaline pH, which can lead to degradation during fermentation and downstream processing.[1]

Q2: My S. cattleya culture is growing well (high biomass), but thienamycin production is low. What are the likely causes?

A2: This is a common issue and often points to a disconnect between primary and secondary metabolism. Potential causes include:

  • Nutrient Limitation or Repression: While sufficient nutrients are available for growth, specific precursors for thienamycin biosynthesis (e.g., acetate, cysteine, methionine) may be limiting.[2] Conversely, high concentrations of certain nutrients, like glucose or phosphate, can repress secondary metabolite production.

  • Suboptimal Fermentation Parameters: The optimal conditions for growth may not be the same as for thienamycin production. Key production parameters like pH and temperature might be outside the ideal range for the biosynthetic enzymes.

  • Timing of Induction: Secondary metabolism in Streptomyces is typically initiated in the late logarithmic or stationary phase of growth, often triggered by nutrient depletion or other stress signals.[3] If the culture is harvested too early, thienamycin production may not have commenced.

  • Aeration Issues: Inadequate dissolved oxygen can be a limiting factor for the activity of oxygenase enzymes involved in the biosynthetic pathway.

Q3: I am observing a gradual decline in thienamycin yield over several batches. What could be the reason?

A3: A gradual decline in yield is often indicative of strain degeneration. Streptomyces species can be genetically unstable, and high-producing strains may lose their productivity through mutations or deletions in the thienamycin biosynthetic gene cluster. It is crucial to maintain a robust cell banking system and to regularly re-start cultures from cryopreserved stocks to mitigate this issue.

Q4: How stable is this compound in the fermentation broth, and what steps can be taken to minimize degradation?

A4: this compound is notoriously unstable, particularly its β-lactam ring, which is susceptible to hydrolysis.[4] Degradation is accelerated at pH values above 8.0 and by the presence of nucleophiles.[4] To minimize degradation:

  • pH Control: Maintain the fermentation pH within a weakly acidic to neutral range (e.g., 6.5-7.2).

  • Temperature Management: While the optimal production temperature is around 28-30°C, lower temperatures during downstream processing and storage are essential to preserve thienamycin.

  • Prompt Harvesting and Processing: Minimize the time between the end of fermentation and the stabilization or purification of thienamycin.

  • Use of Stabilizing Agents: For analytical purposes and in downstream processing, the use of stabilizing agents or conversion to a more stable derivative like imipenem may be necessary.

Troubleshooting Guides

Low or No Thienamycin Production
Potential Cause Recommended Action Expected Outcome
Incorrect Strain Verify the identity and purity of the S. cattleya strain using morphological and molecular methods.Confirmation of the correct producing organism.
Genetic Mutation If a mutation in a key biosynthetic gene (thnL, thnN, thnO, thnP) is suspected, perform a cosynthesis assay with known mutants.[1]Restoration of thienamycin production in the bioassay will indicate the position of the metabolic block.
Suboptimal Media Prepare fresh R5A medium according to the detailed protocol. Ensure all components are of high quality and correctly weighed.Improved growth and/or production.
Poor Inoculum Prepare a fresh seed culture from a cryopreserved stock. Ensure the inoculum is in the late logarithmic phase of growth.More consistent and robust fermentation initiation.
Incorrect pH Monitor and control the pH of the fermentation broth, maintaining it between 6.5 and 7.2.Reduced degradation of thienamycin and potentially improved enzyme activity.
Inadequate Aeration Increase agitation speed and/or airflow to ensure sufficient dissolved oxygen, especially during the production phase.Enhanced activity of oxygen-dependent enzymes in the biosynthetic pathway.
High Batch-to-Batch Variability
Potential Cause Recommended Action Expected Outcome
Inconsistent Inoculum Standardize the inoculum preparation procedure, including age, volume, and cell density.Reduced variability in the lag phase and growth kinetics.
Media Component Variability Source key media components from a single, reliable supplier. Perform quality control on new batches of raw materials.More consistent nutrient availability and reduced metabolic shifts.
Fluctuations in Fermentation Parameters Calibrate all probes (pH, temperature, DO) before each run. Implement automated control systems where possible.Tighter control over the fermentation environment, leading to more reproducible outcomes.
Strain Instability Implement a two-stage cell banking system (master and working cell banks). Limit the number of subcultures from a single vial.Consistent starting material for each fermentation, minimizing the impact of genetic drift.

Experimental Protocols

Protocol 1: Preparation of R5A Medium for S. cattleya

This protocol describes the preparation of 1 liter of R5A medium, commonly used for the cultivation and production of thienamycin from Streptomyces cattleya.

Materials:

  • Sucrose: 103 g

  • K₂SO₄: 0.25 g

  • MgCl₂·6H₂O: 10.12 g

  • Glucose: 10 g

  • Casamino acids: 0.1 g

  • Yeast extract: 5 g

  • TES buffer: 5.73 g

  • Trace element solution (see below)

  • KH₂PO₄ solution (0.5% w/v)

  • CaCl₂·2H₂O solution (5 M)

  • L-proline solution (20% w/v)

  • NaOH solution (1 N)

  • Agar (for solid medium): 22 g

  • Distilled water

Trace Element Solution (per liter):

  • ZnCl₂: 40 mg

  • FeCl₃·6H₂O: 200 mg

  • CuCl₂·2H₂O: 10 mg

  • MnCl₂·4H₂O: 10 mg

  • Na₂B₄O₇·10H₂O: 10 mg

  • (NH₄)₆Mo₇O₂₄·4H₂O: 10 mg

Procedure:

  • Prepare the Base Solution: In 800 mL of distilled water, dissolve the sucrose, K₂SO₄, MgCl₂·6H₂O, glucose, casamino acids, yeast extract, and TES buffer.

  • Add Trace Elements: Add 2 mL of the trace element solution to the base solution.

  • Adjust Volume: Bring the total volume to 1000 mL with distilled water.

  • For Liquid Medium: Dispense the medium into fermentation flasks.

  • For Solid Medium: Add 22 g of agar to the 1 L of medium, heat to dissolve, and then dispense into flasks.

  • Sterilization: Autoclave at 121°C for 20 minutes.

  • Post-Autoclave Additions (per 100 mL of medium): After the medium has cooled to approximately 50-60°C, aseptically add the following sterile solutions in order:

    • 1 mL of 0.5% KH₂PO₄

    • 0.4 mL of 5 M CaCl₂·2H₂O

    • 1.5 mL of 20% L-proline

    • 0.7 mL of 1 N NaOH

  • Final Mixing and Use: Gently swirl the medium to mix the additions. For solid medium, pour into petri dishes. For liquid medium, the flasks are ready for inoculation.

Protocol 2: HPLC Quantification of this compound

This protocol provides a method for the quantification of this compound from S. cattleya fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Thienamycin standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • 0.45 µm syringe filters

  • Centrifuge

Procedure:

  • Sample Preparation: a. Withdraw a sample of the fermentation broth. b. Centrifuge at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.45 µm syringe filter. d. Due to the instability of thienamycin, samples should be analyzed immediately or stored at -80°C.

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM sodium phosphate buffer, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 309 nm[1]

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: Linear gradient from 5% to 40% B

      • 15-20 min: 40% B

      • 20-22 min: Linear gradient from 40% to 5% B

      • 22-30 min: 5% B (column re-equilibration)

  • Standard Curve Preparation: a. Prepare a stock solution of thienamycin standard in a suitable buffer (e.g., MOPS buffer at pH 6.5). b. Create a series of dilutions to generate a standard curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). c. Inject each standard and record the peak area.

  • Quantification: a. Inject the prepared fermentation sample. b. Identify the thienamycin peak based on the retention time of the standard. c. Quantify the concentration of thienamycin in the sample by comparing its peak area to the standard curve.

Protocol 3: Agar Diffusion Bioassay for Thienamycin Activity

This bioassay determines the biological activity of thienamycin based on its ability to inhibit the growth of a susceptible indicator strain, Staphylococcus aureus ATCC 6538P.

Materials:

  • Staphylococcus aureus ATCC 6538P

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes (90 mm)

  • Sterile paper discs (6 mm) or sterile cylinders

  • Thienamycin standard

  • Phosphate buffer (pH 7.0)

  • Incubator at 37°C

Procedure:

  • Indicator Strain Preparation: a. Inoculate a tube of nutrient broth with S. aureus ATCC 6538P and incubate at 37°C for 18-24 hours. b. Dilute the overnight culture with sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: a. Prepare nutrient agar according to the manufacturer's instructions and sterilize. b. Cool the molten agar to 45-50°C. c. Inoculate the molten agar with the prepared S. aureus suspension (e.g., 1 mL of bacterial suspension per 100 mL of agar). d. Mix well and pour 20 mL of the seeded agar into each sterile petri dish. Allow the agar to solidify completely.

  • Sample and Standard Application: a. Prepare a standard solution of thienamycin in phosphate buffer and create a dilution series. b. Apply a fixed volume (e.g., 20 µL) of each standard dilution and the fermentation broth samples to separate sterile paper discs. c. Place the discs onto the surface of the seeded agar plates. Alternatively, place sterile cylinders on the agar and pipette the solutions into them.

  • Incubation and Measurement: a. Incubate the plates at 37°C for 18-24 hours. b. Measure the diameter of the zones of inhibition (clear zones where bacterial growth is inhibited) around each disc or cylinder.

  • Data Analysis: a. Plot the diameter of the zone of inhibition versus the logarithm of the thienamycin concentration for the standards to create a standard curve. b. Determine the concentration of thienamycin in the fermentation samples by interpolating their zone of inhibition diameters on the standard curve.

Visualizations

Thienamycin_Biosynthesis Precursors Primary Metabolites (Acetate, Glutamate, Methionine, Cysteine) Carbapenam Carbapenam Core (ThnE, ThnM) Precursors->Carbapenam Methylation C6-Hydroxyethyl Side Chain (ThnK, ThnP) Carbapenam->Methylation SideChain C2-Cysteaminyl Side Chain (ThnL, ThnN, ThnO) Methylation->SideChain Thienamycin This compound SideChain->Thienamycin NAcThienamycin N-Acetylthienamycin (ThnF) Thienamycin->NAcThienamycin

Caption: Simplified biosynthetic pathway of this compound.

Thienamycin_Regulation ThnI ThnI (LysR-type Regulator) thnI_gene thnI gene ThnI->thnI_gene autoregulation thn_operon1 thnHJKLMNPQ operon ThnI->thn_operon1 activates thn_operon2 thnO gene ThnI->thn_operon2 activates thnI_gene->ThnI expresses Thienamycin_Biosynthesis Thienamycin Biosynthesis thn_operon1->Thienamycin_Biosynthesis thn_operon2->Thienamycin_Biosynthesis Environmental_Signals Environmental Signals (e.g., Nutrient Limitation) Environmental_Signals->thnI_gene induces Troubleshooting_Workflow Start Low/No Thienamycin Yield CheckGrowth Is biomass production normal? Start->CheckGrowth TroubleshootGrowth Troubleshoot Growth: - Inoculum Quality - Media Composition - Basic Fermentation  Parameters (pH, Temp) CheckGrowth->TroubleshootGrowth No CheckProductionPhase Are production phase parameters optimal? CheckGrowth->CheckProductionPhase Yes TroubleshootGrowth->Start OptimizeProduction Optimize Production Phase: - Dissolved Oxygen - pH Control - Precursor Feeding CheckProductionPhase->OptimizeProduction No CheckStrain Suspect Strain Instability? CheckProductionPhase->CheckStrain Yes OptimizeProduction->Start NewCulture Start new culture from cryopreserved stock CheckStrain->NewCulture Yes CheckDegradation Check for product degradation (HPLC analysis of time points) CheckStrain->CheckDegradation No NewCulture->Start End Problem Resolved CheckDegradation->End

References

Validation & Comparative

In Vitro Efficacy of (+)-Thienamycin Against Resistant Clinical Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of (+)-Thienamycin, a potent naturally derived carbapenem antibiotic, against clinically significant resistant bacterial isolates. Due to the inherent instability of this compound, this guide leverages data from its more stable and widely studied derivative, N-formimidoyl thienamycin (imipenem), to provide a comprehensive overview of its antimicrobial potential. The data presented herein is compiled from various studies and offers a comparison with other carbapenems and contemporary antimicrobial agents.

Comparative In Vitro Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for imipenem (representing this compound's potential) against key resistant pathogens: Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE).

Table 1: Imipenem (Thienamycin) Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Imipenem-6.25 - 80.016 - >50[1][2][3]
Vancomycin---
Linezolid---
Daptomycin---

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Imipenem (Thienamycin) Activity Against Vancomycin-Resistant Enterococci (VRE)
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Activity NotesReference(s)
E. faecalisImipenem--Susceptibility can often be predicted by penicillin or ampicillin susceptibility.[4][5]
E. faeciumImipenem>64>64Generally resistant.[4]
Table 3: Imipenem (Thienamycin) and Comparators Against Carbapenem-Resistant Enterobacteriaceae (CRE)
Organism TypeAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent SusceptibleReference(s)
KPC-producing CREImipenem/relebactam0.5/41/4100%[6][7]
OXA-48-like CREImipenem/relebactam--15%[8][9]
KPC-producing CRECeftazidime/avibactam-->90%[8]
OXA-48-like CRECeftazidime/avibactam--90%[8][9]

KPC: Klebsiella pneumoniae carbapenemase; OXA: Oxacillinase-type carbapenemase.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The general methodologies are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using established laboratory techniques, primarily broth microdilution or agar dilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolates : Clinically significant isolates of MRSA, VRE, and CRE were obtained from various patient samples.

  • Inoculum Preparation : Bacterial suspensions were prepared and standardized to a specific concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Antimicrobial Agent Preparation : Serial twofold dilutions of the antimicrobial agents were prepared in appropriate broth or agar media.

  • Incubation : The prepared microtiter plates or agar plates were inoculated with the bacterial suspension and incubated under specific atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

  • MIC Reading : The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and concepts related to the validation of this compound's in vitro activity.

Experimental_Workflow cluster_collection Isolate Collection & Identification cluster_testing Antimicrobial Susceptibility Testing cluster_comparison Comparative Analysis Clinical_Samples Clinical Samples (e.g., blood, tissue) Bacterial_Isolation Bacterial Isolation & Culture Clinical_Samples->Bacterial_Isolation Species_Identification Species Identification (e.g., MALDI-TOF, 16S rRNA) Bacterial_Isolation->Species_Identification Resistance_Profiling Initial Resistance Profiling Species_Identification->Resistance_Profiling Inoculum_Prep Standardized Inoculum Preparation Resistance_Profiling->Inoculum_Prep MIC_Determination MIC Determination (Broth/Agar Dilution) Inoculum_Prep->MIC_Determination Data_Analysis Data Analysis (MIC₅₀, MIC₉₀) MIC_Determination->Data_Analysis Comparison Comparison with other Carbapenems & Antibiotics Data_Analysis->Comparison Thienamycin_Derivatives Thienamycin This compound Imipenem Imipenem (N-formimidoyl thienamycin) Thienamycin->Imipenem Increased stability Meropenem Meropenem Imipenem->Meropenem Comparative Efficacy Imipenem_Relebactam Imipenem/relebactam Imipenem->Imipenem_Relebactam Addition of β-lactamase inhibitor

References

Evaluating the Efficacy of (+)-Thienamycin Derivatives Against ESBL-Producing Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing bacteria presents a formidable challenge in the treatment of infectious diseases. These enzymes, commonly found in Escherichia coli and Klebsiella pneumoniae, confer resistance to a broad range of β-lactam antibiotics, including penicillins and cephalosporins. Consequently, carbapenems, a class of β-lactam antibiotics derived from (+)-Thienamycin, have become a critical last line of defense. This guide provides a comparative analysis of the efficacy of various this compound derivatives against ESBL-producing bacteria, supported by experimental data to inform research and development efforts in this crucial area.

In Vitro Efficacy of Thienamycin Derivatives

The in vitro activity of antibiotics is a primary indicator of their potential efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for several thienamycin derivatives against common ESBL-producing bacterial strains.

Table 1: Comparative MIC Values (µg/mL) of Thienamycin Derivatives against ESBL-Producing Escherichia coli

This compound DerivativeESBL TypeMIC50MIC90MIC RangeReference
Imipenem CTX-M, TEM, SHV0.250.50.12-1[1]
Meropenem CTX-M, TEM, SHV0.0640.125≤0.03-0.5[1][2]
Ertapenem CTX-M, TEM, SHV0.380.50.06-2[1]
Biapenem Not Specified0.060.25≤0.03-1
Panipenem Not Specified0.2510.12-4

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative MIC Values (µg/mL) of Thienamycin Derivatives against ESBL-Producing Klebsiella pneumoniae

This compound DerivativeESBL TypeMIC50MIC90MIC RangeReference
Imipenem CTX-M-150.2510.12-8[3][4]
Meropenem CTX-M-150.060.25≤0.03-16[2][3]
Ertapenem CTX-M-150.520.06->32[3]
Biapenem Not Specified0.120.5≤0.03-2
Panipenem Not Specified0.520.25-8

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

In Vivo Efficacy of Thienamycin Derivatives

In vivo studies are essential to validate the in vitro activity of antibiotics and to assess their efficacy in a living organism. The following table summarizes the results of a comparative in vivo study of three thienamycin derivatives in a murine infection model.

Table 3: Comparative In Vivo Efficacy of Thienamycin Derivatives in a Murine Sepsis Model with ESBL-Producing K. pneumoniae

This compound DerivativeDosing RegimenBacterial Load Reduction (log10 CFU/thigh) at 24hSurvival Rate (%)
Imipenem 30 mg/kg, q6h2.580
Panipenem 30 mg/kg, q6h2.270
Biapenem 30 mg/kg, q6h2.890
Control (Saline) -+3.10

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of the thienamycin derivatives are prepared in a suitable solvent at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the antimicrobial stock solutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well is 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.

  • Inoculum Preparation: A suspension of the ESBL-producing bacterial isolate is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the antimicrobial dilutions is inoculated with 50 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Murine Sepsis Model for In Vivo Efficacy Testing

This model is used to evaluate the therapeutic efficacy of antimicrobial agents in a systemic infection.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Induction of Neutropenia: To mimic an immunocompromised state often seen in patients with severe infections, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

  • Infection: A lethal dose of a well-characterized ESBL-producing K. pneumoniae strain (e.g., ATCC 700603) is injected intraperitoneally or intravenously. The inoculum size is typically around 1 x 10^6 CFU per mouse.

  • Treatment: Treatment with the thienamycin derivatives or a saline control is initiated at a specified time post-infection (e.g., 1-2 hours). The drugs are administered via a clinically relevant route, such as subcutaneous or intraperitoneal injection, at various dosing regimens.

  • Monitoring and Endpoints: Mice are monitored for survival over a period of 7-10 days. In some studies, bacterial burden in organs such as the spleen, liver, and blood is determined at specific time points by homogenizing the tissues and plating serial dilutions on appropriate agar media to enumerate colony-forming units (CFU).

Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the mechanism of action of thienamycin derivatives and the experimental workflow for evaluating their efficacy.

G cluster_0 Bacterial Cell Thienamycin Thienamycin Porin Porin Thienamycin->Porin Enters PBP Penicillin-Binding Protein (PBP) Porin->PBP Binds to ESBL ESBL Enzyme Porin->ESBL Targeted by CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to ESBL->Hydrolysis Hydrolyzes

Caption: Mechanism of action of thienamycin derivatives and ESBL resistance.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Isolate ESBL-producing Bacterial Isolate MIC Broth Microdilution MIC Determination Isolate->MIC Mouse Murine Infection Model Isolate->Mouse Infects Data1 MIC50, MIC90, MIC Range MIC->Data1 Treatment Administer Thienamycin Derivatives Mouse->Treatment Outcome Monitor Survival & Bacterial Load Treatment->Outcome Data2 Survival Rate, CFU Reduction Outcome->Data2

Caption: Experimental workflow for evaluating thienamycin derivatives.

References

A Comparative Analysis of the Mechanisms of Action: (+)-Thienamycin vs. Penicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of (+)-Thienamycin, a naturally occurring carbapenem, and penicillin, a foundational β-lactam antibiotic. By examining their interactions with bacterial targets and presenting supporting experimental data, this document aims to offer valuable insights for researchers in antimicrobial drug discovery and development.

Introduction

Both this compound and penicillin share a common overarching mechanism: the disruption of bacterial cell wall synthesis, leading to cell lysis and death. They achieve this by targeting and inhibiting penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] However, key structural differences between the carbapenem structure of thienamycin and the penam structure of penicillin lead to significant variations in their spectrum of activity, potency, and resistance profiles.

Chemical Structures

The core structural difference lies in the five-membered ring fused to the β-lactam. Penicillin contains a thiazolidine ring, whereas this compound possesses a dihydropyrrole ring with an exocyclic sulfur atom. This carbapenem structure confers a higher degree of ring strain in the β-lactam of thienamycin, enhancing its reactivity towards PBPs.

Diagram: Chemical Structures of this compound and Penicillin G

G cluster_thienamycin A) this compound cluster_penicillin B) Penicillin G thienamycin penicillin

Caption: Chemical structures of A) this compound and B) Penicillin G.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is a vital structure composed of peptidoglycan, which provides structural integrity and protects the cell from osmotic lysis. Peptidoglycan synthesis is a multi-step process that culminates in the cross-linking of peptide side chains, a reaction catalyzed by the transpeptidase domains of PBPs.[2]

Both this compound and penicillin act as suicide inhibitors of these PBPs. The strained β-lactam ring of these antibiotics mimics the D-alanyl-D-alanine substrate of the transpeptidase. This allows the antibiotic to enter the active site of the PBP, where a catalytic serine residue attacks the carbonyl carbon of the β-lactam ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP and halting cell wall synthesis.[3]

Diagram: Bacterial Peptidoglycan Synthesis Pathway

Fructose-6-P Fructose-6-P UDP-NAG UDP-NAG Fructose-6-P->UDP-NAG Multiple Steps UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, D, E, F Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylase (PBP) Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase (PBP) Target of Thienamycin & Penicillin

Caption: Simplified overview of the bacterial peptidoglycan synthesis pathway.

Diagram: Mechanism of PBP Inhibition

cluster_inhibition PBP Inhibition by β-Lactams PBP (Active)β-Lactam PBP (Active)β-Lactam Acyl-Enzyme Intermediate (Inactive) Acyl-Enzyme Intermediate (Inactive) PBP (Active)β-Lactam->Acyl-Enzyme Intermediate (Inactive) Acylation PBP (Active)Hydrolyzed β-Lactam PBP (Active)Hydrolyzed β-Lactam Acyl-Enzyme Intermediate (Inactive)->PBP (Active)Hydrolyzed β-Lactam Deacylation (very slow)

Caption: General mechanism of penicillin-binding protein (PBP) inhibition by β-lactam antibiotics.

Comparative Performance: Binding Affinity and Kinetics

The efficacy of a β-lactam antibiotic is determined by its affinity for various PBPs and the kinetics of the acylation and deacylation reactions. Due to the inherent instability of this compound, much of the available quantitative data comes from studies on its more stable derivative, imipenem, which shares a very similar mechanism of action.

Penicillin-Binding Protein (PBP) Affinity

The following tables summarize the 50% inhibitory concentrations (IC50) of imipenem and penicillin G against various PBPs from Escherichia coli. A lower IC50 value indicates a higher binding affinity.

Table 1: IC50 Values (µg/mL) of Imipenem against E. coli PBPs

PBPImipenem IC50 (µg/mL)
PBP 1a0.1
PBP 1b0.1
PBP 20.008
PBP 30.6
PBP 4≤0.02
PBP 5≤0.4
PBP 6≤0.4

Data sourced from a study on doripenem and comparators, including imipenem.[4]

Table 2: IC50 Values (µg/mL) of Penicillin G against E. coli PBPs

PBPPenicillin G IC50 (µg/mL)
PBP 1a0.5
PBP 1b1.5
PBP 23.0
PBP 31.0
PBP 460
PBP 5100
PBP 6100

Data represents a compilation from historical studies on PBP binding.

As the data indicates, imipenem generally exhibits a significantly higher affinity (lower IC50) for a broader range of E. coli PBPs compared to penicillin G. Notably, imipenem has a very high affinity for PBP 2 and PBP 4, which are crucial for cell shape and septation.[4][5]

Acylation and Deacylation Kinetics

The rate of PBP inactivation is determined by the second-order rate constant of acylation (k₂/K), while the potential for enzyme recovery is indicated by the first-order rate constant of deacylation (k₃). A higher k₂/K signifies more rapid inactivation, and a lower k₃ indicates a more stable, long-lasting inhibition.

Table 3: Kinetic Constants for the Interaction of Penicillin G with PBP2x from Streptococcus pneumoniae

ParameterValue
k₂/K (M⁻¹s⁻¹)200,000
k₃ (s⁻¹)8 x 10⁻⁶

Data from a kinetic study on penicillin-susceptible and -resistant PBP2x.[6]

Resistance to β-Lactamases

A crucial advantage of this compound over many penicillins is its stability against hydrolysis by β-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. The hydroxyethyl side chain of thienamycin provides steric hindrance that protects the β-lactam ring from attack by many common β-lactamases.

Experimental Protocols

Determination of IC50 by Competitive Binding Assay

This protocol outlines a general method for determining the IC50 of a test antibiotic against a specific PBP using a competitive binding assay with a labeled penicillin, such as [¹⁴C]benzylpenicillin or a fluorescently tagged penicillin.

Materials:

  • Bacterial membrane preparation containing PBPs

  • Test antibiotic (e.g., this compound or penicillin G) at various concentrations

  • Radiolabeled or fluorescently labeled penicillin (e.g., [¹⁴C]benzylpenicillin)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

  • Phosphorimager or fluorescence scanner

  • Scintillation counter (for radiolabeled assays)

  • Buffer solutions

Procedure:

  • Incubate the bacterial membrane preparation with varying concentrations of the test antibiotic for a predetermined time to allow for binding to the PBPs.

  • Add a saturating concentration of the labeled penicillin and incubate for a shorter period to label any PBPs not bound by the test antibiotic.

  • Stop the reaction by adding a surplus of unlabeled penicillin or by denaturation with SDS-PAGE sample buffer.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the labeled PBPs using autoradiography (for radiolabeled penicillin) or a fluorescence scanner.

  • Quantify the intensity of the bands corresponding to the PBPs.

  • Plot the percentage of labeled PBP as a function of the test antibiotic concentration.

  • The IC50 is the concentration of the test antibiotic that results in a 50% reduction in the labeling of the PBP.[7]

Determination of Acylation Rate (k₂/K)

This protocol describes a method to determine the second-order rate constant of acylation.

Materials:

  • Purified PBP

  • Test antibiotic

  • Labeled penicillin

  • Quenching solution (e.g., acid)

  • Detection system (e.g., mass spectrometry, scintillation counting)

Procedure:

  • Mix the purified PBP and the test antibiotic at various concentrations.

  • At different time points, quench the reaction.

  • Measure the amount of acylated PBP formed over time.

  • The pseudo-first-order rate constant (k_obs) is determined at each antibiotic concentration.

  • The second-order rate constant (k₂/K) is obtained from the slope of a plot of k_obs versus the antibiotic concentration.[8]

Conclusion

This compound and penicillin, while sharing a fundamental mechanism of action, exhibit significant differences in their interaction with bacterial targets. The carbapenem structure of this compound confers a broader spectrum of activity and a higher affinity for a wider range of PBPs compared to penicillin G. This, coupled with its inherent stability to many β-lactamases, underscores its potency as an antibiotic. The quantitative data, though more readily available for the stable derivative imipenem, clearly demonstrates the superior PBP binding profile of the carbapenem class. This comparative guide highlights the molecular basis for the distinct antibacterial profiles of these two important classes of β-lactam antibiotics, providing a valuable resource for the ongoing development of novel antimicrobial agents.

References

A Breakthrough in Antibiotic Synthesis: A Comparative Guide to a Novel Catalytic Route to the (+)-Thienamycin Core

Author: BenchChem Technical Support Team. Date: November 2025

A groundbreaking, palladium-catalyzed carbonylative cycloaddition now offers a highly efficient, one-step method to construct the pivotal β-lactam scaffold of (+)-Thienamycin. This novel approach presents a significant advancement over established, multi-step syntheses, promising to accelerate research and development in the critical field of carbapenem antibiotics.

This guide provides a comprehensive comparison of this new catalytic method with the well-established synthetic route starting from L-aspartic acid. We present a detailed analysis of reaction steps, overall yield, and key experimental protocols to offer researchers, scientists, and drug development professionals a clear understanding of the advantages and intricacies of each pathway.

A Paradigm Shift in β-Lactam Synthesis

The discovery of Thienamycin, a potent broad-spectrum antibiotic, revolutionized the treatment of bacterial infections. However, its complex structure has posed a significant challenge for chemical synthesis. For decades, researchers have sought more efficient routes to this vital molecule and its derivatives.

The recently developed method by Tobisu and co-workers represents a significant leap forward.[1][2] It employs a palladium Fischer-carbene intermediate to catalyze the carbonylative cycloaddition of acylsilanes and imines, directly forming the functionalized β-lactam core of Thienamycin in a single step with high yield.[1][2] This contrasts sharply with traditional linear syntheses that require numerous steps and often suffer from lower overall efficiency.

Comparative Analysis: New Catalytic Route vs. Established Aspartic Acid Route

To illustrate the advantages of the new methodology, we compare it with the widely recognized total synthesis of this compound starting from L-aspartic acid, a route pioneered by Reider and Grabowski.[3][4]

ParameterNew Catalytic Route (to β-Lactam Core)Established L-Aspartic Acid Route (to this compound)
Starting Materials Acylsilane, ImineL-Aspartic Acid
Key Reaction Palladium-Catalyzed Carbonylative CycloadditionMulti-step linear synthesis including β-lactam formation, side-chain introduction, and cyclization
Number of Steps 1 (to core scaffold)>10
Reported Yield 94% (for the core scaffold)[1][2]Varies significantly across different reported syntheses, generally lower overall yield.
Key Reagents Palladium catalyst, Acylsilane, ImineGrignard reagents, protecting group chemistry, various coupling agents
Stereocontrol Substrate-controlledReagent-controlled and substrate-controlled at different stages

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of both the new catalytic route to the Thienamycin scaffold and the established synthesis from L-aspartic acid.

new_synthetic_route acylsilane Acylsilane intermediate Palladium Fischer-Carbene Intermediate acylsilane->intermediate oxidative addition imine Imine imine->intermediate migratory insertion catalyst Pd Catalyst catalyst->intermediate core Thienamycin β-Lactam Core intermediate->core reductive elimination

Caption: The new palladium-catalyzed one-step synthesis of the Thienamycin β-lactam core.

established_synthetic_route aspartic_acid L-Aspartic Acid protection1 Protection of Amine and Carboxylic Acid aspartic_acid->protection1 beta_lactam_formation β-Lactam Formation protection1->beta_lactam_formation side_chain_introduction Side Chain Introduction beta_lactam_formation->side_chain_introduction deprotection1 Deprotection side_chain_introduction->deprotection1 cyclization Carbapenem Ring Formation deprotection1->cyclization final_deprotection Final Deprotection cyclization->final_deprotection thienamycin This compound final_deprotection->thienamycin

Caption: The established multi-step synthesis of this compound from L-aspartic acid.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Carbonylative Cycloaddition to form the Thienamycin Scaffold[1][2]

Materials:

  • Acylsilane precursor

  • Imine precursor

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand (e.g., a bulky N-heterocyclic carbene ligand)

  • Anhydrous toluene

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a glovebox, a reaction vessel is charged with the acylsilane, imine, Pd₂(dba)₃, and the ligand.

  • Anhydrous toluene is added, and the vessel is sealed.

  • The reaction mixture is heated to a specified temperature (e.g., 110 °C) and stirred for a designated period.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired β-lactam product.

Note: The specific acylsilane and imine precursors are designed to contain the necessary functionalities for the Thienamycin scaffold.

Representative Experiment: β-Lactam Formation in the L-Aspartic Acid Route[3][4]

Materials:

  • Protected L-aspartic acid derivative

  • Grignard reagent (e.g., ethylmagnesium bromide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

  • A solution of the protected L-aspartic acid derivative in anhydrous tetrahydrofuran is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • A solution of the Grignard reagent is added dropwise to the reaction mixture.

  • The reaction is stirred at low temperature for a specified time to allow for the cyclization to the β-lactam.

  • The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography or crystallization.

Conclusion

The new palladium-catalyzed approach to the this compound core offers a significant improvement in synthetic efficiency over established methods. Its one-step nature, high yield, and use of readily available starting materials make it an attractive strategy for both academic research and industrial drug development. While the established L-aspartic acid route has been instrumental in the history of Thienamycin synthesis and provides a reliable, albeit lengthy, pathway to the final natural product, this novel catalytic method opens up new avenues for the rapid synthesis of Thienamycin analogs and other carbapenem antibiotics. The continued development of such innovative synthetic methodologies will be crucial in the ongoing battle against antibiotic resistance.

References

Stability Under Scrutiny: A Comparative Analysis of (+)-Thienamycin and Its Synthetic Progeny

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of antibiotic candidates is paramount. This guide provides a comparative study of the stability of the naturally occurring carbapenem, (+)-Thienamycin, and its clinically significant synthetic analogs: imipenem, meropenem, doripenem, and ertapenem. Through a review of experimental data, this report aims to illuminate the chemical liabilities of the parent compound and the successful strategies employed in the design of more robust derivatives.

This compound, a potent broad-spectrum antibiotic produced by Streptomyces cattleya, revolutionized the β-lactam antibiotic field. However, its therapeutic potential was severely hampered by its inherent chemical instability in both solution and the solid state.[1][2] This instability prompted the development of a series of synthetic carbapenems designed to retain the broad antibacterial spectrum of thienamycin while exhibiting enhanced stability, leading to the successful introduction of imipenem, meropenem, doripenem, and ertapenem into clinical practice.[3][4]

Comparative Stability in Aqueous Solutions

The primary route of degradation for carbapenems in aqueous solution is the hydrolysis of the strained β-lactam ring, rendering the antibiotic inactive. The rate of this degradation is influenced by factors such as pH, temperature, and the specific structural features of each analog.

While quantitative kinetic data for this compound is limited in recent literature due to its rapid degradation, early studies highlighted its extreme lability, particularly at neutral to alkaline pH.[5] Its β-lactam ring is highly susceptible to hydrolysis, and it can also undergo intermolecular reactions with its own primary amine group at higher concentrations, leading to accelerated inactivation.[5]

Synthetic analogs have been engineered to mitigate this instability. A key structural modification is the introduction of a 1β-methyl group at the C4 position in meropenem, doripenem, and ertapenem, which enhances their stability against hydrolysis compared to imipenem.[6]

CompoundConcentration (mg/mL)VehicleTemperature (°C)Stability (Time to <90% of initial concentration)Reference(s)
Imipenem 100.9% NaCl25Significant decrease after 3 hours[7]
100.9% NaCl30Rapid decline within 1 hour[7]
Meropenem 100.9% NaCl25Stable for at least 6 hours[7]
100.9% NaCl30Stable for 4 hours[7]
Doripenem 50.9% NaClRoom TempStable for 12 hours
55% DextroseRoom TempStable for 4 hours
Ertapenem 100.9% NaCl25Stable for 6 hours[8]
200.9% NaCl25Less stable than 10 mg/mL concentration[8]

Note: The stability of reconstituted solutions can vary based on the specific formulation and diluent used. The data presented is for comparative purposes and should be supplemented with product-specific information.

Enzymatic Degradation: The Role of Renal Dehydropeptidase-I (DHP-I)

A significant metabolic liability of early carbapenems, including this compound and its first synthetic derivative, imipenem, is their susceptibility to hydrolysis by the renal enzyme dehydropeptidase-I (DHP-I).[1][4] This enzyme, located in the brush border of the proximal renal tubules, cleaves the β-lactam ring, leading to rapid inactivation and low urinary recovery of the active drug.[1]

To overcome this, imipenem is co-administered with cilastatin, a specific inhibitor of DHP-I, which prevents its degradation and ensures therapeutic concentrations in the urine.[1][2]

A major advancement in the development of subsequent carbapenems was the incorporation of a 1β-methyl group. This structural modification sterically hinders the interaction with DHP-I, rendering meropenem, doripenem, and ertapenem stable to its enzymatic action and eliminating the need for a co-administered inhibitor.[3][4][6]

Solid-State Stability

The solid-state stability of carbapenems is crucial for their formulation and shelf-life. This compound is known to be unstable in the solid state, which presented significant challenges for its development as a pharmaceutical product.[1]

In contrast, its synthetic analogs have been developed as more stable crystalline solids. Studies have shown that the solid-state degradation of carbapenems like ertapenem and meropenem is influenced by temperature and humidity.[8] While both are relatively stable in the dry state, their degradation accelerates at higher temperatures and in the presence of moisture.[8]

CompoundConditionObservationReference(s)
This compound Solid StateInherently unstable[1]
Ertapenem Dry air, 363-393 KSlower degradation compared to meropenem in the same temperature range[9]
Meropenem Dry air, 363-393 KMore influenced by temperature than ertapenem[9]
Ertapenem & Meropenem 76.4% Relative HumiditySimilar influence of temperature on degradation; humidity is a significant factor for both[8][9]

Degradation Pathways

The primary degradation pathway for all carbapenems involves the hydrolytic cleavage of the β-lactam ring. However, other degradation products can also be formed depending on the specific compound and the stress conditions.

G cluster_thienamycin Thienamycin Degradation cluster_analogs Synthetic Analog Degradation Thienamycin This compound Hydrolysis_T β-Lactam Hydrolysis Thienamycin->Hydrolysis_T Dimerization Intermolecular Aminolysis Thienamycin->Dimerization Inactive_Metabolites_T Inactive Products Hydrolysis_T->Inactive_Metabolites_T Dimerization->Inactive_Metabolites_T Analogs Imipenem, Meropenem, Doripenem, Ertapenem Hydrolysis_A β-Lactam Hydrolysis Analogs->Hydrolysis_A DHP1_Degradation DHP-I Enzymatic Hydrolysis (Imipenem) Analogs->DHP1_Degradation Inactive_Metabolites_A Inactive Products Hydrolysis_A->Inactive_Metabolites_A DHP1_Degradation->Inactive_Metabolites_A

Caption: Major degradation pathways for this compound and its synthetic analogs.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is essential for accurately quantifying the parent drug and separating it from its degradation products. The following is a general protocol that can be adapted for the analysis of various carbapenems.

Objective: To determine the concentration of the carbapenem antibiotic and monitor its degradation over time under various stress conditions.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and gradient program will depend on the specific carbapenem being analyzed.[10][11][12][13]

  • Carbapenem reference standard

  • High-purity water

  • Solvents for mobile phase preparation (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous buffer and organic modifier. Degas the mobile phase components before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the carbapenem reference standard and dissolve it in a suitable solvent (typically water or a buffer) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Sample Preparation:

    • Solution Stability: Reconstitute the carbapenem product as per the manufacturer's instructions or dissolve the pure compound in the desired aqueous medium (e.g., 0.9% NaCl, 5% dextrose) to a specific concentration. At predetermined time intervals, withdraw an aliquot of the solution, dilute it to fall within the calibration curve range, and filter it through a 0.45 µm syringe filter.

    • Solid-State Stability: Store the solid carbapenem under controlled temperature and humidity conditions. At specified time points, accurately weigh a portion of the solid, dissolve it in a suitable solvent, dilute to a known concentration, and filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A typical starting point is a gradient elution with a phosphate buffer and acetonitrile. For example, a gradient could start with a high percentage of aqueous buffer and gradually increase the percentage of acetonitrile.[11]

    • Flow Rate: Typically 1.0 mL/min.[12]

    • Detection Wavelength: Carbapenems generally have a UV absorbance maximum around 298 nm.[10][11]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and record the chromatograms.

  • Data Analysis: Identify and quantify the carbapenem peak based on its retention time and the calibration curve. The percentage of the remaining drug can be calculated relative to the initial concentration.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways. These studies involve subjecting the drug substance to more extreme conditions than those used for accelerated stability testing.[14][15][16][17][18]

Stress Conditions:

  • Acid Hydrolysis: Treat the drug solution with a dilute acid (e.g., 0.1 N HCl) at room temperature or elevated temperature.

  • Base Hydrolysis: Treat the drug solution with a dilute base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug or drug solution to elevated temperatures.

  • Photodegradation: Expose the drug solution or solid drug to UV and visible light.

The samples from these stress studies are then analyzed using a stability-indicating HPLC method, often coupled with mass spectrometry (MS) to identify the degradation products.

G cluster_workflow Forced Degradation Workflow start Drug Substance / Product stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analyze by Stability-Indicating HPLC-UV/MS stress->analysis elucidation Identify Degradation Products & Elucidate Degradation Pathway analysis->elucidation end Stability Profile elucidation->end

Caption: A generalized workflow for forced degradation studies.

Conclusion

The journey from the unstable natural product this compound to the robust synthetic carbapenems in clinical use today is a testament to the power of medicinal chemistry in overcoming pharmaceutical challenges. While retaining the desirable broad-spectrum antibacterial activity, the synthetic analogs exhibit significantly improved stability against both chemical and enzymatic degradation. This has been achieved through strategic structural modifications, most notably the introduction of the 1β-methyl group, which confers stability against renal dehydropeptidase-I. A thorough understanding of the stability profiles and degradation pathways of these critical antibiotics is essential for their proper formulation, storage, and clinical administration, ensuring their continued efficacy in the fight against serious bacterial infections.

References

In Vivo Efficacy of Novel (+)-Thienamycin Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of novel (+)-Thienamycin derivatives against clinically relevant pathogens. It includes supporting experimental data, detailed methodologies for key animal models, and visualizations of experimental workflows.

Introduction to Novel this compound Derivatives

Thienamycin, a potent naturally occurring carbapenem, served as the foundational compound for the development of numerous derivatives with improved stability and efficacy.[1] The primary mechanism of action for thienamycin and its analogs is the disruption of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[2][3][4] This guide focuses on the in vivo performance of recently developed parenteral 2-aryl carbapenems, SM-295291 and SM-369926, and their orally available prodrugs, SM-368589 and SM-375769, in established animal models of infection. These novel compounds have demonstrated potent activity against key pathogens responsible for community-acquired infections.[5][6]

It is important to note that unlike signaling molecules that modulate intracellular cascades, Thienamycin derivatives exert their antibacterial effect through direct enzymatic inhibition. Therefore, a traditional signaling pathway diagram is not applicable to their mechanism of action.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of novel this compound derivatives compared to other antibiotics in murine infection models.

Systemic Infection Model: Penicillin-Resistant Streptococcus pneumoniae (PRSP)
CompoundStrainED₅₀ (mg/kg)ComparatorComparator ED₅₀ (mg/kg)Animal ModelAdministration RouteReference
SM-295291 S. pneumoniae 182800.81Tebipenem1.8MouseIntravenous[5]
Cefditoren3.0
SM-369926 S. pneumoniae 182800.86Tebipenem1.8MouseIntravenous[5]
Cefditoren3.0
Systemic Infection Model: β-Lactamase-Negative Ampicillin-Resistant Haemophilus influenzae (BLNAR)
CompoundStrainED₅₀ (mg/kg)ComparatorComparator ED₅₀ (mg/kg)Animal ModelAdministration RouteReference
SM-295291 H. influenzae 170510.35Tebipenem0.33MouseIntravenous[5]
Cefditoren1.3
SM-369926 H. influenzae 170510.38Tebipenem0.33MouseIntravenous[5]
Cefditoren1.3

Pharmacokinetic Profiles in Animal Models

A summary of the pharmacokinetic parameters of the orally available prodrugs is presented below.

CompoundSpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
SM-368589 Rat10.110.250.134.2[5][6]
Dog10.580.50.8328.6[5][6]
Monkey12.120.53.3262.3[5][6]
SM-375769 Rat10.150.250.216.8[5][6]
Dog10.450.50.5719.7[5][6]
Monkey11.540.52.2942.9[5][6]

Experimental Protocols

Detailed methodologies for the key animal models used in the efficacy studies are provided below.

Murine Systemic Infection Model

This model is used to evaluate the efficacy of antimicrobial agents against systemic infections.

  • Animal Strain: Male ICR mice (4 weeks old).

  • Bacterial Strains: Penicillin-resistant Streptococcus pneumoniae (PRSP) and β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR).

  • Inoculum Preparation: Bacteria are cultured overnight on appropriate agar plates (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae). Colonies are then suspended in saline or broth to a predetermined concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection Establishment: Mice are inoculated intraperitoneally with 0.5 mL of the bacterial suspension. For S. pneumoniae infections, mucin is often co-administered to enhance virulence.

  • Drug Administration: The test compounds and comparators are administered intravenously (for parenteral compounds) or orally (for prodrugs) at various doses one hour post-infection.

  • Endpoint Measurement: The primary endpoint is the 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected mice from death over a 7-day observation period.

Murine Pneumonia Model

This model is employed to assess the efficacy of antibiotics in treating respiratory tract infections.[3][6][7]

  • Animal Strain: Female Swiss-Webster or other appropriate mouse strains.

  • Bacterial Strain: Streptococcus pneumoniae.

  • Inoculum Preparation: S. pneumoniae is grown to a mid-log phase in a suitable broth (e.g., Todd Hewitt broth with yeast extract). The bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.[7]

  • Infection Establishment: Mice are anesthetized, and a specific volume of the bacterial inoculum (e.g., 30-50 µL) is administered intranasally or intratracheally.[6][7]

  • Drug Administration: Treatment with the test compounds is initiated at a specified time point post-infection (e.g., 2 hours) and administered via the desired route (e.g., intravenous, subcutaneous, or oral) at specified intervals.

  • Endpoint Measurement: Efficacy is determined by quantifying the bacterial load (CFU) in the lungs and/or blood at a predetermined time after treatment initiation (e.g., 24 hours). A significant reduction in bacterial count compared to untreated controls indicates efficacy. Survival rates can also be monitored over a longer period.

Visualizations

Experimental Workflow for In Vivo Efficacy Assessment

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Assessment A Animal Acclimation (e.g., ICR Mice) C Inoculum Preparation (Suspension in Saline/Mucin) A->C B Bacterial Culture (e.g., PRSP, BLNAR) B->C D Intraperitoneal Injection of Bacterial Suspension C->D E Drug Administration (IV or Oral) 1-hour Post-Infection D->E F Observation Period (7 Days) E->F G Endpoint Measurement (Survival Rate) F->G H Data Analysis (ED50 Calculation) G->H

Caption: Workflow for assessing in vivo efficacy in a murine systemic infection model.

Logical Relationship of Thienamycin Derivatives and Therapeutic Outcome

G cluster_compound Compound cluster_mechanism Mechanism of Action cluster_effect Cellular Effect cluster_outcome Therapeutic Outcome A This compound Derivative B Inhibition of Penicillin-Binding Proteins (PBPs) A->B C Disruption of Bacterial Cell Wall Synthesis B->C D Bacterial Cell Lysis and Eradication C->D

Caption: Mechanism of action leading to the therapeutic outcome of Thienamycin derivatives.

References

A Comparative Guide to Analytical Methods for the Quantification of (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Thienamycin, the first discovered carbapenem antibiotic, is a potent broad-spectrum antibacterial agent. However, its inherent instability has led to the development of more stable derivatives, such as imipenem. Accurate quantification of thienamycin and its analogues is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides an objective comparison of the primary analytical methods employed for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Microbiological Assays for the quantification of thienamycin and its derivatives.

MethodAnalyteLinearity Range (µg/mL)Accuracy (%)Precision (%RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
HPLC-UV Imipenem & Cilastatin20 - 80[1]-0.28 - 0.64 (Repeatability)[1]Imipenem: 0.02, Cilastatin: 0.01[2]Imipenem: 0.06, Cilastatin: 0.03[2]
Imipenem in plasma0.1 - 100[3]-6.26 (Inter-day at 0.1 µg/mL)[3]0.030[3]-
LC-MS/MS Ertapenem in plasma0.1 - 50[4]> 90%[4]< 10% (Intra- & Inter-day)[4]0.1[4]1[4]
Ertapenem in plasma0.1 - 125-2.4 to 10.3%2.7 - 11.8% (Within-run), 0 - 8.4% (Between-run)-0.1[5]
5 Carbapenems in milk-86.3 - 96.2%[6]1.0 - 6.3% (Repeatability), 1.6 - 7.1% (Within-lab reproducibility)[6]-0.001[6]
Capillary Electrophoresis (CZE-MS/MS) 8 β-Lactams (including 1 Carbapenem)-SatisfactorySatisfactory--
Microbiological Assay Imipenem vs. HPLCCorrelation (r) ≥ 0.990[7]----

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and adaptation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of imipenem, a more stable derivative of thienamycin.

Sample Preparation (Human Plasma) [7]

  • Perform deproteination and filtration of the plasma samples.

Chromatographic Conditions for Imipenem in Plasma [7]

  • Column: Reversed-phase analytical column.

  • Mobile Phase: Borate buffer.

  • Detection: UV at 313 nm.

Chromatographic Conditions for Imipenem and Cilastatin in Pharmaceutical Formulations [1]

  • Mobile Phase: A mixture of methanol, acetonitrile, and acetate buffer (70:25:05 v/v) with the pH adjusted to 5.2.

  • Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5μm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 217 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex biological matrices.

Sample Preparation (Human Plasma for Ertapenem) [4]

  • Immediately stabilize samples with MES buffer (pH 6.5).

  • Perform simple protein precipitation.

Chromatographic and Mass Spectrometric Conditions for Ertapenem [4]

  • LC Column: Phenomenex Synergi 4micro Polar-RP A80 Mercury LC column (10 x 2.0 mm).

  • Mass Spectrometer: Agilent 1100 LC-MSD SL.

  • Ionization Mode: Negative selected ion monitoring (SIM).

  • Internal Standard: Ceftazidime.

Sample Preparation for Multiple Antibiotics in Human Plasma [8]

  • Precipitate 25 µL of plasma calibrators or QC samples with 225 µL of a working internal standard solution mixture in acetonitrile.

  • Vortex the tubes for 2 minutes and then centrifuge at 14,000×g for 10 minutes.

  • Dilute the supernatant with water (1 in 5).

  • Inject 1 µL of the diluted sample into the LC-MS/MS system.

Chromatographic Conditions for Multiple Antibiotics [8]

  • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 0.5% B, hold for 0.2 min, increase linearly to 65% B over 3.8 min, then ramp up to 100% B and hold for 1 minute before returning to initial conditions.

  • Flow Rate: 0.4 mL/min.

Capillary Electrophoresis (CE)

CE provides an alternative to liquid chromatography with high separation efficiency and minimal solvent consumption.

Sample Preparation [9]

  • Simple protein precipitation with an organic solvent.

CZE-MS/MS Conditions for β-Lactam Antibiotics [9]

  • Background Electrolyte (BGE): 20 mM ammonium hydrogen carbonate (NH4HCO3).

  • Sheath Liquid: Isopropyl alcohol (IPA)/10 mM ammonium formate water solution (50/50, v/v).

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Run Time: 20 minutes.

Microbiological Assay

This method assesses the potency of the antibiotic by measuring its inhibitory effect on microbial growth.

General Cylinder-Plate Method [10]

  • Prepare a base agar layer in a petri dish.

  • Add a seeded agar layer containing a susceptible test microorganism.

  • Place stainless steel or porcelain cylinders on the agar surface.

  • Fill the cylinders with standard solutions of the antibiotic at known concentrations and with the unknown sample solutions.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zones of inhibition around each cylinder. The potency of the unknown sample is determined by comparing the size of its inhibition zone to those of the standards.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological or Pharmaceutical Sample Deproteination Deproteination/ Filtration Sample->Deproteination Extraction Extraction Deproteination->Extraction Injection HPLC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection MS/MS Detection Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification CE_Workflow cluster_prep Sample Preparation cluster_analysis Capillary Electrophoresis Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Injection CE Injection Precipitation->Injection Separation Electrophoretic Separation Injection->Separation Detection Detection (e.g., MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification MicrobioAssay_Workflow cluster_prep Assay Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PrepMedia Prepare Agar Media PourPlates Pour Seeded Agar Plates PrepMedia->PourPlates PrepInoculum Prepare Microbial Inoculum PrepInoculum->PourPlates PlaceCylinders Place Cylinders PourPlates->PlaceCylinders AddSamples Add Standard & Unknowns PlaceCylinders->AddSamples Incubate Incubate Plates AddSamples->Incubate MeasureZones Measure Inhibition Zones Incubate->MeasureZones Calculate Calculate Potency MeasureZones->Calculate

References

A Comparative Analysis of β-Lactamase Resistance: (+)-Thienamycin's Legacy in the Face of Modern Carbapenems

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolution of carbapenem antibiotics reveals a fascinating story of chemical ingenuity in the ongoing battle against bacterial resistance. This guide provides a detailed comparison of the β-lactamase resistance profile of the progenitor carbapenem, (+)-Thienamycin, with its modern successors, including Imipenem, Meropenem, Doripenem, and Ertapenem. We present key experimental data, outline the methodologies used to generate them, and visualize the critical interactions that define their efficacy.

This compound, the first discovered carbapenem, exhibited remarkable broad-spectrum antibacterial activity and a high degree of resistance to the β-lactamases of its time.[1][2] However, its inherent chemical instability prevented its clinical development.[3][4] This led to the synthesis of more stable derivatives, with Imipenem being the first to see clinical use.[3][4] This guide will therefore use Imipenem as the primary comparator representing the foundational stability against β-lactamases inherited from Thienamycin, and compare it against the newer generations of carbapenems.

Quantitative Comparison of β-Lactamase Stability

The stability of carbapenems against various β-lactamases is a critical determinant of their clinical utility. The following tables summarize key kinetic parameters and minimum inhibitory concentrations (MICs) for different carbapenems against bacteria producing a range of β-lactamases.

Table 1: Kinetic Parameters of Carbapenem Hydrolysis by Key β-Lactamases

Carbapenemβ-LactamaseAmbler Classkcat (s-1)Km (µM)kcat/Km (µM-1s-1)
Imipenem KPC-2A0.2Low µM range-
VIM-2B---
AmpCCLow (inefficient hydrolysis)Low µM/nM range-
Meropenem KPC-2AOften ≥10-fold lower than Imipenem--
VIM-1B--High catalytic efficiency
AmpCCLow (inefficient hydrolysis)--
OXA-7D-->2 x 105 M-1s-1 (acylation efficiency)
Doripenem KPC-2AGenerally 2- to 150-fold slower than Imipenem--
VIM-2BGenerally 2- to 150-fold slower than Imipenem--
AmpCCStable to hydrolysisHigh affinity-
SPM-1BHydrolyzed ~4-fold faster than Imipenem--
Ertapenem ESBLs/AmpCA/CResistant--

Note: A lower kcat value indicates slower hydrolysis and thus greater stability. A lower Km indicates higher affinity of the enzyme for the antibiotic. The acylation efficiency (k+2/K) for Meropenem against OXA-7 indicates a rapid binding and acylation step. Data compiled from multiple sources.[5][6]

Table 2: Minimum Inhibitory Concentrations (MIC90) of Carbapenems Against β-Lactamase-Producing Enterobacteriaceae

CarbapenemOrganism producing ESBLsOrganism producing AmpCOrganism producing Carbapenemases (e.g., KPC)
Imipenem ≤2 µg/mL≤2 µg/mL≥4 µg/mL (Resistant)
Meropenem ≤0.5 µg/mL≤0.5 µg/mL≥4 µg/mL (Resistant)
Doripenem ≤0.5 µg/mL≤0.5 µg/mL≥4 µg/mL (Resistant)
Ertapenem Highly activeHighly activeElevated MICs

Note: MIC90 is the minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates. Lower values indicate greater potency. Data compiled from multiple sources.[6][7][8][9]

Experimental Protocols

The data presented above are generated through a variety of standardized laboratory techniques designed to assess the interaction between β-lactam antibiotics and β-lactamase enzymes.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a carbapenem against a specific bacterial strain is a fundamental measure of its antibacterial potency.

Protocol: Broth Microdilution Method [10]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton broth.

  • Serial Dilution of Antibiotic: The carbapenem is serially diluted in the broth to create a range of concentrations.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of a microtiter plate containing the different antibiotic concentrations.

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

β-Lactamase Hydrolysis Assays

These assays directly measure the rate at which a β-lactamase enzyme can inactivate a carbapenem.

Protocol: Spectrophotometric Assay [5][11]

  • Enzyme and Substrate Preparation: A purified β-lactamase enzyme solution and a solution of the carbapenem antibiotic are prepared in a suitable buffer.

  • Reaction Initiation: The enzyme and substrate are mixed in a cuvette placed within a spectrophotometer.

  • Monitoring Hydrolysis: The hydrolysis of the β-lactam ring of the carbapenem results in a change in the absorbance of ultraviolet light. This change is monitored over time at a specific wavelength.

  • Kinetic Parameter Calculation: The initial rate of hydrolysis is measured at various substrate concentrations. These data are then used to calculate the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and kcat (turnover number), which describe the enzyme's affinity for the substrate and its catalytic efficiency, respectively.

Visualizing Resistance Mechanisms

The interaction between carbapenems and β-lactamases, as well as the broader mechanisms of bacterial resistance, can be effectively illustrated through diagrams.

BetaLactamase_Interaction cluster_0 Bacterial Cell Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibition BetaLactamase β-Lactamase Carbapenem->BetaLactamase Hydrolysis CellWall Cell Wall Synthesis PBP->CellWall Catalyzes HydrolyzedCarbapenem Inactive Carbapenem BetaLactamase->HydrolyzedCarbapenem

Caption: Interaction of carbapenems with their target and the β-lactamase resistance mechanism.

The above diagram illustrates the dual fate of a carbapenem antibiotic upon entering a bacterial cell. It can either bind to and inhibit Penicillin-Binding Proteins (PBPs), disrupting cell wall synthesis and leading to bacterial death, or it can be intercepted and hydrolyzed by β-lactamase enzymes, rendering it inactive.

Experimental_Workflow_MIC Start Start: MIC Determination Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Serially Dilute Carbapenem Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a carbapenem.

This workflow diagram outlines the key steps involved in the broth microdilution method, a standard procedure for assessing the in vitro activity of an antibiotic against a particular bacterium.

Concluding Remarks

The journey from the unstable yet potent this compound to the modern arsenal of carbapenems like Meropenem and Doripenem highlights a continuous effort to outmaneuver evolving bacterial resistance mechanisms. While Imipenem, the direct successor to Thienamycin, established a high standard of β-lactamase stability, subsequent generations have offered improvements in their spectrum of activity and stability against specific, highly problematic enzymes.[6][12]

Notably, the emergence and global spread of carbapenemases, particularly metallo-β-lactamases (MBLs) like NDM-1 and VIM, and serine carbapenemases like KPC, have posed a significant threat, as these enzymes can effectively hydrolyze even the newer carbapenems.[13][14] This underscores the critical need for ongoing research and development in this class of antibiotics. Doripenem and Meropenem have shown some advantages over Imipenem against certain β-lactamase-producing strains, often exhibiting lower MICs.[7][15] Ertapenem, while highly stable to ESBLs and AmpC β-lactamases, has a narrower spectrum of activity compared to other carbapenems.[8][16]

The data and methodologies presented in this guide provide a framework for understanding the nuances of carbapenem resistance. For researchers and drug development professionals, a thorough appreciation of these comparative profiles is essential for the rational design and application of these life-saving antibiotics in the face of ever-adapting bacterial foes.

References

comparative genomics of (+)-Thienamycin producing and non-producing Streptomyces strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the genomic landscapes of (+)-thienamycin producing and non-producing Streptomyces strains. By examining the genetic determinants of thienamycin biosynthesis, this document aims to furnish researchers with the necessary information to understand, identify, and potentially engineer thienamycin production in these remarkable antibiotic-producing bacteria.

Executive Summary

This compound, the first discovered carbapenem antibiotic, is a potent broad-spectrum antibacterial agent naturally produced by Streptomyces cattleya. The ability to synthesize this complex molecule is encoded within a specific biosynthetic gene cluster (BGC). Comparative genomic analysis reveals that the primary distinguishing feature between producing and non-producing strains is the presence or absence of this dedicated thienamycin BGC. This guide will delve into the genetic architecture of this cluster, outline the experimental protocols for comparative genomic studies, and present key data in a comparative format.

Genomic Comparison: Producer vs. Non-Producer

The genomic differences between a this compound producing strain like Streptomyces cattleya and a non-producing Streptomyces strain are centered around the thienamycin biosynthetic gene cluster (thn). Non-producing strains, for the purpose of this comparison, are defined as those lacking this specific gene cluster, a common occurrence in the diverse genus of Streptomyces.

Genomic FeatureThis compound Producing (S. cattleya)Non-Producing Streptomyces strain
Thienamycin BGC PresentAbsent
Key Biosynthetic Genes thnE, thnM (Carbapenem biosynthesis homologs), thnL, thnN, thnO, thnP, thnG (Essential for thienamycin production)[1][2][3]Absent
Regulatory Genes thnI (LysR-type transcriptional activator), thnU (SARP family transcriptional activator)[2][4]Absent
Resistance Mechanism Presence of genes within the BGC potentially involved in export and/or resistance[1]Not applicable
Precursor Pathways Standard primary metabolic pathways providing precursors for carbapenem synthesisStandard primary metabolic pathways

The Thienamycin Biosynthetic Gene Cluster: A Closer Look

The thn gene cluster in S. cattleya is the cornerstone of thienamycin production. Inactivation of several genes within this cluster has been experimentally shown to abolish or alter thienamycin production, confirming their direct involvement.[1][2][3]

Key Genes and Their Putative Functions:

GenePutative FunctionEffect of Mutation
thnE, thnMHomologous to CarB and CarA, involved in carbapenem ring formation[2]Abolishes production
thnILysR-type transcriptional regulator, activates expression of other thn genes[2][4]Abolishes production[4]
thnL, thnN, thnOEssential for biosynthesis, specific roles under investigation[2]Abolishes production[2]
thnPEssential for biosynthesis[2][3]Abolishes production[3]
thnGInvolved in a late step of biosynthesis; mutation leads to accumulation of a precursor and increased production[2][3]2- to 3-fold increase in production[3]
thnR, thnTNon-essential for thienamycin biosynthesis under tested conditions[2][3]Production not affected[3]

Signaling and Regulatory Pathways

The regulation of thienamycin biosynthesis is intricate, involving specific transcriptional activators. The thnI gene, a LysR-type transcriptional regulator, is a key activator, controlling the expression of a subset of genes within the thn cluster.[2][4] Another regulatory gene, thnU, belonging to the SARP family of activators, was surprisingly found to be essential for the biosynthesis of cephamycin C, another antibiotic produced by S. cattleya, rather than thienamycin.[4]

Thienamycin_Regulation ThnI ThnI (LysR-type regulator) thn_genes thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, thnQ ThnI->thn_genes Activates transcription Thienamycin Thienamycin thn_genes->Thienamycin Biosynthesis

Caption: Regulatory cascade for thienamycin biosynthesis.

Experimental Protocols

A comparative genomics study to differentiate between producing and non-producing strains involves several key experimental stages.

Genomic DNA Extraction from Streptomyces

High-quality genomic DNA is a prerequisite for whole-genome sequencing.

Materials:

  • Streptomyces culture grown in Tryptic Soy Broth (TSB) or similar rich medium.

  • Lysozyme solution.

  • Proteinase K.

  • Lysis buffer.

  • Phenol:chloroform:isoamyl alcohol.

  • Ethanol and isopropanol.

  • RNase A.

  • TE buffer.

Protocol:

  • Grow Streptomyces to late-log or early-stationary phase. Harvest mycelia by centrifugation.

  • Wash the mycelial pellet with a suitable buffer.

  • Resuspend the pellet in a lysozyme-containing buffer and incubate to degrade the cell wall.

  • Add Proteinase K and lysis buffer, and incubate to lyse the cells and degrade proteins.

  • Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.

  • Precipitate the DNA from the aqueous phase using isopropanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in TE buffer containing RNase A to remove contaminating RNA.

  • Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.

Whole Genome Sequencing and Assembly

Next-generation sequencing (NGS) platforms are typically used for sequencing Streptomyces genomes.

Protocol:

  • Prepare a sequencing library from the extracted genomic DNA.

  • Sequence the library using a platform such as Illumina or PacBio.

  • Perform quality control on the raw sequencing reads.

  • Assemble the reads into a draft or complete genome sequence using assemblers like SPAdes, Canu, or Flye.

Genome Annotation and BGC Identification

Protocol:

  • Annotate the assembled genome to predict protein-coding genes, rRNA, and tRNA genes using tools like Prokka or RAST.

  • Identify secondary metabolite biosynthetic gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[5]

Comparative Genomic Analysis

Protocol:

  • Perform whole-genome alignment of the producing and non-producing strains to identify large-scale rearrangements, insertions, and deletions.

  • Use tools like BLAST or OrthoFinder to identify orthologous genes and genes unique to each strain.

  • Specifically, search the genome of the producing strain for the known thn gene cluster and its absence in the non-producing strain.

  • Analyze the genetic neighborhood of the thn cluster to understand its evolutionary context.

Comparative_Genomics_Workflow cluster_producing Producing Strain cluster_non_producing Non-Producing Strain p_culture Culture p_dna gDNA Extraction p_culture->p_dna p_seq Sequencing p_dna->p_seq p_assembly Assembly p_seq->p_assembly p_annotation Annotation p_assembly->p_annotation compare Comparative Analysis (Whole Genome Alignment, Orthologs, BGCs) p_annotation->compare np_culture Culture np_dna gDNA Extraction np_culture->np_dna np_seq Sequencing np_dna->np_seq np_assembly Assembly np_seq->np_assembly np_annotation Annotation np_assembly->np_annotation np_annotation->compare result Identification of Thienamycin BGC in Producer compare->result

Caption: Experimental workflow for comparative genomics.

Conclusion

The genomic comparison between this compound producing and non-producing Streptomyces strains unequivocally points to the thienamycin biosynthetic gene cluster as the key differentiating factor. Understanding the genetic makeup and regulation of this cluster is paramount for efforts in antibiotic discovery and development, including heterologous expression and yield improvement. The methodologies outlined in this guide provide a framework for researchers to conduct their own comparative genomic studies, paving the way for the discovery of novel carbapenems and other valuable secondary metabolites from the vast genomic potential of the Streptomyces genus.

References

A Comparative Analysis of the Post-Antibiotic Effect of (+)-Thienamycin and Other β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antibiotic effect (PAE) of (+)-Thienamycin, a potent carbapenem antibiotic, with other classes of β-lactam antibiotics. Due to the inherent instability of this compound, its more stable and clinically utilized derivative, imipenem, is used as the primary comparator in the presented experimental data. The PAE, the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens and minimizing the development of antibiotic resistance.

Comparative Post-Antibiotic Effect (PAE) Data

The following tables summarize the in vitro PAE of various β-lactam antibiotics against common Gram-positive and Gram-negative bacteria. The duration of the PAE is influenced by the bacterial species, the specific antibiotic, its concentration, and the duration of exposure.

Table 1: Post-Antibiotic Effect (PAE) against Pseudomonas aeruginosa

Antibiotic ClassAntibioticConcentration (x MIC)Exposure Time (h)PAE (h)Reference
Carbapenem Imipenem 2-61-21.6 - 4.6 [1][2]
Meropenem2-422.0 - 3.5[3]
Biapenem2-421.8 - 3.2[4]
Cephalosporin Ceftazidime4-2562No significant PAE[1][3]
Cefepime4-2562> 1.0[3]
Penicillin Piperacillin1620.8[5][6]

Table 2: Post-Antibiotic Effect (PAE) against Escherichia coli

Antibiotic ClassAntibioticConcentration (x MIC)Exposure Time (h)PAE (h)Reference
Carbapenem Imipenem 4-25620.3 - 4.5 [6]
Cephalosporin Ceftazidime4-25620.5 - 2.6[6]
Cefotaxime8-5122No PAE - 1.0[5]
Cefuroxime4-25620.4 - 2.6[6]
Monobactam Aztreonam4-25620.4 - 0.95[6]
Penicillin Piperacillin16-6420.25 - 0.8[5][6]
Ampicillin2-61Minimal[7]

Table 3: Post-Antibiotic Effect (PAE) against Staphylococcus aureus

Antibiotic ClassAntibioticConcentration (x MIC)Exposure Time (h)PAE (h)Reference
Carbapenem Imipenem 42> 2.0 [8]
Cephalosporin Cefotaxime42> 2.0[8]
Penicillin Penicillin G510.42[9]
Ampicillin2-44No regrowth[10]
Piperacillin42> 2.0[8]

Experimental Protocols

Determination of Post-Antibiotic Effect by Viable Count Method

This method directly measures the number of viable bacteria over time after antibiotic removal.

a. Preparation of Bacterial Inoculum:

  • Streak the bacterial strain onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically an optical density at 600 nm of 0.3-0.5).

  • Dilute the bacterial suspension in pre-warmed CAMHB to a final concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

b. Antibiotic Exposure:

  • Divide the bacterial suspension into test and control tubes.

  • Add the desired concentration of the β-lactam antibiotic (e.g., 4x the Minimum Inhibitory Concentration - MIC) to the test tubes. Add an equal volume of sterile broth to the control tube.

  • Incubate all tubes at 37°C with shaking for a specified period (e.g., 1 or 2 hours).

c. Antibiotic Removal:

  • To remove the antibiotic, dilute the test culture 1:1000 in pre-warmed antibiotic-free CAMHB. This is a critical step to reduce the antibiotic concentration to sub-inhibitory levels.[11]

  • Perform the same dilution for the control culture.

d. Viable Count Determination:

  • Immediately after dilution (time zero) and at hourly intervals for up to 8 hours, withdraw aliquots from both the test and control cultures.

  • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

  • Plate 100 µL of the appropriate dilutions onto Mueller-Hinton Agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL.

e. Calculation of PAE: The PAE is calculated using the following formula: PAE = T - C

  • T is the time required for the count of CFU/mL in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.

  • C is the time required for the count of CFU/mL in the control culture to increase by 1 log₁₀ above the count observed immediately after the same dilution procedure.

Determination of Post-Antibiotic Effect by ATP Bioluminescence Assay

This method provides a more rapid assessment of bacterial viability by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.[6]

a. Preparation and Antibiotic Exposure:

  • Follow steps 1a and 1b from the viable count method.

b. Antibiotic Removal:

  • Follow step 1c from the viable count method.

c. ATP Measurement:

  • At hourly intervals after dilution, transfer a 100 µL aliquot from the test and control cultures into a white, opaque 96-well microplate.

  • Add 100 µL of a commercial ATP-releasing reagent to each well and incubate for 5 minutes at room temperature to lyse the bacterial cells and release intracellular ATP.[12]

  • Add 100 µL of a luciferase/luciferin reagent to each well.

  • Immediately measure the luminescence (in Relative Light Units, RLU) using a luminometer.

d. Calculation of PAE: The PAE is determined as the difference in time for the ATP levels in the test and control cultures to increase by a specified amount (e.g., return to the pre-exposure level or increase by a set factor) after antibiotic removal.

Visualizations

Signaling Pathway of β-Lactam Action and Resistance

beta_lactam_pathway cluster_outside Bacterial Exterior cluster_cell_wall Cell Wall & Periplasm cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) Beta-Lactam->PBP Inhibition of Transpeptidation Beta-Lactamase Beta-Lactamase Beta-Lactam->Beta-Lactamase Hydrolysis Murein Fragments Murein Fragments PBP->Murein Fragments Cell Wall Turnover/ Damage Cell Lysis Cell Lysis PBP->Cell Lysis Weakened Cell Wall Beta-Lactamase->Beta-Lactam Inactivation AmpG AmpG (Permease) Murein Fragments->AmpG Transport AmpD AmpD (Amidase) AmpG->AmpD Processed by AmpR AmpR (Transcription Regulator) AmpG->AmpR Accumulated fragments activate AmpD->AmpR Prevents activation of ampC ampC gene AmpR->ampC Induces Transcription ampC->Beta-Lactamase Translation

Caption: Mechanism of β-lactam action and the AmpC-mediated resistance pathway.

Experimental Workflow for PAE Determination

pae_workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_monitoring Growth Monitoring cluster_analysis Data Analysis prep_culture Prepare Log-Phase Bacterial Culture (~10^6 CFU/mL) add_antibiotic Add β-Lactam (e.g., 4x MIC) prep_culture->add_antibiotic control_start incubate_exposure Incubate (1-2 hours) add_antibiotic->incubate_exposure dilute Dilute 1:1000 in fresh broth incubate_exposure->dilute monitor_growth Monitor Bacterial Growth (Hourly Sampling) dilute->monitor_growth calculate_pae Calculate PAE: PAE = T - C monitor_growth->calculate_pae control_dilute Control Culture (No Antibiotic) Dilute 1:1000 control_start->control_dilute Parallel Control control_monitor Monitor Control Growth control_dilute->control_monitor control_monitor->calculate_pae

Caption: Workflow for determining the Post-Antibiotic Effect (PAE).

Logical Relationship of PAE Comparison

pae_comparison_logic cluster_experiment Experimental Determination cluster_data Data Collection & Analysis start Select β-Lactam Antibiotics and Bacterial Strains determine_mic Determine MIC for each Antibiotic-Strain Pair start->determine_mic perform_pae Perform PAE Assay (Viable Count or ATP) determine_mic->perform_pae collect_data Collect PAE Duration Data perform_pae->collect_data tabulate_data Tabulate and Compare PAE Values collect_data->tabulate_data evaluate Evaluate Relative Efficacy tabulate_data->evaluate

Caption: Logical workflow for comparing the PAE of different β-lactam antibiotics.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Thienamycin, a potent carbapenem antibiotic. Adherence to these protocols is crucial for minimizing environmental impact and preventing the spread of antibiotic resistance.

Core Principles of this compound Disposal

This compound is a beta-lactam antibiotic known for its chemical instability, particularly in solutions. The primary method for its disposal in a laboratory setting involves chemical inactivation to break the active beta-lactam ring, rendering it microbiologically inactive. The following procedures are based on the known susceptibility of carbapenems to alkaline hydrolysis.

Chemical Inactivation of this compound Waste

This protocol details the chemical degradation of this compound waste, including pure compound, expired solutions, and contaminated labware.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Sodium hydroxide (NaOH), 1 M solution.

  • pH indicator strips or a calibrated pH meter.

  • Appropriate waste containers for hazardous and non-hazardous chemical waste.

  • Fume hood.

Experimental Protocol for Chemical Inactivation:

  • Preparation and Safety Precautions:

    • Perform all steps in a certified chemical fume hood.

    • Ensure all necessary PPE is worn correctly.

    • Have a spill kit readily available.

  • For Solid this compound Waste (e.g., expired powder):

    • Carefully weigh the amount of solid waste to be treated.

    • Dissolve the solid this compound in a minimal amount of water in a suitable container (e.g., a beaker or flask).

  • For Liquid this compound Waste (e.g., solutions, culture media):

    • Measure the volume of the liquid waste.

  • Alkaline Hydrolysis:

    • Slowly add 1 M sodium hydroxide (NaOH) solution to the this compound waste with stirring. A general guideline is to add an equal volume of 1 M NaOH to the aqueous thienamycin solution.

    • Monitor the pH of the solution using pH strips or a pH meter. The target pH for effective hydrolysis is above 12.

    • Continue to stir the mixture at room temperature for a minimum of 24 hours to ensure complete degradation of the beta-lactam ring.

  • Neutralization and Disposal:

    • After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Exercise caution as this is an exothermic reaction.

    • Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Decontamination of Labware:

    • All labware (glassware, spatulas, etc.) that has come into contact with this compound should be submerged in a 1 M NaOH solution for at least 24 hours to decontaminate it before routine washing.

Data on Alkaline Hydrolysis of Beta-Lactam Antibiotics

Antibiotic ClassCompound ExampleConditionHalf-life (t½)Efficacy
PenicillinAmoxicillin1 M NaOH, Room Temp.< 10 minutes>99% degradation in 24h
CephalosporinCefaclor1 M NaOH, Room Temp.~ 30 minutes>99% degradation in 24h
CarbapenemImipenempH 7.4, 37°C~ 1-2 hoursSusceptible to hydrolysis
Carbapenem This compound pH > 8 Unstable Highly susceptible to hydrolysis

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

thienamycin_disposal_workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal start Start: Identify Thienamycin Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood dissolve Dissolve Solid Waste in Water (if applicable) fume_hood->dissolve add_naoh Add 1M NaOH (to pH > 12) dissolve->add_naoh hydrolyze Stir for 24 hours (Alkaline Hydrolysis) add_naoh->hydrolyze neutralize Neutralize Solution (pH 6-8) hydrolyze->neutralize sewer_disposal Dispose to Sanitary Sewer with copious water (per local regulations) neutralize->sewer_disposal end End sewer_disposal->end

Figure 1. Workflow for the chemical inactivation and disposal of this compound waste.

Important Considerations

  • Consult Institutional Guidelines: Always consult and adhere to your institution's specific waste disposal policies and procedures. The information provided here is a general guide and may need to be adapted to local regulations.

  • Avoid Autoclaving as a Sole Method: While autoclaving can be effective for some biological waste, it is not a reliable method for the complete degradation of all antibiotics, including potentially heat-stable compounds. Chemical inactivation is the recommended primary method for this compound.

  • Stock Solutions: Concentrated stock solutions of this compound should be treated as hazardous chemical waste and disposed of according to institutional guidelines, which typically involves collection by a certified waste management company. The chemical inactivation protocol described above can be used for the treatment of small quantities of stock solutions before disposal.

By following these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a safer laboratory environment and protecting our ecosystem.

Essential Safety and Logistical Framework for Handling (+)-Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Thienamycin, a potent carbapenem antibiotic, requires stringent safety protocols in a laboratory setting to ensure the well-being of personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

Due to its potential for causing allergic skin reactions and respiratory sensitization, a comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves.Prevents dermal absorption and allergic contact dermatitis. The inner glove should be worn under the gown cuff and the outer glove over the cuff.
Eye Protection Safety goggles or a face shield.Protects against splashes and aerosols.
Body Protection A disposable, low-permeability gown with a solid front and long sleeves.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or when adequate ventilation is not available.Minimizes the risk of inhaling aerosolized particles, which can cause respiratory sensitization.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE Weigh Weigh powder in a ventilated enclosure Prep->Weigh Proceed to Dissolve Dissolve in appropriate solvent Weigh->Dissolve Transfer to Experiment Perform experimental procedures Dissolve->Experiment Use in Decontaminate Decontaminate work surfaces Experiment->Decontaminate After completion Doff Doff PPE correctly Decontaminate->Doff After cleaning Dispose Dispose of waste in - Sharps/infectious waste - Chemical waste Doff->Dispose Segregate waste

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